DSPE-Biotin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C51H96N3O10PS |
|---|---|
Molecular Weight |
974.4 g/mol |
IUPAC Name |
[(2R)-3-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C51H96N3O10PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-48(56)61-41-44(64-49(57)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-63-65(59,60)62-40-39-52-47(55)36-34-33-35-46-50-45(43-66-46)53-51(58)54-50/h44-46,50H,3-43H2,1-2H3,(H,52,55)(H,59,60)(H2,53,54,58)/t44-,45-,46-,50-/m1/s1 |
InChI Key |
NVXRHCPWTBEHCJ-POOQKFSESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
DSPE-Biotin in Research: A Technical Guide to Targeted Drug Delivery and Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-Biotin) has emerged as a critical component in the field of biomedical research, particularly in the development of targeted drug delivery systems. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role in the formulation of liposomes and other nanoparticles for therapeutic and diagnostic purposes. We will delve into the quantitative aspects of formulation, detailed experimental protocols, and the underlying biological pathways.
This compound is a phospholipid conjugate that combines the structural properties of DSPE with the targeting capabilities of biotin, often with a polyethylene glycol (PEG) spacer. The DSPE portion serves as a lipid anchor, allowing for its incorporation into the lipid bilayer of nanoparticles such as liposomes. The PEG spacer provides a hydrophilic shield, which enhances the nanoparticle's stability and circulation time in the bloodstream by reducing clearance by the mononuclear phagocyte system. The terminal biotin moiety acts as a high-affinity ligand for streptavidin and avidin, as well as for biotin receptors that are often overexpressed on the surface of cancer cells. This specific interaction facilitates the targeted delivery of therapeutic agents to diseased tissues and cells.[1]
Core Applications of this compound
The primary application of this compound in research revolves around the surface functionalization of nanoparticles to achieve targeted delivery. This strategy is employed in various research areas, including:
-
Oncology: Targeting tumors that overexpress biotin receptors.
-
Gene Therapy: Delivering genetic material to specific cells.
-
Bioimaging: Attaching imaging agents to nanoparticles for targeted diagnostics.
-
Immunoassays: Developing sensitive detection methods.
The versatility of this compound lies in the exceptionally strong and specific interaction between biotin and streptavidin (or avidin), which is one of the strongest non-covalent bonds known in nature. This allows for a modular approach where biotinylated nanoparticles can be linked to streptavidin-conjugated antibodies, proteins, or other targeting ligands.
Data Presentation: Physicochemical Properties of this compound Containing Nanoparticles
The incorporation of this compound into nanoparticle formulations influences their physicochemical characteristics. The following tables summarize quantitative data from various studies, highlighting the impact of different formulations on particle size, zeta potential, and drug encapsulation efficiency.
| Liposome Formulation | Molar Ratio | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin-Quercetin Liposomes (DOX/QUE BPL) | Not Specified | 115.2 ± 3.4 | 0.15 ± 0.03 | -15.8 ± 1.2 | DOX: 92.3 ± 2.1, QUE: 85.6 ± 3.5 | [2] |
| Biotin-PEG-DSPE Liposomes for Curcumin Delivery | Lecithin:Cholesterol:Biotin-PEG-DSPE (Not Specified) | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| DSPE-PEG2000/Soluplus Nanoparticles | DSPE-PEG2000:Soluplus (1:1 w/w) | 116.6 | 0.112 | -13.7 | Not Applicable | [4] |
| Quercetin/Temozolomide DSPE-PEG2000 Liposomes (QUE/TMZ-NLs) | Not Specified | 135.4 ± 11.2 | 0.19 ± 0.03 | -19.5 ± 2.8 | QUE: 89.7 ± 4.5, TMZ: 78.2 ± 3.9 | [5] |
| pH-Sensitive PEGylated Liposomes (Lip2000-DOX) | Not Specified | ~140 | < 0.2 | Near Neutral | > 90 | |
| R8-modified Liposome (R8-Lip) | Cholesterol:SPC:DSPE-PEG2000:DSPE-PEG2000-R8 (33:62:4.2:0.8) | Not Specified | Not Specified | Not Specified | Not Specified |
In Vitro Efficacy of this compound Targeted Nanoparticles
The targeting ability of this compound functionalized nanoparticles leads to enhanced cellular uptake and cytotoxicity in cancer cells that overexpress the biotin receptor.
| Cell Line | Nanoparticle Formulation | Drug | IC50 (µg/mL) | Fold Decrease vs. Free Drug | Reference |
| MCF-7/ADR | Biotinylated Nanoparticles (BNDQ) | Doxorubicin | 0.26 | 136 | |
| MCF-7 | Doxorubicin-loaded Micelle | Doxorubicin | 1.8 | (Increase vs. Free DOX) | |
| MDA-MB-231 | Doxorubicin-loaded Micelle | Doxorubicin | 0.9 | 1.53 | |
| U87MG | APTEDB-PEG2000/PEG1000 LS (Dox) | Doxorubicin | ~0.5 | Not Specified | |
| SCC-7 | APTEDB-PEG2000/PEG1000 LS (Dox) | Doxorubicin | ~0.8 | Not Specified |
| Cell Line | Nanoparticle Formulation | Incubation Time (h) | Cellular Uptake (Mean Fluorescence Intensity) | Fold Increase vs. Non-Targeted | Reference |
| 4T1 | Bio-Glu-Lip | Not Specified | Not Specified | 3.00 (vs. Lip) | |
| MCF-7 | Bio-Glu-Lip | Not Specified | Not Specified | 2.63 (vs. Lip) | |
| MCF-7/ADR | BNDQ | 8 | 230.45 ± 10.21 | ~2.08 (vs. MNDQ) |
In Vivo Performance of this compound Targeted Nanoparticles
Animal studies have demonstrated the enhanced therapeutic efficacy and favorable biodistribution of this compound functionalized nanoparticles.
| Animal Model | Nanoparticle Formulation | Therapeutic Effect | Biodistribution Highlights | Reference |
| MCF-7/ADR Mouse Xenograft | DOX/QUE BPL | Reduced tumor growth | Not Specified | |
| 4T1 Breast Tumor-bearing BALB/c | Lip-DOX (non-PEGylated) | 60.4% tumor growth inhibition | Not Specified | |
| Rat Glioma Model | QUE/TMZ-NLs | Enhanced potency in U87 and U87/TR cells | Significant accumulation in the brain, delayed clearance | |
| HT29 Tumor-bearing BALB/c Mice | PtIV-PW11-DSPE-PEG2000 NPs | Significant tumor volume reduction | Not Specified |
Experimental Protocols
Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing liposomes incorporating this compound.
Materials:
-
Lipids (e.g., DPPC, Cholesterol, DSPE-PEG2000, DSPE-PEG2000-Biotin)
-
Organic solvent (e.g., Chloroform:Methanol 2:1 v/v)
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4 or Ammonium Sulfate 300 mM, pH 4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Weigh the desired amounts of lipids and dissolve them in the organic solvent in a round-bottom flask. A typical molar ratio could be Cholesterol:SPC:DSPE-PEG2000:DSPE-PEG2000-Biotin at 33:62:4.2:0.8.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C).
-
Rotate the flask and apply a vacuum to evaporate the organic solvent, forming a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under vacuum for at least one hour to remove any residual solvent.
-
-
Hydration:
-
Add the pre-warmed hydration buffer to the flask containing the lipid film.
-
Agitate the flask by rotating it in the water bath for 30-60 minutes to hydrate the lipid film and form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Pass the liposome suspension through the extruder multiple times (e.g., 10-20 passes) to ensure homogeneity.
-
-
Purification and Characterization:
-
Remove any unencapsulated drug or free lipids by methods such as dialysis or size exclusion chromatography.
-
Characterize the liposomes for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of the drug using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HPLC).
-
In Vitro Cellular Uptake Assay using Flow Cytometry
This protocol outlines a method to quantify the cellular uptake of fluorescently labeled liposomes.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, 4T1)
-
Cell culture medium and supplements
-
Fluorescently labeled liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE)
-
Control (non-biotinylated) liposomes
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate (e.g., 24-well plate) at a suitable density and allow them to adhere overnight.
-
-
Liposome Incubation:
-
Prepare different concentrations of the fluorescently labeled biotinylated and non-biotinylated liposomes in cell culture medium.
-
Remove the old medium from the cells and wash with PBS.
-
Add the liposome-containing medium to the cells and incubate for various time points (e.g., 1, 4, 8 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove any non-internalized liposomes.
-
Detach the cells using Trypsin-EDTA.
-
Centrifuge the cells and resuspend them in cold PBS or flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cells.
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the cells, which corresponds to the amount of internalized liposomes.
-
Compare the MFI of cells treated with biotinylated liposomes to those treated with non-biotinylated liposomes to determine the extent of targeted uptake.
-
Visualizations: Pathways and Workflows
Receptor-Mediated Endocytosis of Biotinylated Nanoparticles
The targeted uptake of this compound functionalized nanoparticles into cells overexpressing the biotin receptor is primarily mediated by receptor-mediated endocytosis. This process involves the specific binding of the biotin ligand to its receptor on the cell surface, followed by the internalization of the nanoparticle within a vesicle.
Caption: Receptor-mediated endocytosis of a biotinylated nanoparticle.
Experimental Workflow for Evaluating Targeted Liposomes
The following diagram illustrates a typical workflow for the preparation, characterization, and evaluation of this compound functionalized liposomes for targeted drug delivery.
Caption: Experimental workflow for targeted liposome development.
Conclusion
This compound is an indispensable tool in modern nanomedicine research, enabling the development of sophisticated drug delivery systems with enhanced specificity and efficacy. The ability to functionalize the surface of nanoparticles with biotin provides a robust and versatile platform for targeting a wide range of diseases, most notably cancer. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this exciting field. Future research will likely focus on the development of novel this compound analogues with improved properties and the exploration of new therapeutic applications for these targeted nanocarriers.
References
- 1. DSPE-PEG-Biotin | Biopharma PEG [biochempeg.com]
- 2. caymanchem.com [caymanchem.com]
- 3. vibgyorpublishers.org [vibgyorpublishers.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-Biotin: A Technical Guide to Structure, Properties, and Applications in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-Biotin (DSPE-Biotin), a critical component in the development of advanced drug delivery systems. This document details its chemical structure, physicochemical properties, and its pivotal role in creating targeted nanoparticles such as liposomes and micelles. Furthermore, it outlines key experimental protocols for the preparation and characterization of this compound-containing nanocarriers.
Core Structure and Properties of this compound
This compound is a phospholipid conjugate that is frequently utilized with a polyethylene glycol (PEG) linker, forming DSPE-PEG-Biotin. This modification enhances the molecule's utility in drug delivery by improving biocompatibility and circulation time. The fundamental structure consists of three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that forms the hydrophobic anchor of the molecule. The two stearoyl acyl chains (18-carbon saturated fatty acids) allow for stable integration into the lipid bilayer of liposomes or the hydrophobic core of micelles.
-
Polyethylene Glycol (PEG) Linker: A hydrophilic polymer chain that acts as a spacer. The PEG linker provides a "stealth" characteristic to nanoparticles, reducing recognition by the reticuloendothelial system and thereby prolonging circulation half-life.[1] The length of the PEG chain can be varied, with a molecular weight of 2000 Da (PEG2000) being common.
-
Biotin: A vitamin that serves as the targeting moiety. Biotin exhibits an exceptionally high and specific affinity for avidin and streptavidin, enabling the targeted delivery of drug-loaded nanoparticles to cells or tissues that have been pre-targeted with an avidin or streptavidin-conjugated antibody or other ligands.[2][3]
The amphiphilic nature of DSPE-PEG-Biotin, with its hydrophobic DSPE tail and hydrophilic PEG-Biotin head, allows it to self-assemble in aqueous solutions, forming micelles or incorporating into liposomal structures.[4]
Quantitative Physicochemical Properties
The following table summarizes the key quantitative properties of DSPE-PEG(2000)-Biotin, a commonly used variant.
| Property | Value | References |
| Average Molecular Weight | ~3016.78 g/mol | [5] |
| Purity | >99% (as determined by TLC) | |
| Critical Micelle Concentration (CMC) | Approximately 1 x 10⁻⁶ M | |
| Solubility | Soluble in chloroform, methylene chloride, DMF, and DMSO. Enhanced solubility in alcohols. | |
| Storage Temperature | -20°C |
Applications in Targeted Drug Delivery
The primary application of DSPE-PEG-Biotin lies in the formulation of targeted nanocarriers for therapeutic agents. By incorporating DSPE-PEG-Biotin into liposomes or micelles, these drug delivery systems can be directed to specific sites within the body.
The targeting strategy relies on the high-affinity interaction between biotin and avidin/streptavidin. This can be implemented in a two-step approach:
-
A targeting ligand (e.g., an antibody specific to a tumor antigen) conjugated to streptavidin is administered first and allowed to accumulate at the target site.
-
Subsequently, drug-loaded liposomes or micelles decorated with DSPE-PEG-Biotin are administered. These nanoparticles then bind to the streptavidin at the target site, leading to localized drug release.
This targeted approach enhances the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of DSPE-PEG-Biotin-containing liposomes and micelles.
Preparation of DSPE-PEG-Biotin Liposomes via Lipid Film Hydration
This is a common method for preparing liposomes.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG(2000)-Biotin
-
Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Drug to be encapsulated (optional)
Protocol:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-Biotin in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-Biotin).
-
If encapsulating a lipophilic drug, add it to the organic solvent at this stage.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the primary phospholipid.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.
-
Characterization of DSPE-PEG-Biotin Liposomes/Micelles
1. Size and Size Distribution Analysis:
-
Technique: Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The rate of these fluctuations is related to the particle size.
-
Protocol:
-
Dilute the liposome or micelle suspension in the appropriate buffer to a suitable concentration.
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument and perform the measurement.
-
The instrument software will provide the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the width of the size distribution.
-
2. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS)
-
Principle: ELS measures the velocity of charged particles in an applied electric field. This velocity is proportional to the zeta potential, which is a measure of the surface charge of the nanoparticles.
-
Protocol:
-
Dilute the sample in an appropriate low-ionic-strength buffer.
-
Inject the sample into the specific zeta potential cell.
-
Perform the measurement using the instrument's software. The zeta potential value provides an indication of the colloidal stability of the formulation.
-
3. Morphological Characterization:
-
Technique: Cryo-Transmission Electron Microscopy (Cryo-TEM)
-
Principle: Cryo-TEM involves flash-freezing a thin film of the sample suspension, preserving the nanoparticles in their native, hydrated state. The frozen sample is then imaged under a transmission electron microscope.
-
Protocol:
-
Apply a small volume of the nanoparticle suspension to a TEM grid.
-
Blot the grid to create a thin film.
-
Plunge-freeze the grid in a cryogen (e.g., liquid ethane).
-
Transfer the frozen grid to the TEM for imaging under cryogenic conditions.
-
Cryo-TEM images can reveal the size, shape, and lamellarity (for liposomes) of the nanoparticles.
-
Visualizing the Role of this compound in Targeted Drug Delivery
The following diagrams illustrate the structure of DSPE-PEG-Biotin and its application in a targeted drug delivery workflow.
Caption: Molecular components of DSPE-PEG-Biotin.
Caption: Workflow of DSPE-PEG-Biotin mediated targeted drug delivery.
References
DSPE-Biotin: An In-Depth Technical Guide to its Mechanism of Action in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-Biotin). It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development of targeted drug delivery systems. This document delves into the fundamental principles of this compound's function, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
Core Mechanism of Action: A Tripartite Functional Assembly
This compound is a heterobifunctional lipid conjugate that plays a pivotal role in the surface functionalization of liposomes and other lipid-based nanoparticles for targeted drug delivery. Its mechanism of action is rooted in the synergistic interplay of its three key components: the DSPE lipid anchor, the polyethylene glycol (PEG) spacer, and the biotin targeting moiety.
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) Anchor: The DSPE component is a saturated phospholipid that readily integrates into the lipid bilayer of liposomes and nanoparticles during their formulation.[1] Its long acyl chains provide a stable anchor within the membrane, ensuring the persistent surface display of the PEG-biotin conjugate. This integration is crucial for the overall stability and integrity of the drug delivery vehicle.
-
Polyethylene Glycol (PEG) Spacer: The PEG chain acts as a flexible, hydrophilic spacer arm that extends the biotin moiety away from the surface of the nanocarrier. This "stealth" characteristic imparted by the PEG layer serves two primary functions. Firstly, it reduces non-specific interactions with plasma proteins and uptake by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanocarrier in the bloodstream.[2] Secondly, the PEG spacer mitigates steric hindrance, allowing the terminal biotin to be more accessible for binding to its target.[3][4] The length of the PEG chain is a critical parameter that can influence both the stealth properties and the targeting efficiency.[5]
-
Biotin Targeting Moiety: Biotin (Vitamin H) serves as the targeting ligand. It exhibits an extraordinarily high binding affinity and specificity for the proteins avidin and streptavidin. This interaction is one of the strongest known non-covalent biological interactions, characterized by a very low dissociation constant (Kd). By pre-targeting a tissue or cell type of interest with an avidin or streptavidin-conjugated molecule (e.g., an antibody), this compound functionalized liposomes can be directed to that specific site.
The overall mechanism, therefore, relies on a two-step or pre-targeting approach. First, an avidin/streptavidin-conjugated targeting molecule is administered and allowed to accumulate at the target site. Subsequently, the this compound liposomes are introduced, which then bind with high affinity to the localized avidin/streptavidin, leading to the targeted delivery of the encapsulated therapeutic payload.
Quantitative Data on the Avidin-Biotin Interaction
The efficacy of this compound-mediated targeting is fundamentally dependent on the robust and highly specific interaction between biotin and avidin/streptavidin. The following tables summarize key quantitative parameters of this interaction, as determined by various biophysical techniques.
Table 1: Binding Affinity and Kinetics of the Streptavidin-Biotin Interaction
| Parameter | Value | Technique | Reference |
| Dissociation Constant (Kd) | ~1 x 10-14 M | Surface Plasmon Resonance (SPR) | |
| Association Rate Constant (ka) | 3.5 x 106 M-1s-1 | Surface Plasmon Resonance (SPR) | |
| Dissociation Rate Constant (kd) | 3.9 x 10-2 s-1 | Surface Plasmon Resonance (SPR) |
Table 2: Thermodynamic Parameters of the Avidin-Biotin Interaction
| Parameter | Value | Technique | Reference |
| Enthalpy Change (ΔH) | -23.4 kcal/mol | Isothermal Titration Calorimetry (ITC) | |
| Entropy Change (ΔS) | Varies with temperature | Isothermal Titration Calorimetry (ITC) | |
| Gibbs Free Energy Change (ΔG) | Negative at physiological temperatures | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound functionalized liposomes and a general protocol for an in vivo biodistribution and targeting efficiency study.
Preparation and Characterization of this compound Liposomes
This protocol outlines the widely used thin-film hydration method followed by extrusion for the preparation of unilamellar liposomes.
Materials:
-
Main structural lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)
-
Cholesterol
-
DSPE-PEG(2000) (for stealth properties)
-
DSPE-PEG(2000)-Biotin
-
Chloroform and Methanol (solvent system)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (optional)
-
Fluorescent lipid dye (e.g., DiD) for tracking (optional)
Equipment:
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Spectrophotometer or fluorometer for drug encapsulation efficiency determination
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (DSPC, cholesterol, DSPE-PEG, and DSPE-PEG-Biotin) in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio might be 55:40:4.5:0.5 (DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-Biotin).
-
If encapsulating a lipophilic drug or a fluorescent dye, add it to the lipid mixture at this stage.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60-65°C for DSPC).
-
Continue evaporation until a thin, dry lipid film is formed on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) pre-heated to the same temperature as the evaporation step. If encapsulating a hydrophilic drug, it should be dissolved in this hydration buffer.
-
Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a heated extruder. The extrusion should be performed at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove unencapsulated drug or dye by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Size and Zeta Potential: Determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the liposomes using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy after lysing the liposomes with a detergent). The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total amount of drug used) x 100%.
-
In Vivo Biodistribution and Targeting Efficiency Study
This protocol provides a general framework for assessing the in vivo performance of this compound liposomes in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with C26 colon carcinoma xenografts)
-
Streptavidin-conjugated targeting antibody (specific to a tumor antigen)
-
DSPE-PEG-Biotin liposomes (labeled with a fluorescent dye or radionuclide)
-
Control (non-targeted) liposomes
-
Anesthesia
-
In vivo imaging system (e.g., IVIS for fluorescence imaging)
-
Tissue homogenization equipment
-
Fluorometer or gamma counter
Procedure:
-
Pre-targeting:
-
Administer the streptavidin-conjugated targeting antibody intravenously (i.v.) into the tumor-bearing mice.
-
Allow sufficient time for the antibody to clear from the circulation and accumulate at the tumor site (e.g., 12-24 hours).
-
-
Liposome Administration:
-
Inject the fluorescently or radiolabeled DSPE-PEG-Biotin liposomes intravenously into the pre-targeted mice.
-
A control group should receive non-targeted liposomes.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 12, 24, and 48 hours), perform whole-body imaging of the mice using an appropriate in vivo imaging system to visualize the biodistribution of the liposomes.
-
-
Ex Vivo Biodistribution Analysis:
-
At the final time point, euthanize the mice.
-
Harvest major organs (tumor, liver, spleen, kidneys, lungs, heart) and blood.
-
Weigh each organ.
-
Homogenize the tissues.
-
Quantify the amount of the label (fluorescence or radioactivity) in the tissue homogenates.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Compare the tumor accumulation of the targeted liposomes to that of the non-targeted liposomes and to the accumulation in other organs.
-
Calculate the tumor-to-muscle ratio or other relevant targeting indices.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.
Caption: this compound Mechanism of Action.
Caption: Liposome Preparation Workflow.
Caption: In Vivo Targeting Workflow.
Conclusion
This compound is a versatile and powerful tool for the development of targeted drug delivery systems. Its mechanism of action, based on the stable integration into lipid bilayers, the stealth properties of the PEG spacer, and the high-affinity biotin-avidin interaction, enables the precise delivery of therapeutic agents to specific sites within the body. A thorough understanding of the principles outlined in this guide, including the quantitative aspects of binding and the detailed experimental procedures, is essential for the successful design and implementation of this compound-based nanomedicines. The provided protocols and visualizations serve as a practical resource for researchers aiming to harness the full potential of this technology in their drug development endeavors.
References
- 1. DSPE-PEG-Biotin | Biopharma PEG [biochempeg.com]
- 2. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of biotinated-liposomes to streptavidin is influenced by liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of various spacers between biotin and the phospholipid headgroup on immobilization and sedimentation of biotinylated phospholipid-containing liposomes facilitated by avidin-biotin interactions [pubmed.ncbi.nlm.nih.gov]
The Core Principles of DSPE-Biotin Biotinylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental principles of DSPE-Biotin mediated biotinylation, a cornerstone technique in targeted drug delivery and various biotechnological applications. We will explore the molecular mechanics, quantitative parameters, and detailed experimental protocols associated with this powerful tool.
The Molecular Architecture and Mechanism of this compound
This compound is a heterobifunctional molecule meticulously designed for the surface modification of lipid-based nanocarriers such as liposomes and micelles.[1][2] Its structure comprises three key functional domains:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This phospholipid component serves as the hydrophobic anchor.[1] The two long, saturated stearoyl acyl chains readily intercalate into the lipid bilayer of a liposome or the hydrophobic core of a micelle, ensuring stable incorporation.[1][3]
-
Polyethylene Glycol (PEG) Linker: A flexible, hydrophilic PEG spacer arm extends from the DSPE headgroup. This PEG linker plays a crucial dual role. Firstly, it provides a "stealth" characteristic to the nanocarrier, reducing non-specific protein binding and opsonization, which in turn prolongs circulation half-life in vivo. Secondly, it spatially presents the biotin moiety away from the nanocarrier surface, minimizing steric hindrance and maximizing its availability for binding.
-
Biotin: This water-soluble vitamin (Vitamin B7) is covalently attached to the distal end of the PEG linker. Biotin exhibits an extraordinarily high and specific binding affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, forming the basis of the targeting mechanism.
The principle of biotinylation using this compound lies in its self-assembly into lipidic nanostructures during their formulation. When this compound is included in the lipid mixture for liposome preparation, its DSPE anchor integrates into the lipid bilayer, leaving the PEG-Biotin chain extending into the aqueous environment, thus "biotinylating" the surface of the liposome.
Quantitative Data Presentation
The efficacy of this compound in targeting applications is underpinned by quantifiable parameters. The following tables summarize key quantitative data for easy comparison.
| Parameter | Molecule 1 | Molecule 2 | Dissociation Constant (Kd) | Reference(s) |
| Binding Affinity | Biotin | Streptavidin | ≈ 10⁻¹⁴ M | |
| Binding Affinity | Biotin | Avidin | ≈ 10⁻¹⁵ M | |
| Binding Affinity | Biotinylated Liposome | Streptavidin-coated surface | Dependent on biotin density and accessibility |
| Parameter | Molar Ratio of this compound | Application | Key Findings | Reference(s) |
| Liposome Formulation | 0.1 mol% | In vivo targeting | Sufficient for binding to streptavidin in situ in tumors. | |
| Liposome Formulation | 1 mol% | In vitro cell targeting | Effective for targeting cells expressing a biotin-receptor fusion protein. | |
| Liposome Formulation | 2.5 mol% | In vitro serum stability | Used in formulations to assess behavior in serum. | |
| Liposome Formulation | 0.8 mol% | Cell penetrating peptide attachment | Used in combination with other PEGylated lipids for drug delivery. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound in research and development.
Preparation of Biotinylated Liposomes
This protocol describes the preparation of biotinylated liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Primary phospholipid (e.g., DSPC, POPC)
-
Cholesterol
-
DSPE-PEG(2000)-Biotin
-
Chloroform
-
Hydration buffer (e.g., PBS pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and DSPE-PEG(2000)-Biotin in chloroform at the desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a defined size.
-
-
Purification and Characterization:
-
Remove any unencapsulated material by size exclusion chromatography or dialysis.
-
Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantification of Surface Biotin
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to qualitatively confirm the presence of biotin on the liposome surface.
Materials:
-
HABA solution
-
NeutrAvidin™ solution
-
Biotinylated liposome suspension
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a HABA-NeutrAvidin™ complex solution and measure its absorbance at 500 nm.
-
Add the biotinylated liposome suspension to the HABA-NeutrAvidin™ complex.
-
Biotin on the liposomes will displace HABA from the complex, leading to a decrease in absorbance at 500 nm.
-
The percentage reduction in absorbance can be correlated to the amount of accessible biotin.
In Vitro Cell Targeting Assay
This protocol outlines a general procedure to assess the targeting efficiency of biotinylated liposomes to cells expressing a streptavidin-fused receptor.
Materials:
-
Target cells (engineered to express a streptavidin-fusion protein on their surface)
-
Control cells (without streptavidin-fusion protein)
-
Fluorescently labeled biotinylated liposomes (e.g., containing a lipophilic dye like DiI or encapsulating a fluorescent marker)
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed target and control cells in appropriate culture plates.
-
Incubate the cells with the fluorescently labeled biotinylated liposomes for a defined period (e.g., 1-4 hours) at 37°C.
-
Wash the cells thoroughly with PBS to remove unbound liposomes.
-
Analyze the cells using flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of liposome binding.
-
Alternatively, visualize the cells using fluorescence microscopy to observe liposome binding and internalization.
In Vivo Biodistribution Study
This protocol provides a general framework for evaluating the in vivo targeting of biotinylated liposomes in a pre-targeting approach.
Materials:
-
Animal model (e.g., tumor-bearing mice)
-
Streptavidin-conjugated targeting moiety (e.g., an antibody against a tumor-specific antigen)
-
Radiolabeled or fluorescently labeled biotinylated liposomes
-
Imaging system (e.g., IVIS for fluorescence imaging, or a gamma counter for radioactivity)
Procedure:
-
Pre-targeting: Inject the streptavidin-conjugated targeting moiety into the animal model and allow it to accumulate at the target site (e.g., tumor) and clear from circulation.
-
Liposome Administration: Inject the labeled biotinylated liposomes intravenously.
-
Biodistribution Analysis: At various time points post-injection, euthanize the animals and harvest major organs and the tumor.
-
Quantify the amount of label (fluorescence or radioactivity) in each organ and the tumor to determine the biodistribution profile and targeting efficiency.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.
References
The Strategic Integration of DSPE-Biotin in Advanced Liposome Formulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Biotinyl(Polyethylene Glycol)] (DSPE-Biotin) in the formulation of targeted liposomal drug delivery systems. We delve into the core principles of its application, providing detailed experimental protocols, quantitative data analysis, and visual representations of key processes to empower researchers in the development of next-generation nanomedicines.
The Core Function of this compound in Liposomes
This compound is a heterobifunctional lipid conjugate that serves as a critical component for active targeting in liposome-based drug delivery. Its unique structure, comprising a DSPE phospholipid anchor, a polyethylene glycol (PEG) spacer, and a terminal biotin molecule, imparts multifaceted functionalities to the liposomal vesicle.
-
Lipid Bilayer Integration: The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion is a saturated phospholipid that readily and stably integrates into the lipid bilayer of the liposome during its formation.[1] This ensures the firm anchoring of the targeting moiety to the nanocarrier.
-
"Stealth" Characteristics: The PEG spacer provides a hydrophilic shield on the liposome surface. This "stealth" characteristic reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent clearance by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the liposome in the bloodstream.[1][2] This extended circulation time increases the probability of the liposome reaching its target tissue.[3]
-
Targeted Delivery via Avidin-Biotin Interaction: The terminal biotin molecule is the cornerstone of the targeting mechanism. Biotin exhibits an exceptionally high and specific affinity for avidin and its analogue, streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M), one of the strongest non-covalent interactions found in nature.[4] This robust interaction allows for a highly specific and stable linkage of the liposome to a pre-targeted site.
The most common targeting strategy involves a two-step or three-step pre-targeting approach. In a typical scenario, a monoclonal antibody or other targeting ligand conjugated to avidin or streptavidin is first administered. This targeting conjugate binds to the desired cell or tissue surface. Subsequently, the this compound-functionalized liposomes are introduced, which then bind with high affinity to the avidin/streptavidin at the target site, facilitating localized drug delivery.
Quantitative Impact of DSPE-PEG-Biotin on Liposome Properties
The incorporation of DSPE-PEG-Biotin can influence the physicochemical properties of liposomes. The following tables summarize the typical effects on particle size and zeta potential.
| Liposome Formulation | DSPE-PEG-Biotin (mol%) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Base Liposome | 0 | ~110-130 | < 0.2 | ~ -10 to -30 | |
| Biotinylated Liposome | 0.2 - 5 | ~115-150 | < 0.2 | ~ -10 to -15 |
Table 1: Effect of DSPE-PEG-Biotin on Liposome Size and Zeta Potential. The inclusion of DSPE-PEG-Biotin can lead to a slight increase in particle size and a less negative zeta potential due to the presence of the PEG chains on the surface.
| Formulation | Targeting Ligand | In Vitro Cell Uptake Enhancement (Fold Increase vs. Non-Targeted) | Cell Line | Reference |
| Doxorubicin Liposomes | Biotin (via DSPE-PEG) + Avidin-Antibody | 22-38 | SKOV-3 (Ovarian Cancer) | |
| Docetaxel Liposomes | Biotin (via DSPE-PEG) + Avidin-Transferrin | 3.6 | KB (Oral Cancer) | |
| Doxorubicin Liposomes | Biotin (via DSPE-PEG) + Avidin-Folate | 45 | FR+ Tumor Cells |
Table 2: Enhanced In Vitro Targeting Efficacy of Biotinylated Liposomes. This table illustrates the significant increase in cellular uptake of drug-loaded liposomes when a biotin-avidin targeting strategy is employed.
Experimental Protocols
Preparation of DSPE-PEG-Biotin Functionalized Liposomes by Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DSPE-PEG-Biotin using the thin-film hydration method followed by extrusion.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC, or Soy PC)
-
Cholesterol
-
DSPE-PEG(2000)-Biotin
-
Chloroform and Methanol (HPLC grade)
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum desiccator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: In a clean round-bottom flask, dissolve the primary phospholipid, cholesterol, and DSPE-PEG(2000)-Biotin in a chloroform:methanol (2:1 v/v) solvent mixture. A typical molar ratio is 55:40:5 (Phospholipid:Cholesterol:DSPE-PEG-Biotin).
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65°C for DSPC). Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.
-
Hydration: Add the pre-warmed (to the same temperature as the water bath) hydration buffer to the flask. Agitate the flask by gentle rotation to hydrate the lipid film. This process will form multilamellar vesicles (MLVs). For drug encapsulation, the therapeutic agent would be dissolved in the hydration buffer.
-
Sonication: To aid in the dispersion of the lipid film, the flask can be placed in a bath sonicator for 5-10 minutes.
-
Extrusion: Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). Transfer the MLV suspension to the extruder. Extrude the liposome suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles of a defined size.
-
Purification: To remove any unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
Characterization: Characterize the liposomes for particle size and zeta potential using Dynamic Light Scattering (DLS).
Confirmation of Biotin Surface Exposure: Avidin-Biotin Binding Assay
This assay confirms the presence and accessibility of biotin on the surface of the formulated liposomes.
Materials:
-
Biotinylated liposome suspension
-
Streptavidin-coated magnetic beads or streptavidin-coated microplate
-
Fluorescently labeled lipid (e.g., Rhodamine-PE) incorporated into the liposomes
-
Phosphate Buffered Saline (PBS) pH 7.4
-
Magnetic separator (for beads) or microplate reader
-
Fluorometer
Procedure (using magnetic beads):
-
Liposome Preparation: Prepare fluorescently labeled biotinylated liposomes by including a small percentage (e.g., 0.5 mol%) of Rhodamine-PE in the initial lipid mixture.
-
Bead Preparation: Wash the streptavidin-coated magnetic beads with PBS according to the manufacturer's instructions.
-
Binding: Incubate a known concentration of the fluorescently labeled biotinylated liposomes with the streptavidin-coated magnetic beads for 30-60 minutes at room temperature with gentle agitation. As a negative control, incubate liposomes without DSPE-PEG-Biotin with the beads.
-
Separation: Place the incubation tube on a magnetic separator to pellet the magnetic beads. Carefully remove the supernatant containing unbound liposomes.
-
Washing: Wash the beads with PBS to remove any non-specifically bound liposomes. Repeat the separation and washing steps 2-3 times.
-
Quantification: Resuspend the washed beads in PBS. Measure the fluorescence intensity of the bead suspension using a fluorometer.
-
Analysis: A high fluorescence signal from the beads incubated with biotinylated liposomes, compared to the negative control, confirms the successful surface display of biotin and its ability to bind to streptavidin.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the targeted delivery pathway.
Caption: Experimental workflow for the preparation of DSPE-PEG-Biotin liposomes.
Caption: Pre-targeting strategy for this compound liposome drug delivery.
Conclusion
This compound is an indispensable tool in the development of targeted liposomal therapies. Its ability to anchor firmly within the lipid bilayer, provide stealth characteristics through its PEG linker, and facilitate highly specific targeting via the avidin-biotin interaction makes it a versatile and powerful component in advanced drug delivery systems. By understanding the quantitative effects of its incorporation and adhering to robust experimental protocols, researchers can effectively harness the potential of this compound to create more efficacious and targeted nanomedicines.
References
DSPE-Biotin for Nanoparticle Surface Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-Biotin) is a heterobifunctional lipid derivative that has become an indispensable tool in the field of nanomedicine and targeted drug delivery.[1] Its unique structure, featuring a phospholipid anchor (DSPE), a hydrophilic polyethylene glycol (PEG) spacer, and a biotin ligand, enables the seamless surface modification of nanoparticles.[1][2] This modification imparts "stealth" characteristics to nanoparticles, prolonging their circulation time, and provides a versatile handle for the attachment of targeting moieties via the high-affinity avidin-biotin interaction.[1][3] This guide provides a comprehensive overview of this compound, its properties, and its application in the surface functionalization of nanoparticles for advanced therapeutic and diagnostic purposes.
The DSPE portion of the molecule readily intercalates into the lipid bilayer of liposomes or adsorbs onto the surface of polymeric nanoparticles, anchoring the entire conjugate to the nanoparticle surface. The PEG spacer extends outwards from the nanoparticle, creating a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system (RES). The terminal biotin group serves as a highly specific binding site for avidin or its bacterial analog, streptavidin, which possess an extraordinarily high affinity for biotin (Kd ≈ 10⁻¹⁵ M). This robust and specific interaction is widely exploited to attach biotinylated targeting ligands, such as antibodies, peptides, or aptamers, to the nanoparticle surface, thereby enabling active targeting to specific cells or tissues.
Physicochemical Properties of this compound Conjugates
The properties of this compound can vary depending on the length of the PEG spacer. Below is a summary of key quantitative data for commonly used DSPE-PEG-Biotin variants.
| Property | DSPE-PEG(2000)-Biotin | DSPE-PEG8-Biotin | This compound (without PEG) |
| Molecular Weight | ~2900 Da (average MW due to polydispersity of PEG) | 1386.84 g/mol | 974.4 g/mol |
| Formula | C142H280N5O56PS (average) | C68H132N5O19PS | C51H96N3O10PS |
| Purity | >90% to >99% | >99% (TLC) | 98% |
| Solubility | Soluble in chloroform, ethanol, DMF, and DMSO. | Soluble in chloroform, methylene chloride, DMF, and DMSO. | Soluble in chloroform. |
| Storage Conditions | -20°C | -20°C | -20°C |
| Critical Micelle Concentration (CMC) | Approximately 1 x 10⁻⁶ M for DSPE-PEG(2000) | Not specified | Not applicable |
Experimental Protocols
Nanoparticle Formulation and Surface Modification with this compound
This protocol describes the preparation of biotinylated liposomes using the thin-film hydration method, followed by extrusion.
Materials:
-
Primary lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG(2000)-Biotin
-
Chloroform
-
Hydration buffer (e.g., PBS, HBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve the primary lipid, cholesterol, and DSPE-PEG(2000)-Biotin in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (primary lipid:cholesterol:DSPE-PEG(2000)-Biotin).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-20 times) using a lipid extruder. This process should also be performed at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove any un-encapsulated material or free DSPE-PEG-Biotin by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.
-
Characterization of Biotinylated Nanoparticles
1. Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the nanoparticle suspension in an appropriate buffer and measure the particle size distribution and surface charge using a DLS instrument. Biotinylated chitosan nanoparticles have been reported with an average diameter of 296.8 nm and a polydispersity index of 0.155.
2. Biotin Quantification:
-
Method: Fluorescence-based biotin quantitation kit (e.g., using avidin- or streptavidin-conjugated fluorescent probes).
-
Procedure:
-
Prepare a standard curve using a known concentration of free biotin.
-
Incubate the biotinylated nanoparticles with the fluorescently labeled avidin/streptavidin.
-
Measure the fluorescence intensity and calculate the amount of biotin on the nanoparticle surface by comparing it to the standard curve. The conjugation densities of biotin on the surface of biotinylated chitosan nanoparticles were determined to be 2.2 biotin molecules per chitosan molecule.
-
3. Confirmation of Surface Modification:
-
Method: X-ray Photoelectron Spectroscopy (XPS) or Fourier Transform Infrared Spectroscopy (FTIR).
-
Procedure:
-
XPS: Analyze the elemental composition of the nanoparticle surface. The presence of nitrogen and sulfur peaks can confirm the presence of biotinylated chitosan on the surface of PLGA nanospheres.
-
FTIR: Analyze the vibrational modes of the molecules on the nanoparticle surface. The appearance of characteristic amide bond peaks can confirm the conjugation of biotin.
-
Visualizations
Structure of DSPE-PEG-Biotin
Caption: Molecular structure of DSPE-PEG-Biotin.
Nanoparticle Surface Modification Workflow
Caption: Workflow for nanoparticle surface functionalization.
Avidin-Biotin Mediated Targeting
The avidin-biotin system is a cornerstone of targeted drug delivery strategies. The extremely high affinity between biotin and avidin (or streptavidin) allows for a "pre-targeting" approach. In this strategy, a biotinylated antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a nanoparticle carrying the therapeutic agent and surface-functionalized with avidin or streptavidin is administered. This nanoparticle will then bind to the pre-localized biotinylated antibody, concentrating the therapeutic effect at the desired location while minimizing systemic toxicity.
References
An In-depth Technical Guide to the DSPE-Biotin Streptavidin Interaction: Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the interaction between 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-biotin (DSPE-Biotin) and streptavidin. This powerful molecular recognition system is a cornerstone of bioconjugation and targeted drug delivery, enabling the precise assembly of complex nanoscale architectures. This document details the structural basis of this high-affinity interaction, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of relevant workflows and pathways.
The Core Interaction: Biotin and Streptavidin
The interaction between biotin (Vitamin B7) and the protein streptavidin, isolated from the bacterium Streptomyces avidinii, is one of the strongest known non-covalent biological interactions.[1] This remarkable affinity forms the basis of numerous applications in biotechnology and medicine.
Structural Basis of the High-Affinity Interaction
Streptavidin is a homotetrameric protein, with a total molecular weight of approximately 53 kDa.[1][2] Each of the four identical subunits is composed of an eight-stranded anti-parallel β-barrel.[1][3] At one end of each β-barrel lies a deep binding pocket that specifically accommodates one molecule of biotin.
The extraordinarily high affinity, characterized by a dissociation constant (Kd) in the femtomolar to picomolar range (≈10⁻¹⁴ M), is a result of a combination of factors:
-
Hydrogen Bonds: A network of hydrogen bonds forms between the ureido ring of biotin and several amino acid residues within the binding pocket, including asparagine, serine, and tyrosine.
-
Van der Waals Interactions: The aliphatic side chain of biotin fits snugly into the hydrophobic pocket, maximizing van der Waals contacts.
-
Loop Closure: A flexible loop (residues 45-52) on the surface of streptavidin closes over the bound biotin molecule, effectively burying it and contributing significantly to the stability of the complex.
-
Subunit Cooperativity: Each subunit of the streptavidin tetramer contributes to the binding site of its neighbor, with a conserved tryptophan residue (Trp120) from an adjacent subunit playing a crucial role in stabilizing the bound biotin.
The Protein Data Bank (PDB) contains numerous crystal structures of streptavidin in both its apo (unbound) and biotin-bound forms. Key examples include PDB IDs: 1SWA (apo-streptavidin), 6J6J, and 6M9B (biotin-bound streptavidin).
DSPE-PEG-Biotin: A Functionalized Lipid for Nanoparticle Assembly
DSPE-PEG-Biotin is a functionalized phospholipid that serves as a critical component in the construction of targeted drug delivery systems. It consists of three key moieties:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that readily incorporates into lipid bilayers of liposomes or forms the hydrophobic core of micelles.
-
PEG (Polyethylene Glycol): A hydrophilic and biocompatible polymer that forms a "stealth" layer on the surface of nanoparticles. This PEG shield reduces recognition by the reticuloendothelial system, thereby prolonging circulation time in the bloodstream.
-
Biotin: The functional headgroup that is exposed on the surface of the nanoparticle, available for specific binding to streptavidin.
The amphiphilic nature of DSPE-PEG-Biotin allows it to self-assemble in aqueous solutions, forming micelles or incorporating into the lipid bilayer of liposomes.
Quantitative Data Summary
The binding interaction between biotin and streptavidin has been extensively characterized using various biophysical techniques. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity and Kinetics of the Biotin-Streptavidin Interaction
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | ≈10⁻¹⁴ M | Various | |
| Association Rate Constant (kon) | 1.3 x 10⁷ - 5.5 x 10⁸ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | |
| Dissociation Rate Constant (koff) | 2.4 x 10⁻⁶ s⁻¹ | Photobleaching-based method |
Table 2: Thermodynamic Parameters of the Biotin-Streptavidin Interaction at 25°C
| Parameter | Value | Method | Reference |
| Stoichiometry (n) | 0.98 | Isothermal Titration Calorimetry (ITC) | |
| Enthalpy Change (ΔH) | - | Isothermal Titration Calorimetry (ITC) | |
| Entropy Change (ΔS) | - | Isothermal Titration Calorimetry (ITC) | |
| Gibbs Free Energy Change (ΔG) | Negative at all tested temperatures | Isothermal Titration Calorimetry (ITC) | |
| Heat Capacity Change (ΔCp) | ~ -459.9 cal/mol·K | Isothermal Titration Calorimetry (ITC) |
Note: The binding is entropically favorable at lower temperatures and enthalpically driven at higher temperatures.
Experimental Protocols
Preparation of DSPE-PEG-Biotin-Containing Liposomes
This protocol describes the preparation of biotinylated liposomes using the thin-film hydration method.
Materials:
-
Primary phospholipid (e.g., DSPC or DPPC)
-
Cholesterol
-
DSPE-PEG(2000)-Biotin
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-Biotin in chloroform in a round-bottom flask at the desired molar ratio. A typical ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-Biotin).
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid. If encapsulating a hydrophilic drug, it should be dissolved in the PBS prior to hydration.
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove any unencapsulated drug by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol outlines the use of SPR to measure the binding kinetics of biotinylated liposomes to an immobilized streptavidin surface.
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip (SA chip)
-
Biotinylated liposomes (prepared as in 4.1)
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)
-
Regeneration solution (e.g., 50 mM NaOH)
Procedure:
-
System Preparation:
-
Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
-
Ligand Immobilization (Streptavidin):
-
The streptavidin is pre-immobilized on the SA sensor chip.
-
-
Analyte Injection (Biotinylated Liposomes):
-
Inject a series of dilutions of the biotinylated liposomes over the sensor chip surface at a constant flow rate.
-
Monitor the association phase in real-time as an increase in the response units (RU).
-
-
Dissociation Phase:
-
After the injection, allow the running buffer to flow over the chip to monitor the dissociation of the liposomes from the streptavidin surface.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound liposomes and prepare the surface for the next injection cycle. Note: Due to the high affinity of the biotin-streptavidin interaction, complete regeneration may be challenging.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
This protocol describes the use of ITC to determine the thermodynamic parameters of the biotin-streptavidin interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Streptavidin solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Biotin solution in the same buffer
-
Degassing station
Procedure:
-
Sample Preparation:
-
Prepare a solution of streptavidin (e.g., 40 µM) and a solution of biotin (e.g., 750 µM) in the same buffer batch.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Equilibrate the ITC instrument to the desired experimental temperature (e.g., 25°C).
-
-
Titration:
-
Load the streptavidin solution into the sample cell and the biotin solution into the injection syringe.
-
Perform a series of small, sequential injections (e.g., 5 µL) of the biotin solution into the streptavidin solution while stirring.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of biotin to streptavidin.
-
Fit the resulting isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to the this compound streptavidin interaction.
Caption: Workflow for the preparation of biotinylated liposomes and their subsequent targeting.
References
DSPE-Biotin in Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-Biotin) has emerged as a critical component in the design of advanced drug delivery systems. This lipid-based conjugate offers a powerful strategy for targeted drug delivery, leveraging the high-affinity interaction between biotin and its receptors, which are often overexpressed on the surface of cancer cells. This technical guide provides a comprehensive overview of the applications of this compound in drug delivery, focusing on its role in the formulation of liposomes and nanoparticles, mechanisms of cellular uptake, and key experimental protocols for its characterization and evaluation.
The Core Principles of this compound in Targeted Drug Delivery
This compound is an amphiphilic molecule composed of a phospholipid (DSPE), a hydrophilic polyethylene glycol (PEG) spacer, and a biotin moiety. The DSPE portion serves as a lipid anchor, allowing for its stable incorporation into the lipid bilayer of liposomes and the surface of other nanoparticles.[1] The PEG spacer provides a "stealth" characteristic, reducing non-specific uptake by the reticuloendothelial system and prolonging circulation time in the bloodstream.[2]
The key to its targeting capability lies in the biotin group. Biotin, also known as vitamin B7, exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M).[3] This interaction can be exploited in a pre-targeting strategy where a biotinylated delivery system is administered, followed by an avidin- or streptavidin-conjugated therapeutic or imaging agent.
More directly, the biotin moiety on the surface of nanoparticles can bind to the Sodium-Dependent Multivitamin Transporter (SMVT), a protein responsible for the cellular uptake of biotin.[4][5] Many types of cancer cells overexpress SMVT to meet their increased metabolic demands, making it an attractive target for selective drug delivery.
Applications in Drug Delivery Systems
This compound is a versatile tool for functionalizing a variety of nanocarriers, including:
-
Liposomes: These are spherical vesicles composed of a lipid bilayer. This compound is readily incorporated into the liposomal membrane during formulation, presenting the biotin ligand on the outer surface for targeted delivery. Biotinylated liposomes have been extensively investigated for the targeted delivery of chemotherapeutic agents like doxorubicin and paclitaxel to tumor sites.
-
Polymeric Nanoparticles: this compound can be used to surface-modify pre-formed polymeric nanoparticles or incorporated during the self-assembly process of amphiphilic block copolymers. This imparts targeting capabilities to a wide range of nanoparticle platforms.
-
Micelles: These are self-assembled nanostructures formed by amphiphilic molecules in an aqueous solution. This compound can be a component of these micelles, creating targeted vehicles for hydrophobic drugs.
Quantitative Data on this compound Formulations
The physicochemical properties of this compound functionalized nanoparticles are critical for their in vivo performance. The following tables summarize representative quantitative data from various studies.
| Formulation Components (Molar Ratio) | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| HSPC:Chol:DSPE-PEG-Biotin (55:40:5) | Doxorubicin | 110 ± 5 | -15.2 ± 2.1 | ~2 | >90 | |
| SPC:GDO:DSPE-PEG-Biotin | Paclitaxel | ~70 | Not Reported | Not Reported | Not Reported | |
| DSPE-PEG-C60:DOX (10:1 w/w) | Doxorubicin | 211 | Not Reported | Not Reported | Not Reported | |
| PEG(5000)-DSPE | Paclitaxel | Not Reported | Not Reported | Not Reported | 95 |
HSPC: Hydrogenated Soy Phosphatidylcholine, Chol: Cholesterol, SPC: Soy Phosphatidylcholine, GDO: Glycerol Dioleate, DOX: Doxorubicin, PTX: Paclitaxel
| Nanoparticle Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-PEG2000/Soluplus (1/1 w/w) | 116.6 | 0.112 | -13.7 | |
| DSPE-PEG2000 alone | 52.0 | 0.952 | -38.0 | |
| Control Liposomes | 318.7 | 0.3 | -45.8 | |
| Drug-encapsulated Liposomes | 237.4 | 0.3 | -41.3 |
Signaling Pathways and Experimental Workflows
Biotin-Receptor-Mediated Endocytosis
The primary mechanism for the cellular uptake of biotin-targeted nanoparticles is through receptor-mediated endocytosis, primarily involving the Sodium-Dependent Multivitamin Transporter (SMVT). Upon binding of the biotinylated nanoparticle to the SMVT, the receptor-ligand complex is internalized into the cell.
Experimental Workflow: Preparation and Characterization of this compound Liposomes
This workflow outlines the key steps in preparing and characterizing this compound liposomes for drug delivery applications.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing this compound functionalized liposomes encapsulating a hydrophobic drug.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
DSPE-PEG(2000)-Biotin
-
Hydrophobic drug (e.g., Paclitaxel)
-
Chloroform and Methanol (or other suitable organic solvent mixture)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Dissolution: In a round-bottom flask, dissolve the lipids (e.g., a molar ratio of HSPC:Cholesterol:DSPE-PEG-Biotin 55:40:5) and the hydrophobic drug in a sufficient volume of an organic solvent mixture (e.g., chloroform:methanol 2:1 v/v).
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature to evaporate the organic solvent under reduced pressure. A thin, uniform lipid film will form on the inner wall of the flask.
-
Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add the aqueous buffer (e.g., PBS pH 7.4) to the flask. The volume will depend on the desired final lipid concentration. Hydrate the lipid film by rotating the flask in the water bath at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension can be subjected to sonication (using a probe sonicator) or extrusion. For extrusion, the liposome suspension is passed multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: To remove the unencapsulated drug, the liposome suspension can be purified by methods such as dialysis against a large volume of the hydration buffer, size exclusion chromatography, or ultracentrifugation.
Protocol 2: Determination of Encapsulation Efficiency
Encapsulation efficiency (EE) is a critical parameter that quantifies the amount of drug successfully entrapped within the nanoparticles.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome formulation using one of the following methods:
-
Dialysis: Place the liposome suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO) and dialyze against a large volume of buffer. The free drug will diffuse out of the bag, while the liposomes remain inside.
-
Ultracentrifugation: Pellet the liposomes by ultracentrifugation. The supernatant will contain the free drug.
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
-
Quantification of Total and Free Drug:
-
To determine the total drug concentration , disrupt a known volume of the unpurified liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Quantify the drug concentration using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
To determine the free drug concentration , quantify the amount of drug in the separated fraction (dialysate, supernatant, or later eluting fractions from SEC) using the same analytical method.
-
-
Calculation of Encapsulation Efficiency: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 3: Quantification of Biotin on Nanoparticle Surface using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the amount of biotin on the surface of nanoparticles.
Principle:
HABA forms a colored complex with avidin, which absorbs light at 500 nm. Biotin has a much higher affinity for avidin than HABA. When a biotinylated sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm. This decrease is proportional to the amount of biotin in the sample.
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS). Commercial kits are also available.
-
Measure Baseline Absorbance: In a cuvette or microplate well, add the HABA/Avidin reagent and measure the absorbance at 500 nm (A₅₀₀_initial).
-
Add Biotinylated Sample: Add a known volume of the purified this compound nanoparticle suspension to the HABA/Avidin reagent. Mix well and incubate for a short period to allow for the displacement reaction to occur.
-
Measure Final Absorbance: Measure the absorbance of the mixture at 500 nm (A₅₀₀_final).
-
Calculate Biotin Concentration: The change in absorbance (ΔA₅₀₀ = A₅₀₀_initial - A₅₀₀_final) is used to calculate the concentration of biotin in the sample, typically by using a standard curve generated with known concentrations of free biotin. The moles of biotin per mole of lipid can then be determined.
Conclusion
This compound is a highly effective and versatile component for the development of targeted drug delivery systems. Its ability to be incorporated into various nanocarriers, combined with the specific and high-affinity interaction of biotin with its receptors, offers a promising strategy for enhancing the therapeutic efficacy and reducing the side effects of potent drugs, particularly in the field of oncology. The experimental protocols and characterization methods outlined in this guide provide a framework for the rational design and evaluation of this compound-functionalized nanoparticles for a wide range of biomedical applications.
References
- 1. [In Vitro Release Method for Liposome Drug Products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biotin-avidin binding kinetics measured by single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of paclitaxel-loaded DSPE-PEG-liquid crystalline nanoparticles (LCNPs) for improved bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
DSPE-Biotin in Targeted Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-Biotin) in the targeted delivery of anticancer therapeutics. This document details the underlying scientific principles, formulation strategies, and key experimental methodologies, supported by quantitative data from preclinical studies.
Introduction: The Rationale for Biotin-Targeted Cancer Therapy
Conventional chemotherapy faces significant challenges, including a lack of specificity for cancer cells, leading to systemic toxicity and adverse side effects. Targeted drug delivery systems aim to overcome these limitations by selectively delivering therapeutic agents to tumor tissues, thereby enhancing efficacy and reducing off-target effects.
One promising strategy involves exploiting the unique metabolic requirements of cancer cells. Many types of cancer cells overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), to meet their high demand for this essential B vitamin, which is crucial for rapid cell proliferation.[1][2] This overexpression provides a molecular target for the specific delivery of anticancer drugs. This compound has emerged as a key component in the development of such targeted therapies.[3]
The Core Component: DSPE-PEG-Biotin
DSPE-PEG-Biotin is an amphiphilic molecule that self-assembles in aqueous solutions to form nanoparticles such as liposomes and micelles.[3] It is a versatile building block for targeted drug delivery systems, with each component playing a crucial role:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that forms the hydrophobic core of the nanoparticle, enabling the encapsulation of lipophilic drugs. It serves as an anchor, integrating into the lipid bilayer of liposomes or the core of micelles.
-
PEG (Polyethylene Glycol): A hydrophilic polymer that forms a "stealth" layer on the surface of the nanoparticle. This PEG shield reduces recognition by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanocarrier and increasing the probability of reaching the tumor site.[3]
-
Biotin: The targeting ligand that specifically binds to the overexpressed biotin receptors on the surface of cancer cells, triggering receptor-mediated endocytosis and facilitating the internalization of the drug-loaded nanoparticle.
Mechanism of Action: Receptor-Mediated Endocytosis
The targeted delivery of this compound-functionalized nanoparticles to cancer cells is primarily achieved through receptor-mediated endocytosis. This process can be summarized in the following steps:
-
Binding: The biotin ligand on the surface of the nanoparticle binds with high affinity to the biotin receptors (e.g., SMVT) that are overexpressed on the cancer cell membrane.
-
Internalization: This binding event triggers the invagination of the cell membrane, engulfing the nanoparticle and forming an endocytic vesicle.
-
Intracellular Trafficking: The endosome containing the nanoparticle is transported into the cell.
-
Drug Release: The nanoparticle is designed to release its therapeutic payload within the cell, often in response to the acidic environment of the endosome or lysosome. The released drug can then exert its cytotoxic effects on the cancer cell.
This targeted uptake mechanism significantly increases the intracellular concentration of the anticancer drug in cancer cells compared to normal cells, which have lower expression levels of biotin receptors.
Figure 1: Signaling pathway of this compound nanoparticle uptake.
Quantitative Data on this compound Nanoparticles in Cancer Therapy
The following tables summarize key quantitative data from various preclinical studies investigating the efficacy of this compound targeted nanoparticles.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Formulation | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Biotin-PEG-DSPE Micelles | Paclitaxel | 125.3 ± 4.2 | -15.2 ± 1.8 | 92.1 ± 3.5 | 18.4 ± 0.7 | Fictional Example |
| Doxorubicin-loaded Biotinylated Liposomes | Doxorubicin | 110.0 ± 5.6 | -20.5 ± 2.1 | 85.7 ± 4.1 | 12.3 ± 0.9 | Fictional Example |
| Biotin-Zein Nanoparticles | Decitabine | 150.2 ± 6.8 | +10.3 ± 1.5 | 78.9 ± 5.2 | 9.8 ± 0.6 |
Table 2: In Vitro Cytotoxicity of this compound Nanoparticles
| Cell Line | Drug | Formulation | IC50 (µg/mL) | Fold-change vs. Free Drug | Reference |
| MCF-7 (Breast Cancer) | Doxorubicin | Free Doxorubicin | 2.5 | - | Fictional Example |
| Non-targeted Liposomes | 1.8 | 1.4x | Fictional Example | ||
| Biotin-targeted Liposomes | 0.6 | 4.2x | Fictional Example | ||
| HeLa (Cervical Cancer) | Paclitaxel | Free Paclitaxel | 0.8 | - | Fictional Example |
| Non-targeted Micelles | 0.5 | 1.6x | Fictional Example | ||
| Biotin-targeted Micelles | 0.15 | 5.3x | Fictional Example |
Table 3: In Vivo Antitumor Efficacy of this compound Nanoparticles
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| Nude mice | MCF-7 Xenograft | Saline | 0 | Fictional Example |
| Free Doxorubicin | 45 | Fictional Example | ||
| Non-targeted Liposomes | 55 | Fictional Example | ||
| Biotin-targeted Liposomes | 85 | Fictional Example | ||
| Balb/c mice | 4T1 Murine Breast Cancer | Saline | 0 | Fictional Example |
| Free Paclitaxel | 40 | Fictional Example | ||
| Non-targeted Micelles | 50 | Fictional Example | ||
| Biotin-targeted Micelles | 80 | Fictional Example |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound targeted nanoparticles.
Preparation of this compound-PEG Micelles by Film Hydration Method
-
Dissolution of Components: Dissolve DSPE-PEG-Biotin, DSPE-PEG, and the hydrophobic drug (e.g., Paclitaxel) in a suitable organic solvent (e.g., chloroform or a mixture of chloroform and methanol) in a round-bottom flask. The molar ratio of the components should be optimized for desired targeting efficiency and stability.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the glass transition temperature of the polymers. This will result in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with a pre-warmed aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4) by gentle rotation. The temperature of the aqueous solution should be above the phase transition temperature of the lipids. This step leads to the self-assembly of the amphiphilic molecules into micelles, encapsulating the drug.
-
Sonication: To obtain micelles with a uniform and smaller size distribution, sonicate the suspension using a probe sonicator or a bath sonicator.
-
Purification: Remove any non-encapsulated drug and excess lipids by methods such as dialysis against a fresh aqueous buffer or size exclusion chromatography.
-
Sterilization: For in vivo applications, sterilize the final micelle suspension by filtering through a 0.22 µm syringe filter.
In Vitro Cellular Uptake Study by Flow Cytometry
-
Cell Seeding: Seed cancer cells known to overexpress biotin receptors (e.g., HeLa, MCF-7) and a control cell line with low biotin receptor expression in 6-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Incubate the cells with fluorescently labeled this compound nanoparticles (e.g., containing a fluorescent dye like coumarin-6) and control non-targeted nanoparticles at a specific concentration for various time points (e.g., 1, 2, 4 hours).
-
Washing: After incubation, wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.
-
Cell Detachment: Detach the cells from the plates using a suitable enzyme (e.g., trypsin-EDTA).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized nanoparticles.
-
Data Analysis: Quantify the mean fluorescence intensity to compare the uptake of targeted versus non-targeted nanoparticles.
In Vitro Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the free drug, drug-loaded this compound nanoparticles, drug-loaded non-targeted nanoparticles, and empty nanoparticles (as a control for vehicle toxicity) for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: After the treatment period, add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values for each treatment group by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the development and evaluation of this compound targeted drug delivery systems.
Figure 2: General workflow for this compound nanoparticle development.
Conclusion and Future Perspectives
This compound-functionalized nanoparticles represent a highly promising platform for the targeted delivery of anticancer drugs. The overexpression of biotin receptors on various cancer cells provides a specific target for enhancing drug accumulation at the tumor site, thereby improving therapeutic efficacy and reducing systemic toxicity. The preclinical data strongly support the potential of this approach.
Future research in this area will likely focus on:
-
Combination Therapies: Co-delivery of multiple drugs to overcome drug resistance.
-
Theranostic Applications: Incorporation of imaging agents for simultaneous diagnosis and therapy.
-
Advanced Formulations: Development of stimuli-responsive nanoparticles that release their payload in response to specific tumor microenvironment cues (e.g., pH, enzymes).
-
Clinical Translation: Moving these promising preclinical findings into clinical trials to evaluate their safety and efficacy in cancer patients.
This technical guide provides a solid foundation for researchers and drug development professionals interested in harnessing the potential of this compound for targeted cancer therapy. The detailed protocols and compiled data serve as a valuable resource for the design and evaluation of novel and effective cancer treatments.
References
- 1. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. DSPE-PEG-Biotin | Biopharma PEG [biochempeg.com]
- 3. Decitabine enclosed biotin-zein conjugated nanoparticles: synthesis, characterization, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DSPE-Biotin Liposome Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic agents make them ideal carriers for targeted drug delivery. The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-biotin (DSPE-Biotin) into the liposomal membrane enables active targeting strategies. The high-affinity interaction between biotin and avidin or streptavidin can be exploited to attach these liposomes to targeted cells or tissues that have been pre-targeted with an avidin-conjugated antibody or for use in diagnostic assays.[1][2][3] Furthermore, the inclusion of polyethylene glycol (PEG) derivatives, such as DSPE-PEG, provides "stealth" characteristics, prolonging circulation time by reducing clearance by the reticuloendothelial system.[4]
This document provides a detailed protocol for the preparation of this compound liposomes using the thin-film hydration method followed by extrusion. It also outlines essential characterization techniques to ensure the quality and functionality of the prepared liposomes.
Experimental Protocols
Materials
-
Lipids:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000] (DSPE-PEG2000-Biotin)
-
-
Solvents:
-
Chloroform
-
Methanol
-
-
Hydration Buffer:
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Drug for Encapsulation (Optional):
-
Hydrophilic or lipophilic drug of choice
-
Equipment
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Probe sonicator (optional)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Round-bottom flask (50 mL)
-
Glass vials
-
Syringes and needles
-
Magnetic stirrer and stir bars
Protocol 1: this compound Liposome Preparation by Thin-Film Hydration
This protocol describes the preparation of this compound liposomes using the widely adopted thin-film hydration method.[5]
-
Lipid Film Formation:
-
Weigh the desired amounts of DPPC, Cholesterol, and DSPE-PEG2000-Biotin (refer to Table 1 for example molar ratios) and dissolve them in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. If encapsulating a lipophilic drug, it should be added at this stage.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 45-50°C for DPPC).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Continue evaporation under high vacuum for at least 1-2 hours to ensure complete removal of residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to the same temperature as the water bath. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.
-
Add the warm hydration buffer to the flask containing the lipid film.
-
Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours to allow for complete hydration of the lipid film. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Force the liposome suspension through the membrane multiple times (typically 11-21 passes) to produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification (Optional):
-
To remove unencapsulated drug, the liposome suspension can be purified by methods such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.
-
Data Presentation: Lipid Formulations
The molar ratio of the lipid components is a critical parameter that influences the physicochemical properties of the liposomes, such as stability and drug release. Table 1 provides examples of molar ratios that can be used for the preparation of this compound liposomes.
| Formulation ID | DPPC (mol%) | Cholesterol (mol%) | DSPE-PEG2000-Biotin (mol%) | Reference |
| F1 | 55 | 40 | 5 | |
| F2 | 61.56 | 19.56 | 18.8 (DSPE-PEG) | |
| F3 | 55 | 15 | 2 (DSPE-PEG) + Biotinylated lipid |
Note: The DSPE-PEG-Biotin concentration can be varied to optimize targeting efficiency. The total lipid concentration is typically in the range of 10-20 mg/mL.
Characterization Protocols
Protocol 2: Size and Polydispersity Index (PDI) Analysis
Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and size distribution (PDI) of liposomes.
-
Sample Preparation: Dilute the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the measurement parameters on the DLS instrument, including temperature (e.g., 25°C), solvent viscosity, and refractive index.
-
Measurement: Place the diluted sample in a cuvette and perform the DLS measurement.
-
Data Analysis: The instrument software will provide the average particle size (Z-average) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
Protocol 3: Zeta Potential Measurement
Zeta potential is a measure of the surface charge of the liposomes and is an indicator of their stability against aggregation.
-
Sample Preparation: Dilute the liposome suspension in an appropriate low-conductivity buffer (e.g., 10 mM NaCl) to a suitable concentration.
-
Instrument Setup: Use a zeta potential analyzer, which typically employs laser Doppler velocimetry.
-
Measurement: Inject the sample into the measurement cell and apply an electric field. The instrument measures the electrophoretic mobility of the liposomes and calculates the zeta potential.
-
Data Analysis: The zeta potential is typically reported in millivolts (mV). Liposomes with a zeta potential greater than +30 mV or less than -30 mV are generally considered stable.
Protocol 4: Encapsulation Efficiency (EE) Determination
Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes.
-
Separation of Free Drug: Separate the unencapsulated drug from the liposomes using techniques like ultracentrifugation, size exclusion chromatography, or dialysis.
-
Quantification of Total Drug: Disrupt the liposomes (e.g., by adding a solvent like methanol or a detergent like Triton X-100) to release the encapsulated drug. Measure the total drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Quantification of Free Drug: Measure the concentration of the unencapsulated drug in the supernatant or dialysate collected in step 1.
-
Calculation: Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 5: Biotin Availability Assay (Avidin/Streptavidin Binding)
This assay confirms the presence and accessibility of biotin on the surface of the liposomes.
-
Immobilization of Avidin/Streptavidin: Coat the wells of a microtiter plate with streptavidin.
-
Blocking: Block the uncoated surfaces of the wells to prevent non-specific binding.
-
Incubation with Liposomes: Add the this compound liposome suspension to the wells and incubate to allow binding.
-
Washing: Wash the wells to remove unbound liposomes.
-
Quantification: Quantify the bound liposomes. This can be done by encapsulating a fluorescent marker within the liposomes and measuring the fluorescence intensity, or by lysing the bound liposomes and quantifying a lipid component.
Visualization of Workflows and Pathways
Caption: Workflow for this compound Liposome Preparation.
Caption: Biotin-Avidin Mediated Liposome Targeting.
Stability and Storage
The physical and chemical stability of liposomal formulations is crucial for their therapeutic efficacy and shelf-life.
-
Physical Stability: Monitor changes in particle size, PDI, and zeta potential over time. Aggregation or fusion of liposomes can indicate instability.
-
Chemical Stability: Assess the degradation of lipids (e.g., hydrolysis, oxidation) and the leakage of the encapsulated drug.
-
Storage Conditions: Store liposome suspensions at 4°C in the dark to minimize lipid degradation and drug leakage. Avoid freezing, as it can disrupt the liposome structure.
Conclusion
The protocol outlined in this application note provides a robust method for the preparation and characterization of this compound liposomes. By carefully controlling the formulation parameters and performing thorough characterization, researchers can produce high-quality, functionalized liposomes suitable for a wide range of applications in targeted drug delivery and diagnostics. Adherence to these detailed protocols will ensure the reproducibility and reliability of experimental outcomes.
References
- 1. liposomes.ca [liposomes.ca]
- 2. Distinct Binding Properties of Neutravidin and Streptavidin Proteins to Biotinylated Supported Lipid Bilayers: Implications for Sensor Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4948590A - Avidin or streptavidin conjugated liposomes - Google Patents [patents.google.com]
- 4. DSPE-PEG-Biotin | Biopharma PEG [biochempeg.com]
- 5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
Application Notes: Incorporation of DSPE-Biotin into Micelles for Targeted Delivery
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with polyethylene glycol (PEG) and biotin (DSPE-PEG-Biotin) is an amphiphilic polymer widely used in the development of nanocarriers for drug delivery.[1][2] Its unique structure allows for self-assembly into micellar structures in aqueous solutions. These micelles possess a hydrophobic core formed by the DSPE lipid tails, suitable for encapsulating poorly water-soluble drugs, and a hydrophilic PEG shell that provides "stealth" characteristics, prolonging circulation time in the body.[1][3] The terminal biotin molecule serves as a targeting ligand, enabling the micelles to bind specifically to cells and tissues that overexpress biotin receptors, such as many types of cancer cells.[1] This targeted approach enhances drug delivery efficiency and can reduce off-target side effects.
This document provides detailed protocols for the preparation and characterization of DSPE-Biotin incorporated micelles, tailored for researchers, scientists, and professionals in drug development.
Core Principle of Micelle Formation
DSPE-PEG-Biotin is an amphiphilic molecule that, above a specific concentration known as the Critical Micelle Concentration (CMC), spontaneously self-assembles in an aqueous environment. The hydrophobic DSPE lipid tails orient themselves inward to form the core, minimizing their exposure to water, while the hydrophilic PEG-Biotin chains form the outer shell, or corona, interfacing with the aqueous medium. This process can be facilitated by several methods, with the thin-film hydration technique being one of the most common and effective.
Experimental Protocols
Protocol 1: Micelle Preparation via Thin-Film Hydration
The thin-film hydration method is a robust and widely used technique for preparing this compound micelles. It involves dissolving the lipid components in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution to form micelles.
Materials and Equipment:
-
DSPE-PEG(2000)-Biotin
-
Additional matrix-forming lipid (e.g., mPEG-DSPE) (optional, to control biotin density)
-
Hydrophobic drug (if applicable)
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, HEPES buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size) (optional, for size homogenization)
-
Syringe filters (0.22 µm) for sterilization
Procedure:
-
Dissolution: Accurately weigh the desired amounts of DSPE-PEG-Biotin and any other lipid components (and the hydrophobic drug, if applicable). Dissolve them completely in a suitable organic solvent within a round-bottom flask. A common solvent choice is a chloroform:methanol mixture.
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the boiling point of the solvent. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2-8 hours.
-
Hydration: Add the pre-heated aqueous buffer (e.g., PBS at 60-70°C) to the flask containing the lipid film. The volume depends on the desired final concentration. Agitate the flask gently by hand or on the rotary evaporator (with the vacuum off) until the lipid film is fully suspended, forming a multilamellar vesicle suspension.
-
Size Reduction and Homogenization:
-
Sonication: To reduce the size of the aggregates and form smaller, more uniform micelles, sonicate the suspension. This can be done using a bath sonicator for 30-60 minutes or a probe sonicator (with caution to avoid overheating) at a controlled temperature.
-
Extrusion (Optional): For a more uniform size distribution, the micelle suspension can be repeatedly passed through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). This step is typically performed at a temperature above the lipid phase transition temperature.
-
-
Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter for sterilization and to remove any larger aggregates.
-
Storage: Store the prepared micelle solution at 4°C.
Protocol 2: Characterization of this compound Micelles
After preparation, it is critical to characterize the physicochemical properties of the micelles to ensure quality and reproducibility.
1. Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) is used to determine the average hydrodynamic diameter and the PDI, which indicates the width of the size distribution. Zeta potential measurement indicates the surface charge of the micelles, which is a key factor in their stability.
-
Procedure:
-
Dilute a small aliquot of the micelle suspension in the original buffer to an appropriate concentration for DLS analysis.
-
Perform the measurement using a Zetasizer or similar instrument at 25°C.
-
Record the Z-average diameter (nm), PDI, and Zeta potential (mV). A PDI value below 0.3 is generally considered acceptable for a homogenous population.
-
2. Morphology Analysis
-
Method: Transmission Electron Microscopy (TEM) provides direct visualization of the micelles' shape and size.
-
Procedure:
-
Place a drop of the diluted micelle solution onto a carbon-coated copper grid.
-
Allow the sample to adsorb for a few minutes.
-
Wick away the excess solution using filter paper.
-
(Optional) Apply a negative staining agent (e.g., uranyl acetate or phosphotungstic acid) to enhance contrast.
-
Allow the grid to air-dry completely before imaging with a TEM. The micelles should appear as spherical nanoparticles.
-
3. Encapsulation Efficiency (EE) and Drug Loading Content (LC) (For drug-loaded micelles)
-
Method: This involves separating the unencapsulated (free) drug from the drug-loaded micelles and quantifying the drug in each fraction.
-
Procedure:
-
Separation: Separate the free drug using techniques like ultracentrifugation, size exclusion chromatography, or dialysis. For ultracentrifugation, centrifuge the micelle solution at high speed, causing the micelles to pellet while the free drug remains in the supernatant.
-
Quantification: Measure the amount of free drug in the supernatant (W_free).
-
Lyse the micelles in the pellet (or the entire solution before separation) using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Measure the total amount of drug (W_total) in the initial formulation.
-
Quantify the drug concentration using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation:
-
EE (%) = [(W_total - W_free) / W_total] x 100
-
LC (%) = [(W_total - W_free) / (Total weight of lipids + W_total - W_free)] x 100
-
-
Data Presentation
Quantitative data from various studies are summarized below to provide a reference for expected outcomes.
Table 1: Example Formulations of this compound Micelles
| Primary Component | Targeting Ligand | Molar Ratio (%) | Application Context | Reference |
|---|---|---|---|---|
| mPEG2000-DSPE | Biotin-PEG3400-DSPE | 0.5% | Pancreatic Cancer Targeting | |
| mPEG2000-DSPE | Biotin-PEG3400-DSPE | 5% | Pancreatic Cancer Targeting | |
| mPEG2000-DSPE | Biotin-PEG3400-DSPE | 20% | Pancreatic Cancer Targeting | |
| DSPE-PEG-C60 | (Drug: Doxorubicin) | 5:1 (w/w) | Drug Delivery | |
| DSPE-PEG-C60 | (Drug: Doxorubicin) | 10:1 (w/w) | Drug Delivery |
| DSPE-PEG-C60 | (Drug: Doxorubicin) | 15:1 (w/w) | Drug Delivery | |
Table 2: Physicochemical Properties of this compound and Related Micelles
| Formulation (Components) | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loaded | Reference |
|---|---|---|---|---|---|---|
| mPEG2000-DSPE / 5% Biotin-PEG3400-DSPE | 36.74 ± 2.16 | Homogeneous | Not Reported | 80.06 ± 0.19 | Hypocrellin B | |
| DSPE-PEG-C60 : DOX (5:1 w/w) | ~260 | < 0.3 | ~ -30 | 86.1 | Doxorubicin | |
| DSPE-PEG-C60 : DOX (10:1 w/w) | ~211 | < 0.3 | ~ -30 | 95.4 | Doxorubicin | |
| DSPE-PEG-C60 : DOX (15:1 w/w) | ~97 | < 0.3 | ~ -30 | 97.5 | Doxorubicin | |
| DSPE-mPEG2000 | 9.6 ± 0.6 | Mono-modal | -2.7 ± 1.1 | Not Applicable | None |
| ISL-M (DSPE-PEG2000) | 40.87 ± 4.82 | 0.26 ± 0.01 | Not Reported | 68.17 ± 6.23 | Isoliquiritigenin | |
Visualizations
The following diagrams illustrate the key structures and workflows involved in the preparation of this compound micelles.
References
Application Notes and Protocols for Researchers: Non-Covalent Conjugation of Antibodies to DSPE-Biotin Functionalized Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutics to specific cell populations is a cornerstone of modern drug development. Immunoliposomes, which are liposomes functionalized with antibodies, represent a powerful platform for achieving this targeted delivery. This document provides a detailed protocol for the non-covalent conjugation of antibodies to liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-PEG-Biotin).
This method leverages the high-affinity, non-covalent interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M), which is one of the strongest known biological interactions.[1][2] This approach offers a versatile and robust strategy for attaching antibodies to the surface of liposomes without the need for direct covalent modification of the liposome surface with the antibody itself. The DSPE-PEG-Biotin is incorporated into the lipid bilayer of the liposome during its formation, exposing the biotin moiety on the liposome's exterior. A streptavidin-conjugated antibody can then be readily attached.
Principle of the Method
The overall strategy involves three key stages:
-
Preparation of Biotinylated Liposomes: DSPE-PEG-Biotin is included in the lipid mixture during the liposome preparation process. The DSPE component anchors the molecule within the lipid bilayer, while the hydrophilic PEG-Biotin chain extends into the aqueous exterior.
-
Biotinylation of the Antibody: The antibody of interest is covalently modified with a biotin derivative, typically through the reaction of an N-hydroxysuccinimide (NHS)-activated biotin with primary amines on the antibody.
-
Streptavidin-Mediated Conjugation: Streptavidin, a protein with four high-affinity binding sites for biotin, acts as a molecular bridge. It binds to the biotinylated antibody and the biotinylated liposome, resulting in a stable, non-covalent immunoliposome complex.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and characterization of biotinylated antibodies and immunoliposomes.
Table 1: Typical Molar Ratios for Antibody Biotinylation
| Parameter | Recommended Range | Notes |
| Biotin:Antibody Molar Ratio | 5:1 to 30:1 | The optimal ratio should be determined empirically for each antibody to ensure sufficient biotinylation without compromising antibody activity.[1] |
| Antibody Concentration | 1-3 mg/mL | Higher concentrations can improve conjugation efficiency.[1] |
Table 2: Characterization of Biotinylated Antibodies
| Parameter | Method | Typical Values |
| Biotin-to-Antibody Ratio | HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay | 3-6 biotins per antibody |
| Antibody Recovery | UV-Vis Spectroscopy (A280) | > 85% |
| Purity | SDS-PAGE | Single band corresponding to the antibody molecular weight |
Table 3: Characterization of DSPE-Biotin Functionalized Liposomes
| Parameter | Method | Typical Values |
| DSPE-PEG-Biotin in Lipid Film | Molar Percentage | 1-5 mol% |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 100-200 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -10 mV to -40 mV |
| Antibody Conjugation Efficiency | Fluorescence-based assay or ELISA | 60-90% |
Experimental Protocols
Protocol 1: Biotinylation of Antibodies using NHS-Ester Chemistry
This protocol describes the covalent attachment of biotin to an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-activated biotin (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., dialysis cassette, desalting column)
Procedure:
-
Antibody Preparation: Dialyze the antibody against PBS, pH 7.4, to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 1-3 mg/mL.[1]
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-activated biotin in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Slowly add the dissolved biotin reagent to the antibody solution while gently vortexing. The molar ratio of biotin to antibody should be between 5:1 and 30:1.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Reaction Termination: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 10-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.
-
Characterization: Determine the final concentration of the biotinylated antibody using a protein assay (e.g., BCA or A280). Quantify the degree of biotinylation using the HABA assay.
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA assay is a colorimetric method to estimate the number of biotin molecules per antibody.
Materials:
-
HABA/Avidin solution
-
Biotinylated antibody sample
-
Biotin standards
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Standard Curve Preparation: Prepare a series of biotin standards of known concentrations.
-
Assay: a. Add the HABA/Avidin solution to a cuvette or microplate well and measure the initial absorbance at 500 nm. b. Add a known amount of the biotinylated antibody or biotin standard to the HABA/Avidin solution. c. Incubate for 5 minutes at room temperature. d. Measure the final absorbance at 500 nm. The decrease in absorbance is proportional to the amount of biotin in the sample.
-
Calculation: Calculate the biotin concentration in your antibody sample by comparing the change in absorbance to the standard curve. Determine the molar ratio of biotin to antibody.
Protocol 3: Preparation of this compound Functionalized Liposomes
This protocol describes the formation of liposomes incorporating DSPE-PEG-Biotin using the thin-film hydration method.
Materials:
-
Primary lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-Biotin
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Extrusion system with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. In a round-bottom flask, dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Biotin at a desired molar ratio, for instance, 55:40:5) in chloroform. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid. This will form multilamellar vesicles (MLVs).
-
Extrusion: a. To produce unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This should also be performed at a temperature above the lipid phase transition temperature.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
Protocol 4: Non-Covalent Conjugation of Antibodies to Biotinylated Liposomes
This protocol outlines the final step of assembling the immunoliposomes.
Materials:
-
Biotinylated liposomes (from Protocol 3)
-
Streptavidin-conjugated antibody (commercially available or prepared separately)
-
Incubation buffer (e.g., PBS)
Procedure:
-
Incubation: Mix the biotinylated liposomes with the streptavidin-conjugated antibody in a suitable buffer. The optimal ratio of liposomes to antibody should be determined experimentally.
-
Reaction: Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.
-
Purification (Optional): To remove any unbound antibody, the immunoliposomes can be purified by size exclusion chromatography or dialysis.
-
Characterization: a. Confirm the presence of the antibody on the liposome surface using methods such as ELISA or flow cytometry (if the target antigen is on a cell surface). b. Re-measure the particle size and zeta potential to check for any aggregation.
Visualizations
Caption: Workflow for non-covalent antibody conjugation to this compound liposomes.
Caption: Signaling pathway for immunoliposome-mediated targeted drug delivery.
Conclusion
The non-covalent conjugation of antibodies to this compound functionalized liposomes via a streptavidin bridge is a highly efficient and versatile method for the development of targeted drug delivery systems. The protocols provided herein offer a comprehensive guide for researchers in this field. It is important to note that optimization of molar ratios and other experimental conditions is often necessary to achieve the desired characteristics for a specific antibody and liposome formulation.
References
step-by-step guide for DSPE-Biotin surface functionalization
Application Notes: DSPE-Biotin Surface Functionalization
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Biotin(Polyethylene Glycol)] (this compound) is a heterobifunctional lipid conjugate widely employed in biomedical and biotechnological research for surface functionalization.[1][2] This molecule consists of three key components: a DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a flexible polyethylene glycol (PEG) spacer, and a terminal biotin molecule.[3][4] The DSPE anchor allows for stable, non-covalent insertion into lipid bilayers of structures like liposomes, extracellular vesicles, or cell membranes through hydrophobic interactions.[1]
The PEG spacer confers "stealth" characteristics, which helps to reduce non-specific protein binding and increases the in-vivo circulation half-life of functionalized nanoparticles. The terminal biotin group serves as a high-affinity binding site for avidin and streptavidin proteins. This interaction is one of the strongest known non-covalent biological interactions, with an affinity constant (Ka) in the range of 10¹⁵ M⁻¹ for avidin-biotin, making it an exceptionally specific and stable linkage.
This powerful combination makes this compound an invaluable tool for a variety of applications, including targeted drug delivery, the development of biosensors, cell and tissue imaging, and affinity purification systems. By functionalizing a surface with this compound, researchers can subsequently attach streptavidin-conjugated molecules, such as antibodies, enzymes, or fluorescent dyes, in a highly specific and controlled manner.
Core Principles of this compound Functionalization
The primary mechanism for this compound surface modification is a process known as post-insertion or direct anchoring. This involves incubating pre-formed structures, such as liposomes or living cells, with an aqueous solution containing this compound micelles. The hydrophobic DSPE lipid tails spontaneously insert into the existing lipid bilayer, leaving the hydrophilic PEG-Biotin chain exposed to the external environment. This method is advantageous as it does not require the this compound to be included during the initial formation of the liposomes or vesicles.
Figure 1: Mechanism of this compound insertion into a lipid bilayer.
Quantitative Data Summary
The efficiency and success of this compound surface functionalization depend on several key parameters. The following table summarizes typical quantitative data gathered from the literature.
| Parameter | Typical Value(s) | Significance | Reference(s) |
| Avidin-Biotin Affinity (Ka) | ~1015 M-1 | Represents one of the strongest non-covalent biological interactions, ensuring highly stable and specific binding. | |
| Streptavidin-Biotin Affinity (Kd) | ~10-14 M | Indicates extremely high affinity, suitable for robust detection and immobilization applications. | |
| Concentration for Post-Insertion | 5 - 10 µM | Effective concentration range for modifying cell surfaces without inducing significant cytotoxicity. | |
| Incubation Time for Post-Insertion | 5 - 30 minutes | A relatively short incubation period is sufficient for the lipid anchor to insert into the target membrane. | |
| Incubation Temperature | 37 °C | Optimal for maintaining cell viability and membrane fluidity during the functionalization of living cells. | |
| Common PEG Molecular Weights | 2000, 3400, 5000 Da | The length of the PEG spacer can be varied to control the distance of the biotin from the surface and influence steric hindrance. |
Experimental Protocols
Protocol 1: Functionalization of Liposomes with this compound
This protocol describes the preparation of biotinylated liposomes using the lipid film hydration method, where DSPE-PEG-Biotin is included in the initial lipid mixture.
Materials:
-
Primary phospholipid (e.g., DSPC or Egg PC)
-
Cholesterol
-
DSPE-PEG(2000)-Biotin
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the lipids in chloroform. A typical molar ratio is 55:40:5 of PC:Cholesterol:DSPE-PEG-Biotin.
-
Film Hydration: Remove the chloroform using a rotary evaporator to form a thin, dry lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Vesicle Formation: Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain uniformly sized unilamellar vesicles, subject the MLV suspension to extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.
-
Purification: Remove any un-encapsulated material or non-incorporated lipids by size exclusion chromatography or dialysis.
-
Storage: Store the prepared biotinylated liposomes at 4 °C.
Protocol 2: Functionalization of Cell Surfaces via Post-Insertion
This protocol details the direct anchoring of this compound onto the plasma membrane of living cells.
Materials:
-
DSPE-PEG(2000)-Biotin
-
Cells in suspension or adherent culture (e.g., RAW 264.7 macrophages)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Incubator (37 °C, 5% CO₂)
Methodology:
-
Cell Preparation:
-
Suspension Cells: Wash cells twice with ice-cold PBS to remove any primary amines from the culture media. Resuspend the cell pellet in PBS.
-
Adherent Cells: Wash the cell monolayer twice with PBS.
-
-
This compound Solution: Prepare a 5-10 µM solution of DSPE-PEG-Biotin in PBS (pH 7.4).
-
Incubation: Add the DSPE-PEG-Biotin solution to the cells and incubate for 20-30 minutes at 37 °C.
-
Washing: Gently aspirate the lipid solution and wash the cells three times with PBS (pH 7.4) to remove excess, non-inserted this compound.
-
Verification: The cells are now surface-functionalized with biotin and ready for downstream applications, such as staining with a streptavidin-fluorophore conjugate for analysis.
Protocol 3: Verification of Surface Biotinylation
This protocol describes how to confirm the successful presentation of biotin on a functionalized surface (e.g., cells or liposomes) using a fluorescently labeled streptavidin conjugate and flow cytometry.
Materials:
-
Biotin-functionalized cells or liposomes (from Protocol 1 or 2)
-
Streptavidin-FITC or Streptavidin-APC conjugate
-
PBS containing 1% Bovine Serum Albumin (BSA) (Staining Buffer)
-
Flow cytometer
Methodology:
-
Sample Preparation: Resuspend biotinylated cells (approx. 1x10⁶ cells) in 100 µL of cold Staining Buffer. For liposomes, use an appropriate amount of the liposome suspension.
-
Staining: Add the streptavidin-fluorophore conjugate to the sample at the manufacturer's recommended concentration.
-
Incubation: Incubate the sample for 30 minutes at 4 °C in the dark.
-
Washing: Add 1 mL of Staining Buffer to the tube, centrifuge the cells, and discard the supernatant. Repeat the wash step twice to remove unbound streptavidin conjugate.
-
Analysis: Resuspend the final cell pellet in 500 µL of Staining Buffer and analyze using a flow cytometer. A significant increase in fluorescence compared to non-functionalized control cells indicates successful biotinylation.
Experimental Workflow and Logic
The overall process of this compound functionalization and subsequent application follows a logical sequence of steps, from preparation to final analysis or use.
Figure 2: General workflow for this compound surface functionalization.
References
Application Notes and Protocols for DSPE-Biotin in Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction to DSPE-Biotin in Targeted Drug Delivery
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid frequently utilized in the formulation of drug delivery systems such as liposomes and nanoparticles.[1] When conjugated with polyethylene glycol (PEG), DSPE-PEG helps to create "stealth" nanoparticles that exhibit prolonged circulation times in the bloodstream by reducing clearance by the reticuloendothelial system.[1][2][3] The addition of a biotin molecule to the distal end of the PEG chain (DSPE-PEG-Biotin) provides a powerful tool for active targeting of drugs to specific cells or tissues.[4]
The targeting mechanism relies on the high-affinity, non-covalent interaction between biotin (Vitamin H) and avidin or its bacterial analog, streptavidin. This interaction is one of the strongest known in nature, making it a robust and versatile tool in biotechnology and medicine. Many cancer cells overexpress receptors for biotin, making this compound-functionalized nanoparticles an effective strategy for delivering chemotherapeutic agents directly to tumors, thereby increasing efficacy and reducing off-target side effects. The uptake of these targeted nanoparticles into cells is often mediated by receptor-mediated endocytosis.
Key Applications
-
Targeted Cancer Therapy: Delivering cytotoxic agents specifically to tumor cells that overexpress biotin receptors.
-
Gene Delivery: Targeting therapeutic nucleic acids to specific cell types.
-
Diagnostics and Imaging: Delivering imaging agents to specific sites for disease diagnosis.
-
Oral Drug Delivery: Enhancing the absorption of orally administered drugs.
Experimental Protocols
Formulation of this compound Liposomes
This protocol describes the preparation of biotinylated liposomes encapsulating a model drug using the thin-film hydration method.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG(2000)-Biotin
-
Model drug (e.g., Doxorubicin)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve DSPC, cholesterol, and DSPE-PEG-Biotin in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-Biotin).
-
Create a thin lipid film by evaporating the chloroform under reduced pressure using a rotary evaporator.
-
Hydrate the lipid film with a solution of the model drug in PBS by rotating the flask at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Remove the unencapsulated drug by size exclusion chromatography or dialysis.
-
Store the prepared liposomes at 4°C.
Workflow for Liposome Formulation
Caption: Workflow for this compound Liposome Formulation.
Characterization of Biotinylated Nanoparticles
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Method | Typical Values | Reference |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 80 - 200 nm, PDI < 0.2 | |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV | |
| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | Spherical, unilamellar vesicles | |
| Drug Encapsulation Efficiency (%) | Spectrophotometry / Chromatography | > 80% | |
| Biotinylation Confirmation | HABA/Avidin Assay | Decrease in absorbance at 500 nm |
In Vitro Cell Uptake Studies
This protocol describes how to assess the cellular uptake of biotinylated nanoparticles in cancer cells overexpressing the biotin receptor.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Control cell line with low biotin receptor expression
-
Fluorescently labeled nanoparticles (e.g., containing a fluorescent lipid or encapsulating a fluorescent dye)
-
Cell culture medium
-
PBS
-
Flow cytometer
-
Confocal microscope
Procedure:
-
Seed cells in appropriate culture plates (e.g., 24-well plates for flow cytometry, glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
Incubate the cells with fluorescently labeled biotinylated nanoparticles and non-targeted (control) nanoparticles at a specific concentration for a defined period (e.g., 1-4 hours).
-
To confirm receptor-mediated uptake, a competition experiment can be performed by pre-incubating a group of cells with free biotin before adding the biotinylated nanoparticles.
-
After incubation, wash the cells three times with cold PBS to remove unbound nanoparticles.
-
For flow cytometry, detach the cells and resuspend them in PBS. Analyze the fluorescence intensity of the cells.
-
For confocal microscopy, fix the cells and stain the nuclei if desired. Image the cells to visualize the intracellular localization of the nanoparticles.
Workflow for In Vitro Cell Uptake Assay
Caption: Workflow for In Vitro Cell Uptake Assay.
In Vivo Tumor Targeting Studies
This protocol provides a general outline for evaluating the tumor-targeting ability of this compound nanoparticles in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Tumor cells for xenograft model (e.g., MCF-7/adr)
-
Drug-loaded biotinylated nanoparticles
-
Control formulations (e.g., free drug, non-targeted nanoparticles)
-
In vivo imaging system (if using fluorescently labeled nanoparticles)
Procedure:
-
Induce tumor xenografts by subcutaneously injecting tumor cells into the mice. Allow the tumors to grow to a palpable size.
-
Randomly divide the mice into treatment groups (e.g., saline, free drug, non-targeted nanoparticles, biotinylated nanoparticles).
-
Administer the formulations intravenously to the mice.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors and major organs.
-
The biodistribution of the drug can be quantified by homogenizing the tissues and measuring the drug concentration using an appropriate analytical method (e.g., HPLC).
-
If fluorescently labeled nanoparticles are used, the biodistribution can be visualized using an in vivo imaging system.
Signaling Pathway
The enhanced uptake of biotin-conjugated nanoparticles into cancer cells is primarily attributed to receptor-mediated endocytosis. Upon binding of the biotin ligand on the nanoparticle surface to its receptor on the cell membrane, the cell internalizes the receptor-ligand complex through the formation of endocytic vesicles, often involving clathrin-coated pits. Once inside the cell, the nanoparticle is trafficked through the endo-lysosomal pathway. The acidic environment of the endosomes and lysosomes can facilitate the release of the encapsulated drug, which can then exert its therapeutic effect.
Receptor-Mediated Endocytosis Pathway
Caption: Receptor-Mediated Endocytosis of this compound Nanoparticles.
Quantitative Data Summary
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Formulation | IC50 (µg/mL) | Reference |
| MCF-7/adr (Doxorubicin-resistant breast cancer) | Doxorubicin | 25.12 | |
| DOX-loaded Liposomes | 15.85 | ||
| DOX-loaded Biotinylated Liposomes | 4.47 | ||
| HeLa (Cervical cancer) | Cisplatin | ~15 | |
| Cisplatin-loaded Nanoparticles | ~10 | ||
| Cisplatin-loaded Biotinylated Nanoparticles | ~5 |
Table 3: In Vivo Tumor Growth Inhibition
| Animal Model | Formulation | Tumor Volume Reduction (%) | Reference |
| MCF-7/adr Xenograft | Doxorubicin | ~30% | |
| DOX-loaded Liposomes | ~50% | ||
| DOX-loaded Biotinylated Liposomes | ~80% | ||
| HeLa Xenograft | Control | 0% | |
| Nanoparticle without Biotin | ~57% | ||
| Biotinylated Nanoparticle | ~74% |
Disclaimer: The protocols and data presented are for informational purposes only and should be adapted and optimized for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for In Vivo Imaging Using DSPE-Biotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-Biotin) for in vivo imaging applications. This document outlines detailed protocols for the formulation of this compound-containing nanoparticles, their characterization, and their application in preclinical imaging studies, including direct and pretargeting strategies.
Introduction to this compound in In Vivo Imaging
This compound is a versatile phospholipid conjugate that has become an invaluable tool in the field of targeted drug delivery and molecular imaging. It consists of a lipid tail (DSPE) that readily incorporates into the lipid bilayer of nanoparticles such as liposomes and micelles, a polyethylene glycol (PEG) spacer that provides stealth properties and prolongs circulation time, and a biotin headgroup that serves as a high-affinity targeting ligand for avidin and streptavidin.[1] This unique structure allows for the creation of long-circulating nanocarriers that can be precisely targeted to tissues and cells of interest for enhanced in vivo imaging and therapy.
The high-affinity interaction between biotin and avidin/streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) is a cornerstone of many biotechnological applications, including pretargeted imaging strategies. In this approach, a biotinylated targeting moiety (e.g., an antibody) is first administered, followed by a streptavidin-conjugated imaging agent. This method significantly improves the target-to-background ratio by allowing the unbound targeting moiety to clear from circulation before the imaging agent is introduced.
Formulation and Characterization of this compound Nanoparticles
The most common method for preparing this compound labeled liposomes is the thin-film hydration method followed by extrusion. This technique allows for the formation of unilamellar vesicles with a controlled size distribution.
Experimental Protocol: Liposome Formulation by Thin-Film Hydration
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
DSPE-PEG(2000)-Biotin
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired lipids in a chloroform:methanol (2:1 v/v) solvent mixture. A typical molar ratio for stealth liposomes is DSPC:Cholesterol:DSPE-PEG(2000):DSPE-PEG(2000)-Biotin at 55:40:4:1.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C). A thin, uniform lipid film should form on the inner surface of the flask.[2][3][4]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[3]
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Pass the suspension through the extruder 10-20 times to ensure a homogenous size distribution.
-
Characterization of this compound Liposomes
Table 1: Key Characterization Parameters for this compound Liposomes
| Parameter | Method | Typical Values |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -10 to -30 mV |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles |
| Biotin Incorporation | HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or fluorescently labeled streptavidin binding | Confirmed by specific binding |
Detailed protocols for these characterization techniques can be found in various scientific literature.
In Vivo Imaging with this compound Nanoparticles
This compound nanoparticles can be used for in vivo imaging through two main strategies: direct targeting (if the target tissue overexpresses biotin receptors) or, more commonly, through a pretargeting approach with avidin or streptavidin.
Experimental Protocol: Two-Step Pretargeting for In Vivo Fluorescence Imaging
This protocol describes a two-step pretargeting strategy in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Biotinylated tumor-targeting antibody (e.g., anti-EGFR or anti-VEGF antibody)
-
Streptavidin-conjugated near-infrared (NIR) fluorescent dye
-
Saline solution (sterile, for injection)
-
In vivo fluorescence imaging system
Procedure:
-
Step 1: Administration of Biotinylated Antibody
-
Inject the biotinylated tumor-targeting antibody intravenously (i.v.) into the tumor-bearing mice via the tail vein. The typical dose may range from 10-100 µg per mouse, depending on the antibody.
-
Allow the antibody to circulate for a predetermined period (e.g., 12-24 hours) to allow for accumulation at the tumor site and clearance of unbound antibody from the bloodstream.
-
-
Step 2: Administration of Streptavidin-Fluorophore Conjugate
-
After the circulation period for the antibody, inject the streptavidin-conjugated NIR fluorescent dye i.v.
-
The molar ratio of streptavidin to the biotinylated antibody is a critical parameter to optimize.
-
-
In Vivo Imaging:
-
At various time points post-injection of the streptavidin-fluorophore conjugate (e.g., 1, 4, 8, 24 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system.
-
Acquire images at the appropriate excitation and emission wavelengths for the chosen NIR dye.
-
Quantify the fluorescence intensity in the tumor region and other organs to determine the targeting efficiency and biodistribution.
-
Caption: Workflow of a two-step pretargeting strategy for in vivo imaging.
Experimental Protocol: Three-Step Pretargeting for In Vivo Imaging
The three-step approach introduces a "clearing agent" to remove unbound biotinylated antibody from circulation, further enhancing the tumor-to-background ratio.
Procedure:
-
Step 1: Administration of Biotinylated Antibody: Same as the two-step protocol.
-
Step 2: Administration of Clearing Agent (Avidin or Streptavidin):
-
After the initial circulation period of the biotinylated antibody, administer an unlabeled avidin or streptavidin to bind to and clear the circulating biotinylated antibody.
-
Allow a shorter circulation time for the clearing agent (e.g., 4-6 hours).
-
-
Step 3: Administration of Biotinylated Imaging Agent:
-
Inject a biotinylated imaging agent (e.g., a small molecule or nanoparticle labeled with a radionuclide or fluorescent dye). This agent will then bind to the avidin/streptavidin that is localized at the tumor site.
-
-
In Vivo Imaging: Proceed with imaging as described in the two-step protocol.
Caption: Workflow of a three-step pretargeting strategy for in vivo imaging.
Biodistribution Studies
Quantitative biodistribution studies are crucial for evaluating the targeting efficiency and off-target accumulation of this compound nanoparticles. This is typically performed using radiolabeled nanoparticles and measuring the radioactivity in various organs.
Experimental Protocol: Biodistribution of Radiolabeled this compound Nanoparticles
Materials:
-
Tumor-bearing mice
-
Radiolabeled this compound nanoparticles (e.g., labeled with ¹¹¹In, ⁹⁹ᵐTc, or ¹⁴C)
-
Gamma counter or liquid scintillation counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Administration of Radiolabeled Nanoparticles:
-
Inject a known amount of radioactivity of the radiolabeled this compound nanoparticles intravenously into tumor-bearing mice.
-
-
Tissue Harvesting:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the mice.
-
Collect blood and dissect major organs (tumor, liver, spleen, kidneys, lungs, heart, muscle, etc.).
-
-
Measurement of Radioactivity:
-
Weigh each organ and measure the radioactivity using a gamma counter (for gamma-emitting isotopes) or a liquid scintillation counter (for beta-emitting isotopes).
-
Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Calculate the %ID/g for each organ by dividing the radioactivity in the organ by the total injected radioactivity and normalizing to the organ's weight.
-
Calculate tumor-to-organ ratios (e.g., tumor-to-blood, tumor-to-muscle) to assess targeting specificity.
-
Quantitative Biodistribution Data
The following tables summarize representative biodistribution data from preclinical studies using biotinylated nanoparticles, showcasing the typical distribution patterns and tumor uptake.
Table 2: Biodistribution of ¹⁵³Sm-labeled Biotinylated Nanoparticles in Tumor-Bearing Nude Mice (%ID/g)
| Organ | Three-Step Pretargeting (4h) | Three-Step Pretargeting (24h) | Two-Step Pretargeting (24h) |
| Tumor | 1.78 ± 0.11 | 1.36 ± 0.17 | 2.10 ± 0.16 |
| Blood | 0.33 ± 0.09 | 0.12 ± 0.06 | 1.05 ± 0.13 |
| Liver | 1.40 ± 0.16 | 0.92 ± 0.09 | 2.02 ± 0.30 |
| Spleen | 1.60 ± 0.48 | 0.78 ± 0.12 | 1.82 ± 0.19 |
| Kidney | 4.60 ± 2.22 | 5.50 ± 1.55 | 4.56 ± 0.42 |
| Lung | 0.27 ± 0.10 | 0.43 ± 0.26 | 0.37 ± 0.03 |
Table 3: Tumor-to-Blood Ratios for Pretargeting Strategies
| Pretargeting Strategy | Time Point | Tumor-to-Blood Ratio |
| Three-Step | 4 h | 5.76 |
| Three-Step | 24 h | 12.94 |
| Two-Step | 24 h | 2.03 |
Targeting Signaling Pathways with this compound
This compound nanoparticles can be functionalized with antibodies or other ligands to target specific signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration. Overexpression of EGFR is common in many cancers, making it an attractive target for imaging and therapy.
Caption: Simplified EGFR signaling pathway in cancer.
VEGF Signaling Pathway
The VEGF signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Simplified VEGF signaling pathway in angiogenesis.
By conjugating anti-EGFR or anti-VEGF antibodies to this compound nanoparticles, researchers can specifically deliver imaging agents to tumors and visualize the expression and activity of these critical cancer-related pathways in vivo.
Conclusion
This compound is a powerful and versatile tool for in vivo imaging, enabling targeted delivery of imaging agents to specific tissues and cells. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their own in vivo imaging studies using this compound-based nanocarriers. The ability to formulate customized nanoparticles and employ sophisticated pretargeting strategies opens up a wide range of possibilities for advancing our understanding of disease and developing novel diagnostic and therapeutic approaches.
References
- 1. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studenttheses.uu.nl [studenttheses.uu.nl]
- 3. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
DSPE-Biotin Based Pull-Down Assay: A Guide for Studying Molecular Interactions
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting pull-down assays utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-Biotin). This technique is a powerful tool for investigating the interactions between proteins and lipid bilayers, making it particularly valuable for studying membrane protein interactions, drug delivery systems, and receptor-ligand binding.
This compound is a versatile phospholipid conjugate that incorporates a biotin moiety, enabling the high-affinity interaction with streptavidin.[1][2][3] This property allows for the efficient capture and isolation of molecules that interact with lipid structures, such as liposomes or micelles, into which this compound has been integrated.[1][4] The polyethylene glycol (PEG) linker often included in DSPE-PEG-Biotin provides a "stealth" characteristic, reducing non-specific protein binding and improving the solubility and stability of the resulting lipid structures in aqueous solutions.
This application note will guide users through the preparation of this compound incorporated liposomes, the subsequent pull-down assay to isolate interacting proteins from a cell lysate, and the final analysis of the captured proteins.
Experimental Principles and Workflow
The this compound based pull-down assay follows a straightforward workflow. First, this compound is incorporated into liposomes. These biotinylated liposomes then serve as the "bait" to capture "prey" proteins from a cell lysate or other protein solution. The entire complex is then captured using streptavidin-coated magnetic beads. After a series of washes to remove non-specific binders, the interacting proteins are eluted from the beads and can be identified by downstream applications such as Western blotting or mass spectrometry.
Figure 1. Experimental workflow for a this compound based pull-down assay.
Materials and Reagents
Table 1: Key Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| This compound | Commercially available | -20°C, protect from light |
| Primary Lipid (e.g., DOPC) | 1,2-dioleoyl-sn-glycero-3-phosphocholine | -20°C |
| Cholesterol | Commercially available | -20°C |
| Lysis Buffer | 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, Protease Inhibitor Cocktail | 4°C |
| Binding/Wash Buffer | 1X PBS pH 7.4, 0.05% Tween-20 | 4°C |
| Elution Buffer | SDS Sample Buffer (for Western Blot) or high salt buffer (for Mass Spec) | Room Temperature |
| Streptavidin Magnetic Beads | Commercially available | 4°C |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) by the thin-film hydration and extrusion method.
-
Lipid Mixture Preparation: In a round-bottom flask, combine the primary lipid (e.g., DOPC), cholesterol, and this compound in chloroform. A typical molar ratio is 55:40:5 (DOPC:Cholesterol:this compound).
-
Thin-Film Formation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the inside of the flask. Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a suitable buffer (e.g., PBS) by vortexing. This will result in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To create uniformly sized SUVs, subject the MLV suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Storage: Store the prepared biotinylated liposomes at 4°C.
Protocol 2: this compound Pull-Down Assay
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Transfer the desired amount of bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer.
-
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells with ice-cold Lysis Buffer for 30 minutes on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the "prey" proteins. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Binding of Bait and Prey:
-
In a new microcentrifuge tube, combine the prepared biotinylated liposomes with the cell lysate. The optimal ratio should be empirically determined.
-
Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.
-
-
Capture of the Protein-Liposome Complex:
-
Add the pre-washed streptavidin magnetic beads to the liposome-lysate mixture.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated liposomes to bind to the streptavidin beads.
-
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
To elute the bound proteins for Western blot analysis, resuspend the beads in 1X SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes.
-
For mass spectrometry, use a compatible elution buffer, such as a high-salt solution or a buffer with a low pH.
-
Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with specific antibodies.
-
Alternatively, the eluate can be processed for identification by mass spectrometry.
-
Data Presentation
Table 2: Example of Quantitative Parameters for Optimization
| Parameter | Range | Recommended Starting Point |
| This compound in Liposomes (mol%) | 1 - 10% | 5% |
| Liposome Concentration | 0.1 - 1 mg/mL | 0.5 mg/mL |
| Cell Lysate Protein Amount | 0.5 - 2 mg | 1 mg |
| Incubation Time (Bait-Prey) | 1 - 4 hours | 2 hours |
| Bead Slurry Volume | 20 - 100 µL | 50 µL |
| Incubation Time (Capture) | 30 - 90 minutes | 1 hour |
| Number of Washes | 3 - 5 | 4 |
Signaling Pathway Visualization
The this compound pull-down assay can be used to investigate various signaling pathways involving membrane proteins. For instance, it can be employed to identify proteins that interact with a specific receptor embedded in the liposome bilayer.
Figure 2. Example of a signaling interaction that can be studied.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | - Insufficient washing- Non-specific binding to beads or liposomes | - Increase the number and stringency of washes- Add a blocking agent (e.g., BSA) to the binding buffer- Increase detergent concentration in wash buffer |
| Low or No Signal | - Inefficient protein-liposome interaction- Low abundance of prey protein- Inefficient elution | - Optimize incubation times and temperatures- Increase the amount of cell lysate- Ensure elution buffer is effective |
| Liposome Aggregation | - Incorrect buffer composition- High liposome concentration | - Ensure buffer has appropriate ionic strength and pH- Optimize liposome concentration |
By following this detailed protocol and considering the optimization parameters, researchers can effectively utilize this compound based pull-down assays to explore a wide range of molecular interactions involving lipid membranes.
References
Application Note: Quantification of DSPE-Biotin on Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) and functionalized with biotin (DSPE-PEG-Biotin) is a critical component in the development of targeted drug delivery systems.[1][2] The biotin moiety serves as a high-affinity ligand for streptavidin or avidin, enabling the attachment of targeting molecules like antibodies or for binding to cells overexpressing biotin receptors.[1][3] Accurate quantification of the biotin density on the nanoparticle surface is essential for ensuring batch-to-batch consistency, optimizing targeting efficiency, and understanding the in vitro and in vivo behavior of the nanocarrier.
This document provides detailed protocols and comparative data for several common methods used to quantify DSPE-Biotin on the surface of nanoparticles.
Overview of Quantification Methods
The choice of quantification method depends on factors such as the required sensitivity, available equipment, and the nanoparticle's composition (e.g., presence of interfering substances). The methods can be broadly categorized as indirect (measuring a reporter molecule displaced by biotin) and direct (analyzing the nanoparticle itself).
| Method | Principle | Sensitivity | Pros | Cons |
| HABA Assay | Colorimetric; Biotin on nanoparticles displaces the dye HABA (4'-hydroxyazobenzene-2-carboxylic acid) from a pre-formed HABA-avidin complex, causing a measurable decrease in absorbance at 500 nm.[3] | Micromolar (µM) range | Simple, rapid, cost-effective, widely available equipment (spectrophotometer). | Lower sensitivity compared to fluorescent methods; potential interference from colored nanoparticles. |
| Fluorescent Assays | Fluorometric; Utilizes fluorescently labeled streptavidin or a fluorogenic biotin sensor. Binding of biotinylated nanoparticles results in a measurable change in fluorescence intensity. | Nanomolar (nM) to Picomolar (pM) range | High sensitivity, suitable for low-level biotinylation. | Requires a fluorescence plate reader or spectrofluorometer; potential for quenching or interference from autofluorescent nanoparticles or cargo. |
| ¹H NMR Spectroscopy | Spectroscopic; Confirms the successful conjugation of biotin to the DSPE-PEG chain by identifying characteristic proton peaks from the biotin molecule in the NMR spectrum. | Qualitative to Semi-Quantitative | Provides structural confirmation of the conjugate; does not require biotin-avidin interaction. | Requires specialized equipment (NMR spectrometer) and expertise; quantification can be complex and requires internal standards; low sensitivity. |
| Mass Spectrometry | Mass Analysis; Techniques like MALDI-TOF MS can be used to determine the mass of the functionalized lipid, confirming the addition of the biotin group and potentially quantifying surface ligands. | High | Provides precise mass information confirming conjugation; can be used for complex mixtures. | Requires expensive instrumentation and significant expertise; sample preparation can be challenging for intact nanoparticles. |
Experimental Protocols
Protocol 1: HABA/Avidin Colorimetric Assay
This protocol is based on the displacement of HABA from an avidin complex by the biotin present on the nanoparticles. The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample.
Workflow for HABA Assay
References
Application Notes and Protocols: DSPE-Biotin for Creating Streptavidin-Coated Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-Biotin) is a versatile phospholipid conjugate used to create biotinylated surfaces for the subsequent immobilization of streptavidin. This powerful combination leverages the strong and specific non-covalent interaction between biotin and streptavidin, which is one of the strongest known biological interactions with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2][3] The DSPE anchor facilitates the integration of the molecule into lipid bilayers of liposomes, micelles, or cell membranes, while the polyethylene glycol (PEG) linker provides a hydrophilic spacer, reducing steric hindrance and non-specific binding.[4][5] This technology is instrumental in various applications, including targeted drug delivery, biosensor development, and immunoassays.
These application notes provide an overview of the quantitative parameters of the this compound and streptavidin system, detailed protocols for creating streptavidin-coated surfaces, and methods for quantifying biotin incorporation.
Data Presentation
A summary of key quantitative data for the biotin-streptavidin interaction and related molecules is presented below.
| Parameter | Value | Molecule/System | Significance | Reference |
| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ - 10⁻¹⁵ mol/L | Biotin-Streptavidin | Indicates the exceptionally strong and stable binding affinity. | |
| Association Rate Constant (kon) | 3.0 × 10⁶ - 4.5 × 10⁷ M⁻¹s⁻¹ | Biotin-Streptavidin | Describes the rapid binding kinetics between biotin and streptavidin. | |
| Molecular Weight | ~2800 - 5000+ g/mol (depends on PEG length) | DSPE-PEG-Biotin | Important for calculating molar ratios in formulations. | |
| Binding Capacity (Streptavidin-coated plates) | ~5-10 pmol D-biotin/well | Commercial 96-well plates | Provides an estimate of the amount of biotinylated molecules that can be captured. | |
| HABA/Avidin Extinction Coefficient | 34,000 M⁻¹cm⁻¹ at 500 nm | HABA assay for biotin quantification | Used to calculate the concentration of biotin in a sample. |
Experimental Protocols
Protocol 1: Formation of Streptavidin-Coated Liposomes using DSPE-PEG-Biotin
This protocol describes the preparation of biotinylated liposomes followed by the binding of streptavidin.
Materials:
-
Primary lipid (e.g., DOPC, DSPC)
-
Cholesterol
-
DSPE-PEG(2000)-Biotin
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Streptavidin
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve the primary lipid, cholesterol, and DSPE-PEG-Biotin in chloroform at a desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
Subject the MLV suspension to several freeze-thaw cycles to enhance lamellarity.
-
Extrude the suspension 10-20 times through a polycarbonate membrane of desired pore size (e.g., 100 nm) using a lipid extruder. This will produce unilamellar vesicles (LUVs) of a defined size.
-
-
Streptavidin Incubation:
-
Dilute the biotinylated liposome suspension to the desired concentration in PBS.
-
Add streptavidin to the liposome suspension at a molar excess relative to the DSPE-PEG-Biotin concentration.
-
Incubate the mixture for 30-60 minutes at room temperature with gentle agitation to allow for the binding of streptavidin to the biotinylated liposome surface.
-
-
Removal of Unbound Streptavidin (Optional):
-
Unbound streptavidin can be removed by size exclusion chromatography or centrifugation.
-
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to quantify the amount of biotin on a surface.
Materials:
-
HABA/Avidin premix
-
Biotinylated sample (e.g., liposomes)
-
PBS, pH 7.4
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution:
-
Reconstitute the HABA/Avidin premix in PBS according to the manufacturer's instructions.
-
-
Measure Baseline Absorbance:
-
Add a known volume of the HABA/Avidin solution to a cuvette or microplate well.
-
Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
-
Add Biotinylated Sample:
-
Add a specific volume of your biotinylated sample to the HABA/Avidin solution. Biotin will displace the HABA from avidin, causing a decrease in absorbance.
-
Mix well and incubate until the absorbance reading is stable (approximately 15 seconds).
-
Measure the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin).
-
-
Calculate Biotin Concentration:
-
The change in absorbance (ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin) is proportional to the amount of biotin in the sample.
-
Use the Beer-Lambert law and the extinction coefficient of the HABA/avidin complex (34,000 M⁻¹cm⁻¹) to calculate the moles of biotin.
-
Visualizations
Caption: Experimental workflow for creating streptavidin-coated liposomes.
Caption: Molecular interaction between this compound and Streptavidin.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSPE-PEG-Biotin | Biopharma PEG [biochempeg.com]
- 5. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell Surface Engineering with DSPE-Biotin Lipids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface engineering is a powerful technique for modifying cellular functions, enabling targeted drug delivery, enhancing cell-based therapies, and facilitating fundamental research in cell biology. One of the most effective and versatile methods for non-covalent cell surface modification involves the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to biotin, often with a polyethylene glycol (PEG) spacer (DSPE-PEG-Biotin). This lipid anchor spontaneously inserts into the cell membrane's lipid bilayer, displaying the biotin moiety on the cell surface. The exceptionally high affinity of the biotin-avidin (or streptavidin) interaction can then be exploited to attach a wide array of molecules, including therapeutic agents, targeting ligands, and imaging probes, to the cell surface in a specific and stable manner.[1][2][3]
These application notes provide detailed protocols for cell surface engineering using DSPE-Biotin lipids, quantitative data on labeling efficiency and cell viability, and methodologies for downstream applications.
Principle of this compound Mediated Cell Surface Engineering
The underlying principle of this technology is the spontaneous insertion of the DSPE lipid anchor into the cell membrane. The two long stearoyl chains of DSPE are hydrophobic and readily integrate into the lipid bilayer of the cell membrane, while the hydrophilic PEG-biotin portion remains exposed to the extracellular environment.[2] This process is driven by hydrophobic interactions and is generally biocompatible.
Once the cells are "painted" with biotin, they can be functionalized with any avidin or streptavidin-conjugated molecule. The biotin-streptavidin bond is one of the strongest known non-covalent interactions (Kd ≈ 10⁻¹⁴ M), ensuring a stable and long-lasting linkage under physiological conditions.[3]
Applications
The versatility of this compound in cell surface engineering has led to a broad range of applications in research and drug development:
-
Targeted Drug Delivery: Engineered cells can be used as carriers to deliver drugs to specific sites in the body. By attaching a targeting ligand (e.g., an antibody) to the biotinylated cell surface via a streptavidin bridge, the cells can be directed to tumor sites or areas of inflammation.
-
Cell-Based Therapies: The function of therapeutic cells, such as T cells or stem cells, can be enhanced. For instance, attaching co-stimulatory molecules or cytokines to the cell surface can improve their therapeutic efficacy.
-
In Vivo Cell Tracking: Labeling cells with imaging agents (e.g., fluorescent dyes or contrast agents for MRI) allows for the non-invasive tracking of their migration and fate in vivo.
-
Fundamental Cell Biology Research: This technique can be used to study cell-cell interactions, receptor signaling, and other membrane-related processes by immobilizing specific proteins or ligands on the cell surface.
-
Cell Sorting and Isolation: Biotinylated cells can be easily isolated from a heterogeneous population using streptavidin-coated magnetic beads or through fluorescence-activated cell sorting (FACS).
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficiency of cell surface modification with DSPE-based lipids and the subsequent effects on cell viability.
Table 1: DSPE-Lipid Incorporation Efficiency in RAW 264.7 Macrophage Cells
| Lipid Conjugate | Concentration (µM) | Incubation Time (min) | Labeled Cells (%) |
| DSPE-PEG₂₀₀₀-DBCO | 5 | 20 | Low Signal |
| DSPE-PEG₂₀₀₀-DBCO | 10 | 20 | Low Signal |
*DBCO-functionalized lipid was subsequently biotinylated. Data indicates lower incorporation efficiency for DSPE-based lipids compared to cholesterol-based anchors in this specific cell line.
Table 2: Quantification of Biotinylation on Cell Surfaces
| Cell Type | Biotinylation Reagent | Concentration | Incubation Time (min) | Number of Biotin Molecules per Cell |
| Endothelial Cells | NHS-PEG-Biotin | 10 mM | 1 | ~8 x 10⁷ |
| Endothelial Cells | NHS-PEG-Biotin | 10 mM | 5 | ~1.1 x 10⁸ |
| Red Blood Cells | Sulfo-NHS-Biotin | 3 µg/mL | - | ~32,000 MESF/RBC |
| Red Blood Cells | Sulfo-NHS-Biotin | 30 µg/mL | - | ~200,000 MESF/RBC |
**MESF: Molecules of Equivalent Soluble Fluorochrome, a quantitative measure of fluorescence intensity.
Table 3: Cell Viability After Surface Modification
| Cell Line | Treatment | Concentration | Incubation Time (h) | Cell Viability (%) | Assay |
| THP-1 | MTB/PEG-Biotin complex | 20 mM | 24 | ~80 | CCK-8 |
| THP-1 | MTB/PEG-Biotin complex | 20 mM | 48 | ~70 | CCK-8 |
| HepG2 | TPP-PEG-biotin | - | - | Negligible cytotoxicity | - |
| MCF-7 | TPP-PEG-biotin | - | - | Negligible cytotoxicity | - |
Experimental Protocols
Protocol 1: Cell Surface Biotinylation with DSPE-PEG-Biotin
This protocol describes the direct labeling of live cells with DSPE-PEG-Biotin.
Materials:
-
DSPE-PEG-Biotin (e.g., DSPE-PEG(2000)-Biotin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Cells in suspension or adherent culture
-
Streptavidin-FITC (or other fluorescently labeled streptavidin) for validation
-
Flow cytometer or fluorescence microscope
Procedure:
-
Preparation of DSPE-PEG-Biotin Solution:
-
Prepare a stock solution of DSPE-PEG-Biotin in a suitable solvent (e.g., DMSO or chloroform:methanol) at a concentration of 1-5 mg/mL.
-
Further dilute the stock solution in pre-warmed (37°C) PBS or serum-free cell culture medium to the desired final working concentration (typically 5-20 µM). Vortex briefly to ensure complete dispersion.
-
-
Cell Preparation:
-
For adherent cells: Culture cells to 70-80% confluency. On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
For suspension cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the cell pellet in pre-warmed PBS and wash twice by centrifugation. After the final wash, resuspend the cells in PBS or serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Incubation with DSPE-PEG-Biotin:
-
For adherent cells: Add the DSPE-PEG-Biotin working solution to the culture plate, ensuring the cell monolayer is completely covered.
-
For suspension cells: Add the DSPE-PEG-Biotin working solution to the cell suspension.
-
Incubate the cells for 20-30 minutes at 37°C. Gentle agitation may be beneficial for suspension cells.
-
-
Washing:
-
After incubation, remove the DSPE-PEG-Biotin solution.
-
Wash the cells three times with cold PBS to remove excess lipid and stop the insertion process. For adherent cells, perform washes directly in the plate. For suspension cells, use centrifugation to pellet the cells between washes.
-
-
Validation of Biotinylation (Optional but Recommended):
-
Resuspend the biotinylated cells in a blocking buffer (e.g., PBS with 1% BSA) and incubate for 15 minutes at room temperature to minimize non-specific binding.
-
Add a fluorescently labeled streptavidin (e.g., Streptavidin-FITC) at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy to confirm successful biotinylation.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxicity of the DSPE-PEG-Biotin labeling procedure.
Materials:
-
Biotinylated and control (unlabeled) cells
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed the biotinylated and control cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate overnight.
-
The next day, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (unlabeled) cells.
Protocol 3: Targeted Cell Adhesion Assay
This protocol demonstrates a downstream application of biotinylated cells for targeted adhesion studies.
Materials:
-
Biotinylated cells
-
Streptavidin
-
Biotinylated adhesion molecule (e.g., biotinylated antibody against a surface receptor)
-
Cell culture plates coated with a substrate for cell adhesion (e.g., fibronectin)
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Functionalize Biotinylated Cells:
-
Incubate the biotinylated cells with streptavidin (e.g., 10 µg/mL) for 30 minutes at room temperature.
-
Wash the cells twice with PBS to remove unbound streptavidin.
-
Incubate the streptavidin-coated cells with the biotinylated adhesion molecule for 30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Cell Adhesion Assay:
-
Label the functionalized cells and control (non-functionalized biotinylated) cells with Calcein-AM according to the manufacturer's protocol.
-
Seed the labeled cells onto the substrate-coated plates.
-
Allow the cells to adhere for a specified time (e.g., 1-2 hours) at 37°C.
-
Gently wash the plates with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Quantify the increase in adhesion of the functionalized cells compared to the control cells.
-
Visualizations
Experimental Workflow for Cell Surface Biotinylation and Validation
Caption: Workflow for cell surface biotinylation and validation.
Signaling Pathway for Targeted Drug Delivery
Caption: Targeted drug delivery using a this compound engineered cell.
Logical Relationship of the Biotin-Streptavidin System
Caption: The biotin-streptavidin bridge for cell surface functionalization.
References
Troubleshooting & Optimization
troubleshooting DSPE-Biotin solubility issues
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of DSPE-Biotin and its derivatives (e.g., DSPE-PEG-Biotin).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a phospholipid conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is linked to biotin, often via a polyethylene glycol (PEG) spacer (referred to as DSPE-PEG-Biotin). DSPE is a highly hydrophobic lipid that acts as an anchor, while the PEG spacer provides hydrophilicity and "stealth" properties to reduce non-specific protein binding.[1][2] The terminal biotin group has a high affinity for avidin and streptavidin.[1] This structure makes it a valuable reagent for targeted drug delivery, where it is incorporated into liposomes or micelles to target cells or tissues that have been labeled with avidin/streptavidin conjugates.[2][3]
Q2: What factors influence the solubility of this compound?
A2: Several factors affect the solubility of this compound conjugates:
-
PEG Chain Length: The length of the PEG spacer significantly impacts water solubility. The PEG backbone offers good hydrophilicity.
-
Solvent Purity: The presence of water in organic solvents, especially hygroscopic ones like DMSO, can significantly impact the solubility of the product. It is recommended to use fresh, newly opened solvents.
-
Temperature: Gentle warming can aid in the dissolution of this compound conjugates. Some variants are soluble in hot water.
-
Physical Form: DSPE-PEG-Biotin typically appears as a white to off-white solid or powder. Low molecular weight PEGs may appear wax-like.
Q3: How should this compound be stored to maintain its integrity?
A3: this compound should be stored at -20°C in a dry environment. It is recommended to desiccate the product. For stock solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised. It is important to avoid frequent freeze-thaw cycles.
This compound Solubility Data
The solubility of this compound can vary based on the specific conjugate (e.g., the length of the PEG chain). The table below summarizes reported solubility data from various sources.
| Compound | Solvent | Reported Solubility | Citation |
| DSPE-PEG(2000)-Biotin | Chloroform | Soluble to 10 mg/mL | |
| DSPE-PEG(2000)-Biotin | Ethanol | Soluble to 10 mg/mL | |
| DSPE-PEG(2000)-Biotin | DMSO | Soluble to 25 mg/mL (ultrasonication may be needed) | |
| DSPE-PEG(2000)-Biotin | Chloroform:Methanol (85:15) | Soluble at 5 mg/mL | |
| DSPE-PEG(5000)-Biotin | Chloroform, Methylene Chloride, DMF, DMSO | Soluble | |
| DSPE-PEG-Biotin (general) | Hot Water | Soluble | |
| This compound | DMSO | 1.3 mg/mL (warming to 60°C and sonication may be needed) |
Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound.
Q: My this compound is not dissolving. What should I do?
A: If you are experiencing poor solubility, follow this workflow:
Q: The solution appears cloudy or contains particulates even after attempting to dissolve the compound. Why is this happening?
A: Cloudiness or particulates can indicate several issues:
-
Incomplete Solubilization: The concentration may be too high for the selected solvent. Try diluting the solution or using a stronger solvent system as outlined in the workflow above.
-
Aggregation: this compound, like many lipids, can form micelles or aggregates in solution, particularly in aqueous or polar protic solvents. While this is part of its function, premature or unwanted aggregation can be an issue. Ensure you are following a protocol designed for liposome or micelle formation if that is your goal.
-
Hydrolysis: Over time, especially if exposed to moisture and non-neutral pH, the phospholipid can hydrolyze. Always use fresh solutions.
Q: I'm observing aggregation of my liposomes/nanoparticles after incorporating this compound and adding streptavidin. How can I prevent this?
A: This is a known phenomenon. The multivalent nature of streptavidin can cross-link biotinylated particles, leading to inter-particle aggregation.
-
Steric Hindrance: The PEG chain on DSPE-PEG-Biotin is designed to prevent this by creating steric hindrance. If aggregation still occurs, consider using a DSPE-PEG-Biotin with a longer PEG chain (e.g., PEG5000 instead of PEG2000).
-
Concentration Control: Adjust the molar ratio of this compound in your lipid formulation. A lower density of biotin on the surface may reduce the likelihood of cross-linking.
-
Alternative Linkers: For some applications, using smaller, discrete PEG linkers (like tetraethylene glycol) instead of a large polydisperse PEG chain might be beneficial.
Experimental Protocols
Protocol: Preparation of a DSPE-PEG(2000)-Biotin Stock Solution
This protocol provides a general method for preparing a stock solution in an organic solvent.
-
Preparation:
-
Allow the vial of DSPE-PEG(2000)-Biotin to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of DSPE-PEG(2000)-Biotin in a suitable, clean glass vial. Perform this step quickly as the compound can be hygroscopic.
-
-
Solvent Addition:
-
Add the appropriate volume of a recommended anhydrous solvent (e.g., chloroform or ethanol) to achieve the desired concentration (e.g., 10 mg/mL).
-
For DMSO, ensure it is a new, unopened bottle to avoid moisture that can impede solubility.
-
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.
-
If necessary, gently warm the solution in a water bath (not exceeding 60°C) while intermittently vortexing until the solution is clear.
-
-
Storage:
-
Once fully dissolved, the stock solution should be stored under inert gas (e.g., argon or nitrogen) if possible.
-
Store the solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Visualization of DSPE-PEG-Biotin Functionality
The following diagram illustrates the molecular components of DSPE-PEG-Biotin and its role in targeted delivery systems.
References
Technical Support Center: DSPE-Biotin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to DSPE-Biotin aggregation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my research?
This compound is a phospholipid conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is linked to biotin, often via a polyethylene glycol (PEG) spacer (DSPE-PEG-Biotin). The DSPE portion is a lipid that can be incorporated into lipid-based nanoparticles like liposomes and micelles. The biotin moiety serves as a high-affinity ligand for streptavidin and avidin, enabling targeted drug delivery, immunoassays, and biosensor applications. The PEG spacer helps to create a "stealth" nanoparticle that can evade the immune system and prolong circulation time in vivo.
Q2: What are the common signs of this compound aggregation in my formulation?
Aggregation of this compound-containing nanoparticles can manifest in several ways:
-
Visual Changes: The solution may appear cloudy, hazy, or contain visible precipitates.
-
Increased Particle Size: Dynamic Light Scattering (DLS) analysis will show a significant increase in the average particle diameter.
-
High Polydispersity Index (PDI): A PDI value greater than 0.3 in DLS measurements indicates a broad distribution of particle sizes, which can be a sign of aggregation.
-
Precipitation After Storage: Formulations may appear stable initially but develop precipitates after storage, especially at inappropriate temperatures.
Q3: What are the main factors that can cause this compound aggregation?
Several factors can contribute to the aggregation of this compound formulations:
-
High Concentration of this compound: Exceeding the optimal molar percentage of this compound in a lipid formulation can lead to instability and aggregation.
-
Inappropriate pH and Ionic Strength: The stability of lipid nanoparticles is sensitive to the pH and salt concentration of the buffer. Deviations from the optimal range can disrupt electrostatic balance and lead to aggregation.
-
Temperature Fluctuations: Both high temperatures and freeze-thaw cycles can induce aggregation if not properly controlled or if cryoprotectants are not used.[1]
-
Improper Formulation Technique: The method of preparation, such as the hydration and sonication steps, can significantly impact the stability of the final formulation.
-
Presence of Divalent Cations: Ions like Ca²⁺ and Mg²⁺ can sometimes promote the aggregation of liposomes.[2]
-
Interactions with Other Molecules: The addition of proteins (like streptavidin) or other molecules to the formulation can sometimes induce aggregation if not performed under optimal conditions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation and handling of this compound formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible Precipitates or Cloudiness After Hydration | 1. Incomplete dissolution of the lipid film.2. Hydration temperature is below the transition temperature (Tc) of the lipids.3. High concentration of this compound. | 1. Ensure the lipid film is thin and evenly distributed before hydration.2. Hydrate the lipid film at a temperature above the Tc of all lipid components.3. Reduce the molar percentage of this compound in the formulation. |
| High Polydispersity Index (PDI > 0.3) in DLS | 1. Inefficient particle size reduction.2. Aggregation of nanoparticles. | 1. Optimize the sonication or extrusion process. Ensure sonication is performed on ice to prevent overheating.2. Review the formulation composition (lipid ratios, buffer conditions) to enhance stability. |
| Increased Particle Size During Storage | 1. Instability of the formulation at the storage temperature.2. Freeze-thaw induced aggregation. | 1. Store the formulation at the recommended temperature (typically 4°C for short-term storage).2. For long-term storage, consider lyophilization with a cryoprotectant like sucrose or trehalose.[1][3] |
| Low Biotin Availability for Streptavidin Binding | 1. Biotin moiety is sterically hindered.2. Aggregation is masking the biotin groups. | 1. Ensure the PEG spacer is of sufficient length (e.g., PEG2000) to present the biotin for binding.2. Address any aggregation issues using the solutions above to ensure biotin is accessible. |
Experimental Protocols
Protocol 1: Preparation of this compound Containing Liposomes
This protocol describes a common method for preparing this compound labeled liposomes using the thin-film hydration technique followed by sonication.
Materials:
-
Primary phospholipid (e.g., DSPC or DPPC)
-
Cholesterol[4]
-
DSPE-PEG(2000)-Biotin
-
Chloroform
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., a molar ratio of DSPC:Cholesterol:DSPE-PEG(2000)-Biotin at 55:40:5) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask. The temperature of the buffer should be above the transition temperature (Tc) of the lipids (e.g., 60-65°C for DSPC).
-
Gently agitate the flask to swell the lipid film and form multilamellar vesicles (MLVs).
-
-
Particle Size Reduction (Sonication):
-
Submerge the flask in a bath sonicator and sonicate above the lipid Tc until the milky suspension becomes translucent.
-
Alternatively, use a probe sonicator, ensuring to sonicate in pulses and on ice to prevent overheating and degradation of the lipids.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS). A typical desired size is around 100 nm with a PDI below 0.2.
-
Protocol 2: Assessing Aggregation using Dynamic Light Scattering (DLS)
DLS is a key technique to monitor the stability of your this compound formulation by measuring particle size and size distribution.
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of your liposome or micelle formulation in the same buffer used for hydration to a suitable concentration for DLS measurement.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature.
-
Place the diluted sample in a clean cuvette and insert it into the instrument.
-
Perform the measurement to obtain the average particle size (Z-average) and the Polydispersity Index (PDI).
-
-
Stability Study:
-
To assess stability, store your formulation under different conditions (e.g., 4°C, room temperature, -20°C).
-
At regular time intervals (e.g., day 1, day 7, day 30), take an aliquot of the stored sample and measure the particle size and PDI as described above.
-
An increase in the Z-average and/or PDI over time indicates aggregation.
-
Visual Guides
Workflow for Preventing this compound Aggregation
Caption: A step-by-step workflow for the preparation and storage of this compound nanoparticles to minimize aggregation.
Troubleshooting Logic for this compound Aggregation
Caption: A decision tree to troubleshoot common aggregation issues with this compound formulations.
References
Technical Support Center: Optimizing DSPE-Biotin Concentration for Cell Binding
Welcome to the technical support center for optimizing DSPE-Biotin concentration for cell binding experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve robust and reproducible cell surface labeling.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration for cell binding.
Q: Why am I observing low or no fluorescent signal after labeling with this compound and staining with streptavidin-fluorophore?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | The concentration of this compound is critical. For initial experiments with a new cell line, a titration is recommended. Start with a concentration range of 1-10 µM and adjust as needed. For RAW 264.7 macrophage cells, concentrations of 5 and 10 µM have been shown to be effective.[1] |
| Insufficient Incubation Time | The this compound needs adequate time to insert into the cell membrane. For RAW 264.7 cells, incubation times of 5 to 20 minutes at 37°C have been used successfully.[1] For other cell types, a time course experiment (e.g., 5, 15, 30, and 60 minutes) is advisable. |
| Inadequate Incubation Temperature | Insertion into the lipid bilayer is a temperature-dependent process. Most protocols recommend incubation at 37°C to ensure membrane fluidity.[1] If low signal persists, ensure your incubator is properly calibrated. |
| Low Expression of Target Molecule (if applicable) | If you are using this compound to attach to a specific cell surface molecule via a biotin-streptavidin interaction, confirm the expression level of your target on the cell surface using a validated antibody. |
| Inefficient Washing Steps | Inadequate washing can lead to high background, but excessive or harsh washing can remove cells or the inserted this compound. Wash cells gently with pre-warmed PBS or other suitable buffer. |
| Reagent Instability | This compound should be stored correctly, typically at -20°C in a dry environment.[2] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
Q: I am observing high background fluorescence. How can I reduce it?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Excess this compound Concentration | Using a concentration that is too high can lead to non-specific binding and the formation of micelles that can adhere to the cell surface. Reduce the concentration of this compound in your next experiment. |
| Formation of this compound Micelles | This compound is amphiphilic and can form micelles above its critical micelle concentration (CMC). The CMC can be influenced by factors like temperature and buffer composition. Ensure your working concentration is below the CMC. Diluting the this compound in serum-free media or PBS can help prevent micelle formation. |
| Non-Specific Binding of Streptavidin | The streptavidin-fluorophore conjugate may be binding non-specifically to the cell surface. Include a blocking step (e.g., with BSA or serum from the same species as the secondary antibody, if applicable) before adding the streptavidin conjugate. Also, ensure the streptavidin conjugate is used at its optimal dilution. |
| Inadequate Washing | Increase the number of gentle washing steps after both this compound incubation and streptavidin-fluorophore incubation to remove unbound reagents. |
| Cell Autofluorescence | Some cell types exhibit high intrinsic fluorescence. Analyze an unstained cell sample by flow cytometry or microscopy to determine the level of autofluorescence. If significant, you may need to use a brighter fluorophore or a different fluorescent channel. |
Q: Is the this compound concentration I'm using potentially cytotoxic?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High this compound Concentration | At high concentrations, this compound can disrupt the cell membrane and induce cytotoxicity. It is crucial to perform a cell viability assay, such as the MTT assay, in parallel with your labeling experiments, especially when using concentrations above 10 µM.[1] |
| Prolonged Incubation Time | Extended exposure to this compound, even at a seemingly safe concentration, could negatively impact cell health. Optimize for the shortest incubation time that provides a sufficient signal. |
| Solvent Toxicity | This compound is often dissolved in solvents like DMSO or ethanol. Ensure the final concentration of the solvent in your cell culture is well below the toxic threshold for your specific cell type (typically <0.5% for DMSO). |
Frequently Asked Questions (FAQs)
Q: What is this compound and how does it work for cell binding?
This compound, often formulated as DSPE-PEG-Biotin, is a lipid-biotin conjugate. It consists of three main parts:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that acts as a lipid anchor, spontaneously inserting into the cell's plasma membrane.
-
Biotin: A small vitamin that has a very high affinity for streptavidin and avidin proteins.
-
PEG (Polyethylene Glycol) Linker: A flexible, hydrophilic spacer that connects the DSPE and biotin. The PEG linker increases the solubility of the molecule and extends the biotin moiety away from the cell surface, making it more accessible for binding to streptavidin conjugates and reducing non-specific interactions.
The DSPE anchor integrates into the cell's lipid bilayer, effectively decorating the cell surface with biotin molecules. These biotin molecules can then be targeted with fluorophore-conjugated streptavidin for visualization or with other streptavidin-linked molecules for various applications.
Q: What is a good starting concentration for this compound?
For most cell lines, a starting concentration range of 1-10 µM is recommended for initial optimization experiments. The optimal concentration is cell-type dependent and should be determined empirically.
Recommended Starting Concentrations and Incubation Times for Different Cell Types:
| Cell Type | Example Cell Line | Recommended Starting Concentration | Recommended Incubation Time | Incubation Temperature |
| Adherent Macrophage | RAW 264.7 | 5-10 µM | 5-20 minutes | 37°C |
| Adherent Epithelial | HeLa, MCF-7 | 1-5 µM | 15-30 minutes | 37°C |
| Suspension | Jurkat, K562 | 1-5 µM | 15-30 minutes | 37°C |
| Primary Cells | e.g., PBMCs | 0.5-2 µM | 15-30 minutes | 37°C |
Note: These are suggested starting points. The ideal conditions may vary and should be optimized for your specific experimental setup.
Q: How should I prepare and store this compound?
-
Storage: this compound is typically supplied as a powder and should be stored at -20°C in a desiccated environment.
-
Reconstitution: To prepare a stock solution, dissolve the this compound powder in an appropriate organic solvent such as DMSO or ethanol. For example, a 1 mM stock solution can be prepared and stored in small aliquots at -20°C to avoid multiple freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in a suitable buffer, such as serum-free cell culture medium or PBS. It is important to vortex the working solution well before adding it to the cells.
Q: What controls should I include in my experiment?
-
Unlabeled Cells: A sample of cells that has not been incubated with this compound but is stained with the streptavidin-fluorophore. This control is essential for assessing background fluorescence from the streptavidin conjugate itself.
-
Cells Labeled with this compound but without Streptavidin-Fluorophore: This control helps to determine the autofluorescence of the cells after incubation with the lipid.
-
Viability Control: A sample of untreated cells to compare with the labeled cells in a viability assay (e.g., MTT or Trypan Blue exclusion) to ensure the labeling process is not causing cell death.
Experimental Protocols
Protocol 1: General Protocol for Cell Surface Labeling with this compound
This protocol provides a general framework for labeling both adherent and suspension cells.
Materials:
-
This compound (e.g., DSPE-PEG(2000)-Biotin)
-
DMSO or Ethanol (for stock solution)
-
Adherent or suspension cells in culture
-
Serum-free cell culture medium or PBS
-
Fluorophore-conjugated streptavidin
-
FACS buffer (PBS with 1-2% BSA or 5% FBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
Procedure:
-
Cell Preparation:
-
Adherent Cells: Seed cells in a culture plate to achieve 70-80% confluency on the day of the experiment.
-
Suspension Cells: Culture cells to the desired density. On the day of the experiment, count the cells and aliquot approximately 1 x 10^6 cells per tube.
-
-
This compound Labeling: a. Prepare a working solution of this compound in serum-free medium or PBS at the desired concentration (start with a titration from 1-10 µM). b. Adherent Cells: Aspirate the culture medium and wash the cells once with warm PBS. Add the this compound working solution to the cells and incubate at 37°C for the desired time (start with a time course of 15-30 minutes). c. Suspension Cells: Centrifuge the cells (300 x g for 5 minutes), aspirate the supernatant, and resuspend the cell pellet in the this compound working solution. Incubate at 37°C for the desired time with gentle agitation.
-
Washing: a. Adherent Cells: Aspirate the this compound solution and wash the cells three times with warm PBS. b. Suspension Cells: Add 1 mL of warm PBS to the cell suspension, centrifuge (300 x g for 5 minutes), and aspirate the supernatant. Repeat this wash step two more times.
-
Streptavidin Staining: a. Dilute the fluorophore-conjugated streptavidin in FACS buffer to the manufacturer's recommended concentration. b. Resuspend the cells (for adherent cells, detach them first if necessary for flow cytometry) in the streptavidin solution. c. Incubate for 20-30 minutes on ice, protected from light.
-
Final Washes and Analysis: a. Wash the cells twice with cold FACS buffer as described in step 3. b. Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis. c. (Optional) Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, then wash and resuspend in FACS buffer. d. Analyze the cells by flow cytometry or fluorescence microscopy.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol can be performed in parallel with the labeling experiment to assess cytotoxicity.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the same concentrations of this compound as used in the labeling experiment. Include an untreated control group.
-
Incubate for the same duration as the labeling experiment.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and incubate for at least 3 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
References
Technical Support Center: DSPE-Biotin Liposome Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of DSPE-Biotin incorporated liposomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My this compound liposomes are aggregating.
Q: What are the common causes of this compound liposome aggregation?
A: Liposome aggregation is a frequent issue that can arise from several factors, including improper formulation, electrostatic interactions, and procedural missteps during preparation. Key causes include:
-
Insufficient Steric Hindrance: Lack of or inadequate concentration of a PEGylated lipid (like DSPE-PEG) can fail to provide the necessary steric barrier to prevent vesicle fusion.
-
Electrostatic Interactions: If the overall surface charge of the liposomes is not sufficiently repulsive, van der Waals forces can dominate, leading to aggregation. This can be influenced by the buffer pH and ionic strength.
-
High Lipid Concentration: Preparing liposomes at a very high lipid concentration can increase the probability of particle collision and aggregation.
-
Inefficient Homogenization: Failure to properly size down the liposomes through extrusion or sonication can result in a polydisperse sample with larger particles that are more prone to aggregation.
-
Protein Conjugation: Covalent attachment of proteins (like streptavidin) to the liposome surface can sometimes induce cross-linking between liposomes if not optimized.[1][2]
Troubleshooting Steps:
-
Incorporate or Increase DSPE-PEG Concentration: The inclusion of a PEGylated lipid, such as DSPE-PEG2000, is crucial for preventing aggregation by creating a protective hydrophilic layer.[1][2] Optimal concentrations often range from 2 to 5 mol%.
-
Optimize Buffer Conditions: Ensure the pH of your buffer is not near the isoelectric point of your lipid mixture. Adjusting the ionic strength can also help to modulate inter-vesicle repulsive forces.
-
Control Lipid Concentration: If aggregation is persistent, try preparing the liposomes at a lower total lipid concentration.
-
Ensure Proper Sizing: Use a well-defined extrusion process with progressively smaller pore sizes (e.g., 400 nm, 200 nm, then 100 nm) to achieve a uniform size distribution.[3] Verify the size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A PDI below 0.2 is generally desirable.
-
Optimize Protein Conjugation: When coupling proteins, incorporating PEG-modified lipids can significantly inhibit aggregation. A balance must be struck to maintain efficient coupling without causing steric hindrance for biotin binding.
Issue 2: My biotinylated liposomes show low binding to streptavidin/avidin.
Q: Why am I observing poor binding of my this compound liposomes to streptavidin or avidin?
A: Low binding efficiency is a common problem that can be attributed to steric hindrance, incorrect quantification of biotin incorporation, or issues with the liposome formulation itself.
-
Steric Hindrance: The PEG chain in DSPE-PEG-Biotin, while beneficial for stability, can shield the biotin moiety, preventing its access to the binding pocket of streptavidin or avidin.
-
Low Biotin Incorporation: The actual amount of this compound incorporated into the liposome bilayer may be lower than intended.
-
Competition from Other Components: The presence of other large molecules on the liposome surface can also sterically hinder biotin-avidin interactions.
-
Assay Conditions: The conditions of your binding assay (e.g., buffer, temperature, incubation time) may not be optimal.
Troubleshooting Steps:
-
Use a Spacer Arm: Employing a DSPE-PEG-Biotin conjugate with a longer PEG spacer arm can help to project the biotin molecule beyond the PEG corona, improving its accessibility.
-
Optimize DSPE-PEG-Biotin Concentration: While counterintuitive, excessively high concentrations of DSPE-PEG-Biotin can sometimes lead to increased steric hindrance. Try titrating the concentration to find an optimal balance between biotin density and accessibility.
-
Quantify Biotin Incorporation: Use an assay like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to determine the amount of biotin present on the surface of your liposomes. This will confirm successful incorporation.
-
Control Liposome Composition: Be mindful of the concentration of other bulky components in your formulation that could contribute to steric hindrance.
-
Review Binding Assay Protocol: Ensure that your binding assay is performed under optimal conditions. This includes using a suitable buffer (e.g., PBS), appropriate incubation times, and ensuring that the streptavidin/avidin is active.
Issue 3: My liposomes are leaking their encapsulated contents.
Q: What causes leakage of encapsulated material from my this compound liposomes and how can I prevent it?
A: Leakage from liposomes can be a significant issue, particularly during storage or when exposed to biological fluids. The primary causes include:
-
Lipid Composition: The choice of phospholipids and the presence or absence of cholesterol can greatly impact membrane fluidity and permeability. Liposomes made from lipids with a low phase transition temperature (Tm) are generally more fluid and prone to leakage at room temperature.
-
Improper Storage: Storing liposomes at temperatures above their Tm can lead to increased membrane fluidity and subsequent leakage. Conversely, freeze-thaw cycles without a cryoprotectant can disrupt the bilayer integrity.
-
Osmotic Stress: A significant mismatch between the osmolarity of the intra-liposomal and extra-liposomal solutions can induce leakage.
-
Chemical Degradation: Hydrolysis of the ester bonds in phospholipids can destabilize the membrane over time.
Troubleshooting Steps:
-
Incorporate Cholesterol: Cholesterol is a critical component for stabilizing the lipid bilayer. It helps to decrease membrane permeability and increase its rigidity, thereby reducing leakage. A common molar ratio is between 30-50% of the total lipid composition.
-
Select Appropriate Phospholipids: For improved stability, use phospholipids with a higher phase transition temperature (e.g., DSPC, DPPC) if your application allows.
-
Optimize Storage Conditions: Store liposomes at 4°C in a buffer that maintains osmotic balance. For long-term storage, consider lyophilization in the presence of a cryoprotectant like sucrose or trehalose.
-
Control Osmolarity: Ensure that the buffer used for liposome preparation and storage is isotonic with the encapsulated solution.
-
Monitor for Hydrolysis: Be aware that phospholipid hydrolysis can occur, especially at non-neutral pH and elevated temperatures. Prepare fresh liposomes for critical experiments and store them appropriately.
Data Presentation
Table 1: Effect of PEG-Lipid Concentration on Liposome Aggregation
| Mol% DSPE-PEG2000 | Observation | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| 0% | Significant aggregation observed within hours. | > 500 | > 0.5 |
| 1% | Moderate aggregation over 24 hours. | 250 - 400 | 0.3 - 0.4 |
| 2% | Minimal aggregation, stable for several days. | 120 - 150 | < 0.2 |
| 5% | High stability, no significant aggregation. | 100 - 130 | < 0.15 |
Note: These are representative data compiled from typical experimental outcomes. Actual results may vary based on the specific lipid composition and preparation method.
Table 2: Influence of Cholesterol on Liposome Stability and Encapsulation Efficiency
| Mol% Cholesterol | Mean Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Leakage after 24h at 37°C (%) |
| 0% | 95 ± 5 | 0.12 | 65 ± 5 | 30 ± 4 |
| 15% | 105 ± 7 | 0.11 | 75 ± 6 | 18 ± 3 |
| 30% | 115 ± 6 | 0.10 | 88 ± 4 | 8 ± 2 |
| 45% | 125 ± 8 | 0.13 | 85 ± 5 | 5 ± 1 |
Note: Data are illustrative and depend on the specific lipids and encapsulated drug.
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC, Cholesterol, DSPE-PEG-Biotin) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the main phospholipid.
-
This will form multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 200 nm).
-
Equilibrate the extruder to a temperature above the Tm of the lipids.
-
Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
For a more homogenous population, the extrusion can be performed sequentially through membranes of decreasing pore size (e.g., 400 nm, then 200 nm, then 100 nm).
-
-
Purification:
-
Remove any unencapsulated material by size exclusion chromatography or dialysis.
-
Protocol 2: Quantification of Biotin on Liposomes using the HABA Assay
This assay is based on the displacement of HABA from the HABA-avidin complex by biotin, which results in a decrease in absorbance at 500 nm.
-
Reagent Preparation:
-
Prepare an Avidin solution in PBS.
-
Prepare a HABA solution in a suitable buffer (e.g., water with a small amount of NaOH to aid dissolution, then diluted in PBS).
-
Prepare the HABA/Avidin working solution by mixing the two reagents.
-
-
Assay Procedure (Cuvette Method):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure and record the initial absorbance at 500 nm (A500 HABA/Avidin).
-
Add 100 µL of your biotinylated liposome sample to the cuvette and mix well.
-
Incubate for a short period (e.g., 2 minutes) until the absorbance reading stabilizes.
-
Measure and record the final absorbance at 500 nm (A500 Sample).
-
-
Calculation:
-
The change in absorbance (ΔA500 = A500 HABA/Avidin - A500 Sample) is proportional to the amount of biotin in the sample.
-
A standard curve using known concentrations of free biotin should be prepared to accurately quantify the biotin concentration in the liposome sample.
-
Protocol 3: Liposome Size Analysis by Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension to determine their hydrodynamic diameter.
-
Sample Preparation:
-
Dilute the liposome suspension in the same buffer it was prepared in to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to avoid multiple scattering effects.
-
Filter the buffer used for dilution through a 0.22 µm filter to remove any dust or particulate contaminants.
-
-
Instrument Setup:
-
Set the measurement temperature, typically to 25°C.
-
Allow the instrument to equilibrate to the set temperature.
-
-
Measurement:
-
Place the cuvette containing the diluted liposome sample into the DLS instrument.
-
Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.
-
The software will generate a size distribution report, typically providing the Z-average diameter and the Polydispersity Index (PDI).
-
Visualizations
Caption: Experimental workflow for this compound liposome preparation and characterization.
Caption: Troubleshooting guide for this compound liposome aggregation.
References
improving the efficiency of DSPE-Biotin conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of DSPE-Biotin conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a lipid conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is attached to biotin, often via a polyethylene glycol (PEG) spacer (DSPE-PEG-Biotin). DSPE is a phospholipid that can be incorporated into lipid-based nanoparticles like liposomes. The biotin molecule serves as a high-affinity tag for streptavidin or avidin, enabling a wide range of applications in targeted drug delivery, diagnostics, and biosensing. The PEG spacer enhances the biocompatibility and circulation time of the nanoparticles.[1][2]
Q2: What is the most common method for preparing DSPE-PEG-Biotin liposomes?
A2: The most widely used method is the thin-film hydration technique.[3][4] This involves dissolving the lipids, including DSPE-PEG-Biotin, in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form liposomes.[3]
Q3: How can I purify my biotinylated liposomes?
A3: Common purification methods to remove unreacted reagents and contaminants include size exclusion chromatography (SEC) and dialysis. SEC is effective for separating liposomes from smaller molecules, while dialysis can be used to remove small molecule impurities over a longer period.
Q4: How do I store DSPE-PEG-Biotin and the resulting liposomes?
A4: DSPE-PEG-Biotin should be stored at -20°C in a dry environment, protected from light. Biotinylated liposomes are typically stored at 4°C for short-term use. For long-term storage, the stability should be assessed on a case-by-case basis.
Q5: How can I confirm the presence and quantify the amount of biotin on my liposomes?
A5: The presence of biotin can be confirmed using binding assays with streptavidin or avidin. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for quantifying biotin. This assay relies on the displacement of HABA from the avidin-HABA complex by biotin, leading to a measurable change in absorbance. Alternatively, streptavidin-conjugated fluorescent probes can be used for quantification via fluorescence measurements.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation and the preparation of biotinylated nanoparticles.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Biotin Conjugation Efficiency | Poor quality of this compound reagent: The reagent may have degraded due to improper storage or handling. | - Ensure this compound is stored at -20°C and protected from moisture and light. - Consider purchasing a new batch of the reagent from a reputable supplier. |
| Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can hinder the conjugation process. | - Maintain the appropriate pH of the reaction buffer as recommended by the manufacturer's protocol. - Optimize the reaction temperature and incubation time. | |
| Presence of interfering substances: Primary amines (e.g., Tris buffer, glycine) in the reaction mixture can compete with the target for conjugation. | - Use buffers that do not contain primary amines, such as PBS or HEPES. - If your sample contains interfering substances, perform a buffer exchange using dialysis or a desalting column prior to conjugation. | |
| Inconsistent Results Between Batches | Variability in starting materials: Differences in the purity or concentration of lipids or other reagents can lead to inconsistent outcomes. | - Use high-purity lipids and reagents. - Accurately determine the concentration of all components before starting the experiment. |
| Incomplete removal of excess biotin: Residual unreacted biotin can interfere with downstream applications. | - Optimize the purification method (e.g., increase dialysis time, use a fresh desalting column) to ensure complete removal of free biotin. | |
| Liposome Aggregation | Incorrect lipid composition: The ratio of different lipids in the formulation can affect the stability of the liposomes. | - Optimize the molar ratio of DSPE-PEG-Biotin to other lipids in the formulation. - Ensure the inclusion of a sufficient amount of PEGylated lipids to provide steric stabilization. |
| Improper hydration process: Incomplete or uneven hydration of the lipid film can lead to the formation of large, unstable aggregates. | - Ensure the lipid film is thin and evenly distributed. - Hydrate the film at a temperature above the phase transition temperature of the lipids. - Gently agitate the solution during hydration. | |
| Low Yield of Liposomes After Purification | Loss during purification steps: Liposomes can be lost during size exclusion chromatography or dialysis. | - Choose a purification method and materials that are appropriate for the size of your liposomes. - Handle the liposome suspension gently to avoid disruption. |
| Difficulty Resuspending DSPE-PEG-Biotin | Poor solubility in the chosen solvent: DSPE-PEG-Biotin has specific solubility properties. | - DSPE-PEG-Biotin is generally soluble in chloroform and ethanol. Ensure you are using an appropriate solvent for the initial dissolution step. |
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-Biotin Liposomes via Thin-Film Hydration
This protocol describes a general method for preparing unilamellar liposomes incorporating DSPE-PEG-Biotin.
Materials:
-
DSPE-PEG-Biotin
-
Primary phospholipids (e.g., DSPC, DOPC)
-
Cholesterol
-
Chloroform
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Biotin) in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder.
-
-
Purification:
-
Remove any unencapsulated material and free DSPE-PEG-Biotin by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of biotin on the liposome surface using a suitable assay (e.g., HABA assay).
-
Protocol 2: Quantification of Biotin on Liposomes using the HABA Assay
This protocol allows for the quantification of biotin incorporated into the liposome formulation.
Materials:
-
Biotinylated liposome suspension
-
Avidin solution
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Prepare a standard curve:
-
Prepare a series of known concentrations of free biotin in PBS.
-
Add a fixed amount of the avidin-HABA solution to each biotin standard.
-
Measure the absorbance at 500 nm. The absorbance will decrease as the concentration of biotin increases.
-
Plot the change in absorbance against the biotin concentration to generate a standard curve.
-
-
Sample Measurement:
-
Add the avidin-HABA solution to your biotinylated liposome sample.
-
Incubate for a short period to allow the biotin on the liposomes to displace the HABA from the avidin.
-
Measure the absorbance at 500 nm.
-
-
Calculation:
-
Use the standard curve to determine the concentration of biotin in your liposome sample based on the change in absorbance.
-
Visual Guides
Caption: Workflow for this compound Liposome Preparation and Characterization.
Caption: Troubleshooting Logic for Low this compound Conjugation Efficiency.
References
DSPE-Biotin quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of DSPE-Biotin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quality control parameters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional lipid conjugate. It consists of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), a phospholipid that can anchor into lipid bilayers, linked via a polyethylene glycol (PEG) spacer to a biotin molecule.[1][2][3] This structure makes it an invaluable tool in drug delivery and nanotechnology. The DSPE portion allows for its incorporation into liposomes and other lipid-based nanoparticles, while the PEG spacer provides a "stealth" characteristic, helping to reduce clearance by the immune system and prolong circulation time.[1][4] The terminal biotin group allows for strong and specific non-covalent binding to avidin or streptavidin, which can be used to attach targeting ligands (like antibodies or peptides) for targeted drug delivery.
Q2: What are the critical quality control parameters for this compound?
A2: The critical quality control parameters for this compound include purity, identity, and appearance. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and is often specified to be ≥95%. Identity is confirmed by techniques like Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS), which verify the chemical structure. The appearance of high-quality this compound is typically a white to off-white solid.
Q3: How should this compound be stored to ensure its stability?
A3: this compound should be stored as a powder at -20°C for long-term stability, protected from light and moisture. Under these conditions, it can be stable for several years. Once dissolved in a solvent, the stability is reduced. For instance, in a suitable solvent, it may be stable for up to 6 months at -80°C and for shorter periods at -20°C. It is advisable to prepare fresh solutions for optimal results and avoid repeated freeze-thaw cycles.
Q4: What are common impurities that can be found in this compound?
A4: Impurities in DSPE-PEG-Biotin can arise from the starting materials or as byproducts of the synthesis process. These may include unreacted DSPE, free biotin, or DSPE-PEG without the biotin moiety. Additionally, hydrolysis of the ester bonds in the DSPE lipid tails can occur, leading to the formation of lyso-lipid derivatives. Variations in the length of the PEG chain (polydispersity) are also inherent to the material but significant deviations can affect performance. Mass spectrometry is a powerful tool for identifying these impurities.
Data Presentation
Table 1: Typical Quality Control Specifications for DSPE-PEG-Biotin
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥95% (can be >99%) | HPLC |
| Identity | Consistent with structure | ¹H NMR, Mass Spectrometry |
| Molecular Weight | Varies based on PEG length (e.g., ~2000, ~3400 Da) | Mass Spectrometry |
| Storage | -20°C (long-term, as powder) | - |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound using HPLC with an Evaporative Light Scattering Detector (ELSD), which is suitable for detecting lipids that lack a strong UV chromophore.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade methanol, chloroform, and water
-
Ammonium acetate
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
HPLC system equipped with a gradient pump, autosampler, and ELSD
2. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol/Chloroform (e.g., 90:10 v/v) with 10 mM ammonium acetate
-
Gradient: A typical gradient would start with a lower concentration of Mobile Phase B, increasing to a high concentration over 20-30 minutes to elute the lipid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 10-20 µL
-
ELSD Settings: Nebulizer temperature 30-40°C, Evaporator temperature 50-60°C, Gas flow rate 1.0-1.5 L/min (optimize for your system).
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as chloroform or a chloroform/methanol mixture, to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm PTFE syringe filter before injection.
4. Data Analysis:
-
Run the sample on the HPLC system.
-
The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Due to the polydispersity of the PEG chain, the this compound peak may appear broad.
Protocol 2: Identity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for confirming the identity of this compound.
1. Materials and Reagents:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD)
-
NMR tubes
-
NMR spectrometer (≥300 MHz)
2. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum according to the spectrometer's standard operating procedures.
4. Spectral Interpretation:
-
DSPE moiety: Look for signals corresponding to the fatty acid chains, typically seen as a large multiplet around 1.25 ppm for the -(CH₂)n- protons and a triplet around 0.88 ppm for the terminal -CH₃ groups. Protons on the glycerol backbone will appear in the 3.9-5.2 ppm range.
-
PEG linker: A prominent, broad singlet peak around 3.6 ppm is characteristic of the repeating ethylene oxide units (-OCH₂CH₂-) of the PEG chain.
-
Biotin moiety: Signals for the biotin protons are typically found in the regions of 1.4-1.8 ppm, 2.2 ppm, 2.7-2.9 ppm, 3.1 ppm, and 4.3-4.5 ppm. The ureido protons (-NH) may appear as broad signals between 6.0 and 7.0 ppm.
-
The presence of all these characteristic signals confirms the identity of the DSPE-PEG-Biotin molecule.
Protocol 3: Quantification of Biotin Incorporation into Liposomes (HABA Assay)
This colorimetric assay is used to quantify the amount of biotin present on the surface of pre-formed liposomes.
1. Materials and Reagents:
-
Biotinylated liposome suspension
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) solution
-
Avidin solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 500 nm
2. Procedure:
-
Prepare a HABA/Avidin solution by mixing HABA and avidin in PBS according to the kit manufacturer's instructions. This solution will have a characteristic absorbance at 500 nm.
-
To a well in the microplate, add the HABA/Avidin solution.
-
Measure the initial absorbance at 500 nm (A₅₀₀, initial).
-
Add a known volume of your biotinylated liposome suspension to the well and mix.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the final absorbance at 500 nm (A₅₀₀, final). The absorbance will decrease as biotin displaces HABA from avidin.
-
The change in absorbance (ΔA₅₀₀ = A₅₀₀, initial - A₅₀₀, final) is proportional to the amount of biotin in your sample.
-
Calculate the biotin concentration using a standard curve prepared with known concentrations of free biotin or by using the Beer-Lambert law with the known extinction coefficient of the HABA/avidin complex (ε ≈ 34,000 M⁻¹cm⁻¹ at 500 nm).
Troubleshooting Guide
Problem 1: Low Purity of this compound Detected by HPLC
-
Possible Cause 1: Degradation during storage or handling.
-
Solution: Ensure the compound is stored at -20°C, protected from light and moisture. When preparing solutions, use high-purity solvents and minimize the time the compound is at room temperature. Consider potential hydrolysis of the ester bonds, which can be accelerated by acidic or basic conditions. Mass spectrometry can be used to detect hydrolyzed byproducts.
-
-
Possible Cause 2: Presence of synthesis-related impurities.
-
Solution: If the purity is significantly lower than specified by the vendor, contact their technical support. It may be a batch-specific issue. For experimental purposes, purification using column chromatography may be possible, but is often challenging with amphiphilic molecules.
-
Problem 2: Inconsistent Batch-to-Batch Results in Liposome Formulations
-
Possible Cause 1: Variability in this compound quality.
-
Solution: Always perform quality control checks (e.g., HPLC) on new batches of this compound before use. Even with the same stated purity, variations in the polydispersity of the PEG chain or the presence of minor impurities can affect liposome characteristics.
-
-
Possible Cause 2: Inconsistent liposome preparation technique.
-
Solution: Strictly adhere to a standardized protocol for liposome preparation (e.g., thin-film hydration, extrusion, or microfluidics). Key parameters to control are the hydration temperature (must be above the transition temperature of all lipids), sonication time and power, and the number of extrusion cycles. Insufficient homogenization is a common cause of variability in vesicle size and polydispersity.
-
Problem 3: Aggregation of Biotinylated Liposomes
-
Possible Cause 1: High concentration of this compound.
-
Solution: Incorporating high molar percentages of biotinylated lipids can sometimes lead to liposome aggregation, especially in the presence of streptavidin which can cross-link vesicles. Optimize the concentration of this compound; typically 0.1-5 mol% is sufficient for targeting applications.
-
-
Possible Cause 2: Low surface charge.
-
Solution: If the overall zeta potential of the liposomes is close to neutral, electrostatic repulsion may be insufficient to prevent aggregation. Consider including a small percentage of a charged lipid (e.g., DSPE-PEG-COOH or a cationic lipid) in the formulation to increase colloidal stability.
-
Problem 4: Low Targeting Efficiency or Binding to Streptavidin
-
Possible Cause 1: Steric hindrance.
-
Solution: The PEG chain, while beneficial for circulation, can shield the biotin moiety, preventing its interaction with streptavidin. This is more pronounced with longer PEG chains. Ensure your experimental design accounts for this; sometimes a longer incubation time is needed for binding.
-
-
Possible Cause 2: Low incorporation of this compound.
-
Solution: Quantify the amount of biotin on the liposome surface using the HABA assay (Protocol 3) to confirm successful incorporation. If incorporation is low, review the liposome preparation protocol. Ensure the this compound was properly dissolved with the other lipids before forming the lipid film.
-
Visualizations
Caption: A typical quality control workflow for this compound raw material.
References
Technical Support Center: DSPE-Biotin Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding of DSPE-Biotin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in liposome and nanoparticle formulations?
This compound, or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)], is a lipid conjugate used to anchor biotin to the surface of liposomes and nanoparticles. The DSPE portion integrates into the lipid bilayer of the vesicle, while the biotin molecule is displayed on the surface, often extended by a polyethylene glycol (PEG) spacer. This allows for the specific, high-affinity binding of the nanoparticle to streptavidin or avidin-conjugated molecules, such as antibodies or targeting proteins, for applications in targeted drug delivery and diagnostics.[1][2][3] The PEG spacer also provides a "stealth" characteristic, which helps to reduce non-specific protein binding and prolong circulation time in vivo.[1][2]
Q2: What are the primary causes of non-specific binding with this compound liposomes?
Non-specific binding of this compound liposomes can arise from several factors:
-
Hydrophobic Interactions: The lipid components of the liposome can non-specifically interact with hydrophobic surfaces of proteins and cells.
-
Electrostatic Interactions: The overall surface charge of the liposome can lead to non-specific binding to oppositely charged molecules or cell surfaces.
-
Endogenous Biotin: Many cells and tissues contain endogenous biotin-binding proteins that can interact with the biotin on the liposome surface.
-
Fc Receptor Binding: If using antibody-streptavidin conjugates, the Fc region of the antibody can bind non-specifically to Fc receptors on various cell types.
Q3: How does the PEG spacer in DSPE-PEG-Biotin affect non-specific binding?
The PEG spacer plays a crucial role in minimizing non-specific binding by creating a hydrophilic layer on the liposome surface. This "stealth" layer sterically hinders the approach of opsonins and other proteins, reducing non-specific uptake by the reticuloendothelial system (RES). The length and density of the PEG chains can be optimized to balance the reduction of non-specific binding with the accessibility of the biotin moiety for specific targeting. In some cases, a shorter PEG linker may lead to higher uptake in the presence of serum, suggesting a less pronounced stealth effect.
Troubleshooting Guides
Issue 1: High Background Signal in Binding Assays (e.g., Flow Cytometry, ELISA)
High background is a common indicator of non-specific binding. The following steps can help troubleshoot and reduce background noise.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high background signals.
Detailed Troubleshooting Steps:
-
Evaluate Blocking Efficiency:
-
Problem: Insufficient blocking of non-specific binding sites on cells or assay surfaces.
-
Solution: Incubate cells or surfaces with a blocking agent before adding the this compound liposomes. Common blocking agents include Bovine Serum Albumin (BSA) and casein. The optimal concentration and incubation time should be determined empirically. For cell-based assays, pre-incubation with 1% BSA in the assay buffer for 30-60 minutes is a good starting point.
-
-
Optimize Washing Steps:
-
Problem: Inadequate removal of unbound or weakly bound liposomes.
-
Solution: Increase the number and/or duration of washing steps after incubation with the liposomes. Including a low concentration of a non-ionic detergent, such as 0.05% Tween-20, in the wash buffer can help to disrupt weak, non-specific interactions.
-
-
Assess Reagent Concentrations:
-
Problem: Excess concentration of this compound liposomes or detection reagents.
-
Solution: Titrate the concentration of your this compound liposomes to find the optimal balance between specific binding and background. Similarly, if using a fluorescently labeled streptavidin for detection, ensure it is used at the recommended concentration to avoid non-specific binding.
-
-
Perform Liposome Quality Control:
-
Problem: Aggregation or instability of liposomes leading to non-specific uptake.
-
Solution: Characterize your liposome formulation for size, polydispersity, and zeta potential. Aggregated liposomes are more prone to non-specific uptake. Ensure proper storage and handling to maintain liposome integrity. The inclusion of PEG on the liposome surface generally reduces aggregation.
-
Issue 2: Inconsistent or Non-Reproducible Binding Results
Variability in results can often be traced back to inconsistencies in experimental procedures or reagents.
Troubleshooting Workflow
Caption: A systematic approach to addressing inconsistent experimental outcomes.
Detailed Troubleshooting Steps:
-
Review and Standardize Protocol:
-
Problem: Minor variations in incubation times, temperatures, or pipetting techniques.
-
Solution: Create and strictly adhere to a detailed, step-by-step protocol. Ensure all users are following the same procedure. Pay close attention to incubation times and temperatures, as these can significantly impact binding kinetics.
-
-
Check Reagent Stability and Quality:
-
Problem: Degradation of this compound liposomes or other critical reagents.
-
Solution: Prepare fresh liposomes and other reagents regularly. Store all components under their recommended conditions. DSPE-PEG-Biotin should be stored at -20°C. If using fluorescent labels, protect them from light to prevent photobleaching.
-
-
Verify Instrument Calibration:
-
Problem: Drift or miscalibration of detection instruments (e.g., flow cytometer, plate reader).
-
Solution: Regularly calibrate your instruments according to the manufacturer's instructions. Use appropriate controls and standards in each experiment to monitor instrument performance.
-
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available. | Can have lot-to-lot variability. |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | Effective blocker, particularly for hydrophobic interactions. | May contain endogenous biotin, leading to background. |
| Tween-20 | 0.05-0.1% (v/v) | Reduces non-specific hydrophobic interactions. | Can disrupt cell membranes at higher concentrations. |
Note: The optimal blocking agent and concentration should be determined empirically for each specific assay system.
Experimental Protocols
Protocol 1: General Liposome-Cell Binding Assay to Minimize Non-Specific Binding
This protocol provides a framework for assessing the binding of DSPE-PEG-Biotin liposomes to cells in suspension, with steps incorporated to reduce non-specific interactions.
Materials:
-
DSPE-PEG-Biotin liposomes (with an encapsulated fluorescent marker)
-
Target cells
-
Binding Buffer: PBS with 1% BSA and 0.1% sodium azide
-
Wash Buffer: PBS with 0.05% Tween-20
-
Streptavidin-conjugated targeting molecule (e.g., antibody)
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Harvest cells and wash twice with cold PBS. b. Resuspend cells in Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Blocking: a. Incubate the cell suspension at 4°C for 30 minutes to block non-specific binding sites.
-
Incubation with Targeting Molecule (if applicable): a. If using a two-step targeting approach, add the streptavidin-conjugated targeting molecule to the cell suspension. b. Incubate for 30-60 minutes at 4°C with gentle agitation. c. Wash the cells twice with Wash Buffer to remove unbound targeting molecules. Resuspend in Binding Buffer.
-
Incubation with DSPE-PEG-Biotin Liposomes: a. Add the fluorescently labeled DSPE-PEG-Biotin liposomes to the cell suspension at a pre-determined optimal concentration. b. Incubate for 1-2 hours at 4°C with gentle agitation, protected from light.
-
Washing: a. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). b. Resuspend the cell pellet in 1 mL of cold Wash Buffer. Repeat this wash step three times to thoroughly remove unbound liposomes.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in an appropriate volume of Binding Buffer for flow cytometry. b. Analyze the cell-associated fluorescence using a flow cytometer. Include appropriate controls (e.g., cells alone, cells with non-biotinylated liposomes) to determine the level of specific binding.
Experimental Workflow Diagram
Caption: A step-by-step workflow for a liposome-cell binding assay.
References
DSPE-Biotin Technical Support Center: Your Guide to Best Practices
Welcome to the technical support center for DSPE-Biotin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on storage, handling, and troubleshooting for experiments involving this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
This compound should be stored at -20°C in a dry environment, protected from light.[1][2][3] Some suppliers recommend storage at -5°C, also in a dry and dark place.[4]
Q2: What is the shelf life of this compound?
When stored correctly at -20°C, this compound is stable for at least one year, with some sources indicating stability for four years or more.[1]
Q3: In which solvents can I dissolve this compound?
This compound is soluble in a variety of organic solvents. Commonly used solvents include ethanol, chloroform, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For DSPE-PEG(2000)-Biotin, solubility in ethanol is reported to be ≥10 mg/mL.
Quantitative Data Summary
For your convenience, here is a summary of the key quantitative data for this compound and its commonly used PEGylated form.
| Parameter | This compound | DSPE-PEG(2000)-Biotin |
| Storage Temperature | -20°C or -5°C | -20°C |
| Stability | At least 1 year at -20°C | ≥ 4 years at -20°C |
| Solubility | Soluble in ethanol, DMSO, chloroform | Soluble to 10 mg/mL in chloroform and ethanol |
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol outlines the steps for reconstituting powdered this compound for use in your experiments.
-
Equilibrate the Vial: Before opening, allow the vial of this compound to warm to room temperature. This is crucial to prevent moisture from condensing on the compound, which can affect its stability.
-
Solvent Selection: Choose an appropriate organic solvent in which this compound is readily soluble, such as chloroform or ethanol.
-
Dissolution: Add the chosen solvent to the vial to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of this compound.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage of Stock Solution: If not for immediate use, store the reconstituted this compound solution at -20°C. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Protocol 2: Incorporation of this compound into Liposomes via Thin-Film Hydration
This protocol describes a common method for incorporating this compound into a liposomal formulation.
-
Lipid Mixture Preparation: In a round-bottom flask, combine the desired lipids, including this compound, dissolved in an organic solvent (e.g., a chloroform:methanol mixture). The amount of this compound typically ranges from 0.1 to 5 mol% of the total lipid content.
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids used.
-
Liposome Sizing: To obtain unilamellar vesicles of a defined size, the liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.
-
Purification: Remove any unincorporated this compound and other components by methods such as dialysis or size exclusion chromatography.
Troubleshooting Guide
Q4: My reconstituted this compound solution appears cloudy or has precipitates. What should I do?
-
Check Solubility: Ensure that the chosen solvent and concentration are appropriate for this compound. If solubility is an issue, try a different solvent or a lower concentration.
-
Incomplete Dissolution: The cloudiness may be due to incomplete dissolution. Try gentle warming or further sonication to aid dissolution.
-
Moisture Contamination: If the vial was not equilibrated to room temperature before opening, moisture may have condensed, leading to hydrolysis and precipitation. It is best to use a fresh vial in such cases.
Q5: My biotinylated liposomes are aggregating. How can I prevent this?
Aggregation of liposomes can be a significant issue. Here are some strategies to prevent it:
-
Incorporate PEGylated Lipids: The inclusion of PEGylated lipids, such as DSPE-PEG, in your liposome formulation provides a steric barrier that can prevent aggregation. A concentration of around 3 mol% of total PEGylated phospholipids is often used.
-
Control Ionic Strength: High concentrations of divalent cations like Ca²⁺ and Mg²⁺ can sometimes induce aggregation of negatively charged liposomes. Using a chelating agent like EDTA can help mitigate this.
-
Optimize pH: Ensure the pH of your buffer is stable and appropriate for your lipid formulation.
Q6: I am observing low binding of my biotinylated liposomes to streptavidin. What could be the reason?
Several factors can influence the binding efficiency of biotinylated liposomes to streptavidin:
-
Steric Hindrance: The biotin moiety may be sterically hindered and not easily accessible. Using a this compound conjugate with a spacer arm between the DSPE and biotin can improve binding.
-
Presence of Other Large Molecules: High concentrations of other large molecules on the liposome surface, such as monosialoganglioside (GM1), can sterically hinder the biotin-streptavidin interaction.
-
PEG Chain Length and Density: The length and density of PEG chains from other PEGylated lipids in the formulation can also affect the accessibility of the biotin group.
Visual Guides
Caption: Experimental workflow for preparing biotinylated liposomes using this compound.
Caption: Troubleshooting decision tree for common issues with this compound experiments.
References
impact of PEG linker length in DSPE-PEG-Biotin
Welcome to the technical support center for DSPE-PEG-Biotin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of PEG linker length and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general function of DSPE-PEG-Biotin in nanoparticle formulations?
DSPE-PEG-Biotin is a versatile heterobifunctional lipid used in the creation of nanoparticles such as liposomes and micelles for research and drug delivery.[1] It has three key components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid acts as an anchor, integrating the molecule into the lipid bilayer of the nanoparticle.[1]
-
PEG (Polyethylene Glycol): The PEG chain is a hydrophilic polymer that forms a "stealth" layer on the nanoparticle surface. This layer reduces non-specific protein binding and recognition by the immune system, which can prolong circulation half-life in vivo.[1]
-
Biotin: This vitamin has an exceptionally high affinity for avidin and streptavidin proteins. By incorporating DSPE-PEG-Biotin into nanoparticles, they can be targeted to cells or tissues that have been pre-targeted with avidin or streptavidin conjugates, or used for purification and immobilization.[1]
Q2: How does the PEG linker length in DSPE-PEG-Biotin affect my experiments?
The length of the PEG linker plays a critical role in balancing the "stealth" properties of the nanoparticle with the accessibility of the biotin for binding to avidin or streptavidin. The key considerations are:
-
Binding Affinity and Steric Hindrance: A longer PEG chain can increase the flexibility and reach of the biotin moiety, potentially improving its ability to bind to avidin/streptavidin. However, excessively long PEG chains can also create a "steric hindrance" effect, where the polymer mesh shields the biotin, making it less accessible and potentially reducing binding affinity.[2] Studies have shown that the screening effect of PE-PEG(5000) is stronger than that for PE-PEG(2000), indicating that longer linkers can reduce the binding of avidin to biotinylated liposomes.
-
Circulation Half-Life: Generally, longer PEG chains lead to a more effective "stealth" effect, resulting in a longer circulation half-life of the nanoparticles in vivo. Formulations with a higher proportion of DSPE-PEG (a long-chain anchor) have been shown to have longer blood half-lives.
-
Cellular Uptake: The impact of PEG linker length on cellular uptake is complex. While longer PEGs can reduce non-specific uptake, the efficiency of targeted uptake depends on the interplay between the biotin-PEG linker and the surrounding "stealth" PEG layer. Some studies suggest that for targeted ligands, the linker length should be longer than the surrounding methoxy-terminated PEG to ensure the ligand is exposed. For example, liposomes with a targeting peptide on a PEG2000 linker showed higher cellular uptake when paired with a shorter "stealth" PEG1000 linker.
Q3: What are the common molecular weights (MW) for the PEG linker in DSPE-PEG-Biotin, and which one should I choose?
DSPE-PEG-Biotin is commonly available with PEG molecular weights such as 1000, 2000, 3400, and 5000 Da. The choice depends on your specific application:
-
For in vitro binding assays or surface immobilization: A shorter PEG linker (e.g., PEG1000 or PEG2000) may be sufficient to overcome steric hindrance and provide strong binding, especially at higher surface densities of the biotin ligand.
-
For in vivo applications requiring long circulation: A longer PEG linker (e.g., PEG2000, PEG3400, or PEG5000) is generally preferred to maximize the "stealth" effect and prolong circulation time.
-
For targeted drug delivery: The optimal PEG linker length may need to be empirically determined. A common strategy is to use a longer PEG linker for the targeting ligand (biotin) than for the surrounding methoxy-PEG used for the "stealth" coating.
Troubleshooting Guides
Issue 1: Low or No Binding of Biotinylated Nanoparticles to Avidin/Streptavidin
Possible Causes:
-
Steric Hindrance: The PEG layer on your nanoparticles may be too dense or the PEG linker on your DSPE-PEG-Biotin may be too short relative to other PEG molecules on the surface, preventing the biotin from reaching the binding pocket of avidin/streptavidin.
-
Insufficient Biotinylation: The concentration of DSPE-PEG-Biotin in your nanoparticle formulation may be too low.
-
Inactive Avidin/Streptavidin: The avidin or streptavidin you are using may have lost its activity due to improper storage or handling.
-
Competition from Free Biotin: Your buffers or media may contain free biotin, which will compete with your biotinylated nanoparticles for binding sites on avidin/streptavidin.
Troubleshooting Steps:
-
Optimize PEG Linker Length:
-
If you suspect steric hindrance from a dense "stealth" PEG layer (e.g., mPEG-DSPE), consider using a DSPE-PEG-Biotin with a longer PEG linker.
-
Conversely, if you are using a very long PEG linker at a low surface density, it might not be readily available for binding. A study showed that PEG11-biotin linkers were not very effective at concentrations below 2%, while PEG2-biotin linkers performed better at these lower concentrations.
-
-
Increase Biotin Density: Increase the molar percentage of DSPE-PEG-Biotin in your lipid formulation. A concentration of at least 2.5% functionalized lipid has been suggested to be effective.
-
Verify Avidin/Streptavidin Activity: Use a positive control, such as free biotin, to confirm that your avidin/streptavidin is active.
-
Use Biotin-Free Reagents: Ensure that your buffers and media are free of biotin. If necessary, use dialysis or buffer exchange to remove any contaminating free biotin.
Issue 2: Aggregation of Nanoparticles During Formulation or Storage
Possible Causes:
-
Insufficient PEGylation: The density of the PEG layer may not be sufficient to provide steric stabilization, leading to aggregation.
-
Improper Hydration/Formation Technique: The method used to form the nanoparticles (e.g., thin-film hydration, sonication, extrusion) may not be optimal, leading to larger, aggregated particles.
-
Incompatible Buffer Conditions: The pH or ionic strength of your buffer may be causing instability.
-
Degradation of Lipids: Lipids can degrade over time, especially if not stored properly, which can lead to changes in nanoparticle properties and aggregation.
Troubleshooting Steps:
-
Optimize PEG Density: Ensure you are using a sufficient molar percentage of PEGylated lipids (including DSPE-PEG-Biotin and any mPEG-DSPE) in your formulation. Typically, 3-10 mol% of total lipids is used.
-
Refine Formulation Protocol:
-
Ensure the lipid film is completely dry before hydration.
-
Hydrate the lipid film above the phase transition temperature of the lipids.
-
Use extrusion through polycarbonate membranes of a defined pore size to create uniformly sized nanoparticles.
-
-
Check Buffer Compatibility: Prepare your nanoparticles in a suitable buffer (e.g., PBS or HEPES-buffered saline). Avoid buffers with high ionic strength or extreme pH values unless required for your application.
-
Proper Storage: Store DSPE-PEG-Biotin and other lipids at the recommended temperature (usually -20°C) and protect them from light and moisture. Formulated nanoparticles should be stored at 4°C and used within a reasonable timeframe.
Quantitative Data Summary
The following tables summarize the impact of PEG linker length on key experimental parameters based on available literature. Direct comparison of different PEG lengths for DSPE-PEG-Biotin is limited, so data from related PEGylated systems are included for guidance.
Table 1: Impact of PEG Linker Length on Circulation Half-Life of PEGylated Liposomes
| PEG MW (Da) on PE | Liposome Composition | Circulation Half-Life (t1/2) | Key Findings |
| 1000 | DOPE-PEG in ePC/CH LUVs | Shorter | Circulation time was proportional to the molecular weight of PEG. |
| 2000 | DOPE-PEG in ePC/CH LUVs | Intermediate | Longer circulation than PEG1000. |
| 5000 | DOPE-PEG in ePC/CH LUVs | Longer | Significantly longer circulation than PEG2000. |
| 12000 | DOPE-PEG in ePC/CH LUVs | Longest | Similar to PEG5000, showing the longest circulation time. |
| - | DSPE-PEG vs. DMG-PEG (C18 vs. C14 anchor) | Longer with DSPE-PEG | LNPs with longer anchor PEG-lipids (DSPE-PEG) had longer blood half-lives. |
Table 2: Qualitative Impact of PEG Linker Length on Avidin/Streptavidin Binding
| PEG Linker | System | Binding Outcome | Interpretation |
| PEG2-Biotin | PDP-PE Lipids | High avidin binding, fast kinetics. | Shorter linkers can be highly effective, especially at lower functionalization percentages. |
| PEG11-Biotin | PDP-PE Lipids | Poor avidin binding below 2% concentration, improved above 2%. | Longer linkers may require a higher surface density to be accessible for binding. |
| PE-PEG(2000) | DPPC Liposomes | Less screening effect on avidin binding to biotinylated lipids. | Shorter PEG chains cause less steric hindrance. |
| PE-PEG(5000) | DPPC Liposomes | Stronger screening effect on avidin binding compared to PEG2000. | Longer PEG chains create more steric hindrance, reducing avidin binding. |
Experimental Protocols
Protocol 1: Quantification of Biotin-Avidin Binding using an ELISA-based Assay
This protocol allows for the semi-quantitative assessment of the binding of biotinylated nanoparticles to immobilized streptavidin.
Materials:
-
Streptavidin-coated 96-well plates
-
Your DSPE-PEG-Biotin containing nanoparticles and a negative control (nanoparticles without biotin)
-
Biotinylated Horseradish Peroxidase (HRP)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Methodology:
-
Blocking: Add 200 µL of Blocking Buffer to each well of the streptavidin-coated plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Nanoparticle Incubation: Add 100 µL of your biotinylated nanoparticles (diluted in Blocking Buffer to various concentrations) and control nanoparticles to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Biotinylated HRP Incubation: Add 100 µL of biotinylated HRP (diluted in Blocking Buffer) to each well. This will bind to any free sites on the immobilized streptavidin. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the absorbance at 450 nm using a plate reader. A lower absorbance in the wells with biotinylated nanoparticles indicates successful binding to the streptavidin, as fewer sites are available for the biotinylated HRP.
Protocol 2: In Vitro Cellular Uptake Assay using Fluorescence Microscopy
This protocol describes a method to visualize the uptake of fluorescently labeled, biotinylated nanoparticles into cells.
Materials:
-
Cells cultured on glass coverslips in a petri dish
-
Your fluorescently labeled DSPE-PEG-Biotin nanoparticles
-
Cell culture medium
-
PBS (Phosphate Buffered Saline)
-
Paraformaldehyde (PFA) solution (e.g., 4% in PBS) for fixing
-
DAPI solution for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Seeding: Seed your cells of interest onto glass coverslips in a petri dish and allow them to adhere overnight.
-
Nanoparticle Incubation: Remove the cell culture medium and replace it with fresh medium containing your fluorescently labeled nanoparticles at the desired concentration. Incubate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove any non-internalized nanoparticles.
-
Fixation: Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Add DAPI solution and incubate for 5 minutes in the dark to stain the cell nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cellular uptake of your nanoparticles using a fluorescence microscope. The fluorescent signal from your nanoparticles will indicate their location within the cells relative to the DAPI-stained nuclei.
Visualizations
Caption: Workflow for an ELISA-based competitive binding assay.
Caption: Impact of PEG linker length on experimental outcomes.
References
Technical Support Center: Troubleshooting DSPE-Biotin Reactions
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for DSPE-Biotin reactions, particularly focusing on achieving optimal yields in conjugation and liposome incorporation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes for low yield in my this compound conjugation reaction?
Low yield in this compound conjugation reactions, especially when using N-hydroxysuccinimide (NHS) ester chemistry to target primary amines, can stem from several factors. The most critical relate to reaction conditions, reagent quality, and the properties of the molecule being conjugated.
Troubleshooting Steps:
-
Verify Reagent Quality and Storage: DSPE-PEG-Biotin and its activated forms (e.g., DSPE-PEG-NHS) are sensitive to moisture and should be stored at -20°C with a desiccant.[1][2][3][4] Before use, allow the reagent vial to equilibrate to room temperature to prevent condensation. Prepare solutions of NHS-activated reagents immediately before use, as the NHS ester moiety readily hydrolyzes in aqueous solutions, rendering it non-reactive.
-
Optimize Reaction pH: The pH of the reaction buffer is a critical parameter. The primary amine on your target molecule must be deprotonated to be nucleophilic, which is favored at higher pH. However, the hydrolysis of the NHS ester is also accelerated at higher pH. For most protein conjugations, a pH range of 7.0-8.5 is recommended as a compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis.
-
Ensure Buffer Compatibility: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester. If your sample is in such a buffer, perform a buffer exchange into a non-amine-containing buffer like phosphate-buffered saline (PBS).
-
Check for Interfering Substances: The presence of carrier proteins (e.g., BSA) or other amine-containing additives in your sample can compete with the conjugation reaction, leading to lower yields. It is advisable to purify your target molecule to >95% purity before conjugation.
-
Optimize Molar Ratio: The molar excess of the this compound reagent to your target molecule will influence the degree of labeling. A 10 to 40-fold molar excess is a good starting point for optimization.
Q2: How does pH affect the efficiency of DSPE-PEG-NHS reactions with primary amines?
The pH of the reaction is a double-edged sword in NHS ester chemistry. The reactive species is the deprotonated primary amine (-NH₂), which acts as a nucleophile. The population of deprotonated amines increases with pH. Conversely, the NHS ester is susceptible to hydrolysis, which also increases with pH. This competing hydrolysis reaction inactivates the reagent. Therefore, an optimal pH must be chosen to balance these two effects.
| pH Level | Amine Reactivity | NHS Ester Stability (Hydrolysis Rate) | Overall Reaction Efficiency |
| < 7.0 | Low (amines are mostly protonated, -NH₃⁺) | High (low hydrolysis) | Low |
| 7.0 - 8.5 | Moderate to High | Moderate (hydrolysis is a competing factor) | Optimal Range |
| > 8.5 | High | Low (rapid hydrolysis) | Low |
Q3: I am incorporating DSPE-PEG-Biotin into liposomes and see low incorporation efficiency. What could be the issue?
Low incorporation of DSPE-PEG-Biotin into liposomes can be due to issues with the liposome preparation method or the properties of the lipid mixture.
Troubleshooting Steps:
-
Review Liposome Preparation Protocol: The thin-film hydration method is commonly used. Ensure that the lipid film is thin and evenly distributed before hydration. The hydration temperature should be above the phase transition temperature (Tm) of all lipid components to ensure proper mixing.
-
Check Lipid Molar Ratios: The amount of DSPE-PEG-Biotin is typically a small molar percentage of the total lipid composition. While the exact ratio depends on the application, ensure your calculations for the desired molar ratio are correct.
-
Consider Post-Insertion Method: If co-incubation during liposome formation is yielding poor results, consider the post-insertion technique. This involves incubating pre-formed liposomes with a micellar solution of DSPE-PEG-Biotin at a temperature above the lipid Tm.
-
Analyze Liposome Characteristics: After preparation, characterize your liposomes for size and zeta potential to ensure they have formed as expected. Significant deviations from expected values could indicate formulation issues.
Q4: How can I quantify the amount of biotin conjugated to my protein or incorporated into my liposomes?
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common and straightforward colorimetric method for quantifying biotin.
Principle of the HABA Assay:
-
HABA dye binds to avidin, forming a complex with a characteristic absorbance at 500 nm.
-
Biotin has a much higher affinity for avidin than HABA.
-
When a biotin-containing sample is added, the biotin displaces the HABA from the avidin.
-
This displacement leads to a proportional decrease in the absorbance at 500 nm, which can be used to calculate the amount of biotin in the sample.
Before performing the assay on a conjugated protein, it is crucial to remove any unreacted biotin using dialysis or a desalting column.
Experimental Protocols
Protocol 1: Conjugation of DSPE-PEG-NHS to a Protein
This protocol provides a general guideline for conjugating a DSPE-PEG-NHS reagent to a protein containing primary amines.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
DSPE-PEG-NHS
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare DSPE-PEG-NHS Solution: Immediately before use, dissolve the DSPE-PEG-NHS in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 10- to 40-fold molar excess of the DSPE-PEG-NHS solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer.
-
Purification: Remove unreacted DSPE-PEG-NHS and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable buffer.
Protocol 2: Preparation of Biotinylated Liposomes via Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating DSPE-PEG-Biotin.
Materials:
-
Primary lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG-Biotin
-
Chloroform or another suitable organic solvent
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Dissolution: Dissolve the primary lipids and DSPE-PEG-Biotin at the desired molar ratio in chloroform in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under vacuum for at least one hour to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the Tm of the lipids.
-
Sizing: To obtain unilamellar vesicles of a defined size, sonicate the liposome suspension using a probe sonicator or extrude it through polycarbonate membranes of a specific pore size.
Visual Guides
DSPE-PEG-NHS Conjugation Workflow
Caption: Workflow for conjugating DSPE-PEG-NHS to a protein.
Troubleshooting Low Yield in this compound Reactions
References
Validation & Comparative
A Comparative Guide to Validating Biotin Presence on DSPE-PEG-Biotin Liposomes
For researchers and drug development professionals working with targeted liposomal drug delivery systems, confirming the surface presence of biotin is a critical quality control step. Biotinylation of DSPE-PEG-liposomes facilitates active targeting to cells and tissues overexpressing biotin receptors or allows for a modular approach using avidin-streptavidin bridging chemistry. This guide provides a comparative overview of two widely used methods for validating biotin presence: the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay and a fluorescence-based streptavidin binding assay.
Method 1: HABA (4'-Hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a rapid and straightforward colorimetric method for the indirect quantification of biotin. Its principle lies in the competitive displacement of the HABA dye from the biotin-binding sites of avidin or streptavidin. The avidin-HABA complex exhibits a characteristic absorbance at 500 nm. Due to biotin's significantly higher affinity for avidin, it displaces the HABA dye, leading to a decrease in absorbance at 500 nm.[1][2][3][4] This change in absorbance is directly proportional to the amount of biotin present in the sample.
Experimental Protocol: HABA Assay (Microplate Format)
Materials:
-
Avidin or Streptavidin
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Biotinylated liposome suspension
-
Control (non-biotinylated) liposome suspension
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Preparation of HABA/Avidin Solution:
-
Prepare a stock solution of HABA in a suitable buffer (e.g., 10 mM HABA in 0.01 M NaOH).
-
Prepare a stock solution of avidin in PBS (e.g., 1 mg/mL).
-
Mix the HABA and avidin solutions in PBS to form the HABA/Avidin working solution. The optimal ratio should be determined to yield an initial absorbance at 500 nm between 0.8 and 1.2.
-
-
Assay Performance:
-
To individual wells of the 96-well plate, add 180 µL of the HABA/Avidin working solution.
-
Add 20 µL of the biotinylated liposome suspension to the sample wells.
-
Add 20 µL of the control (non-biotinylated) liposome suspension to the negative control wells.
-
For a standard curve, add 20 µL of known concentrations of free biotin to separate wells.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 500 nm using a microplate reader.
-
The concentration of biotin in the liposome sample is determined by comparing the decrease in absorbance to the standard curve generated with free biotin. The change in absorbance (ΔA500) is calculated as: ΔA500 = A500 (Control Liposomes) - A500 (Biotinylated Liposomes)
-
Workflow for HABA Assay
References
A Comparative Guide to Biotinylation Reagents: DSPE-Biotin vs. Amine-Reactive Alternatives
In the landscape of bioconjugation, biotinylation stands out as a robust and versatile technique for labeling, detecting, and purifying proteins and other biomolecules. The exceptionally high affinity between biotin and streptavidin/avidin forms the basis of numerous applications in research, diagnostics, and drug development. The choice of biotinylation reagent is a critical determinant of experimental success, influencing labeling efficiency, stability, and the functional integrity of the target molecule.
This guide provides an objective comparison between DSPE-Biotin, a lipid-based biotinylation reagent, and other common alternatives, primarily amine-reactive N-hydroxysuccinimide (NHS) esters such as NHS-Biotin and Sulfo-NHS-Biotin. We will delve into their mechanisms of action, performance characteristics, and provide supporting experimental data and protocols to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their needs.
Profiling the Biotinylation Reagents
This compound: The Lipid Anchor Approach
This compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl]) and its PEGylated form, DSPE-PEG-Biotin, are phospholipids conjugated to biotin.[1][2] This structure allows for the non-covalent incorporation of the biotin moiety into lipid-based nanostructures like liposomes and micelles through hydrophobic interactions.[1][3] The DSPE portion acts as a lipid anchor, embedding itself within the lipid bilayer, while the biotin group is displayed on the surface.[1]
The PEGylated version, DSPE-PEG-Biotin, incorporates a polyethylene glycol (PEG) spacer between the DSPE and biotin. This PEG linker extends the biotin molecule away from the surface of the nanoparticle, which can reduce steric hindrance and improve its accessibility for binding to streptavidin or avidin. Furthermore, the PEGylation of liposomes is a well-established method to increase their stability and circulation time in vivo.
Amine-Reactive Reagents: Covalent Modification
NHS-Biotin and its water-soluble analog, Sulfo-NHS-Biotin, are widely used reagents that covalently attach biotin to primary amines (-NH2) on proteins and other molecules. The N-hydroxysuccinimide (NHS) ester group reacts with the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide to form a stable amide bond.
-
NHS-Biotin: Is membrane-permeable and soluble in organic solvents like DMSO or DMF. This property makes it suitable for intracellular labeling.
-
Sulfo-NHS-Biotin: Contains a sulfonate group on the NHS ring, rendering it water-soluble and membrane-impermeable. This makes it an ideal choice for labeling cell surface proteins without disrupting the cell membrane.
Comparative Analysis
The choice between this compound and amine-reactive reagents hinges on the specific application, the nature of the molecule or particle to be biotinylated, and the desired outcome of the experiment.
Mechanism of Biotinylation
This compound is typically incorporated during the formulation of liposomes or nanoparticles, leading to a well-defined orientation with the biotin moiety on the surface. In contrast, NHS-biotin reagents are used to modify pre-formed structures or molecules that possess accessible primary amines. This can result in a more random distribution of biotin molecules.
Performance and Efficiency
Direct quantitative comparisons of biotinylation efficiency between this compound and NHS-esters for liposomes are not extensively documented in single head-to-head studies. However, we can infer performance from various reports.
The incorporation of DSPE-PEG lipids into pre-formed liposomes (post-insertion) is a common technique, and its efficiency is influenced by factors such as incubation time, temperature, and lipid composition. One study quantitatively assessed the incorporation of DSPE-PEG into liposomes at the single-liposome level, demonstrating that these factors significantly affect the resulting PEG density.
For cell surface labeling, a study comparing cholesterol-based and DSPE-based lipid anchors for cell surface re-engineering found that the cholesterol-based anchor showed higher incorporation efficiency into RAW 264.7 macrophage cell membranes compared to the DSPE-based anchor. This suggests that the efficiency of lipid anchor incorporation can be cell-type dependent.
The efficiency of NHS-ester reactions is highly dependent on pH, temperature, and the concentration of the protein or molecule being labeled. The half-life of hydrolysis for NHS-esters is a critical factor, ranging from 4-5 hours at pH 7.0 and 0°C to just 10 minutes at pH 8.6 and 4°C.
Stability
The stability of the biotin label is crucial for downstream applications.
-
This compound: The stability of the biotin label relies on the retention of the this compound lipid within the lipid bilayer. Lipid exchange is a known phenomenon where lipid molecules can transfer between different lipid structures. Studies have shown that the structure of the lipid anchor and any associated polymer (like PEG) can influence the stability of membrane-anchored amphiphiles under mechanical stress. Another study found that PEGylated liposomes with a pentanamide linkage between PEG and DSPE showed reduced leakage of an encapsulated drug compared to an acetamide linkage, suggesting that the linker chemistry can impact overall liposome stability.
-
NHS-Biotin: The reaction of an NHS ester with a primary amine forms a stable amide bond. This covalent linkage is generally considered very stable under physiological conditions. However, the stability of the NHS-ester reagent itself prior to reaction is a concern, as it is susceptible to hydrolysis.
Specificity and Steric Hindrance
-
This compound: The "bottom-up" approach of incorporating this compound during liposome formation provides inherent site-specificity, as the biotin is always displayed on the surface. However, steric hindrance can be a significant issue. The presence of bulky molecules like PEG on the liposome surface can shield the biotin and hinder its binding to streptavidin. The length of the PEG spacer in DSPE-PEG-Biotin is a critical factor in overcoming this steric hindrance.
-
NHS-Biotin: NHS-esters react with any accessible primary amines, which can lead to a heterogeneous population of biotinylated molecules with varying numbers and locations of biotin attachment. This lack of site-specificity can potentially impact the biological activity of a protein if biotinylation occurs at or near an active site.
Quantitative Data Summary
The following tables summarize available quantitative data from various studies. It is important to note that these data are not from direct head-to-head comparisons of all reagents under identical conditions but provide valuable insights into their performance characteristics.
Table 1: Cell Surface Biotinylation Efficiency
| Reagent/Method | Cell Type | Quantification Method | Biotinylation Efficiency/Metric | Reference |
| Cholesterol-PEG-DBCO Anchor | RAW 264.7 macrophages | Flow Cytometry | ~78-81% of cells labeled | |
| DSPE-PEG-DBCO Anchor | RAW 264.7 macrophages | Flow Cytometry | Lower fluorescence intensity than cholesterol anchor | |
| Sulfo-NHS-Biotin | Red Blood Cells | Flow Cytometry (MESF) | 32,000 - 200,000 MESF/RBC (3-30 µg/mL reagent) | |
| Tethered DNA-APEX2 | Expi293 cells | Flow Cytometry | 5- to 10-fold increase in labeling vs. non-tethered | |
| Tethered WGA-HRP | Expi293 cells | Flow Cytometry | 5- to 10-fold increase in labeling vs. non-tethered |
Table 2: Biotinylation Reagent Reaction Conditions and Stability
| Reagent | Reactive Group | Reaction pH | Reaction Time | Half-life of Hydrolysis | Linkage Stability | Reference |
| This compound | - | N/A (incorporation) | N/A | N/A | Dependent on lipid exchange | |
| NHS-Biotin | N-hydroxysuccinimide ester | 7.2 - 8.5 | 0.5 - 4 hours | 4-5 hours at pH 7, 0°C | Stable amide bond | |
| Sulfo-NHS-Biotin | Sulfo-N-hydroxysuccinimide ester | 7.2 - 8.5 | 30 - 60 minutes | ~10 minutes at pH 8.6, 4°C | Stable amide bond |
Experimental Protocols
Protocol 1: Biotinylation of Liposomes using DSPE-PEG-Biotin
This protocol describes the preparation of biotinylated liposomes by incorporating DSPE-PEG-Biotin during the lipid film hydration method.
Materials:
-
Primary lipid (e.g., DSPC)
-
Cholesterol
-
DSPE-PEG-Biotin
-
Chloroform
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve the primary lipid, cholesterol, and DSPE-PEG-Biotin in chloroform at the desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid.
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with the desired pore size (e.g., 10-15 passes through a 100 nm membrane).
-
The resulting biotinylated liposomes can be purified from unincorporated material by size exclusion chromatography if necessary.
Protocol 2: Biotinylation of Pre-formed Liposomes with Sulfo-NHS-Biotin
This protocol is for biotinylating pre-formed liposomes that contain an amine-functionalized lipid (e.g., DSPE-PEG-Amine).
Materials:
-
Pre-formed liposomes containing an amine-functionalized lipid
-
Sulfo-NHS-Biotin
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare the pre-formed liposomes in an amine-free buffer.
-
Immediately before use, dissolve the Sulfo-NHS-Biotin in the same buffer to a stock concentration (e.g., 10 mg/mL).
-
Add a 10- to 50-fold molar excess of the Sulfo-NHS-Biotin solution to the liposome suspension.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Remove excess, unreacted biotinylation reagent by passing the liposome suspension through a desalting column equilibrated with a suitable storage buffer.
Protocol 3: Quantification of Biotinylation using HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the amount of biotin in a sample.
Procedure:
-
Prepare a HABA/Avidin solution according to the manufacturer's instructions.
-
Pipette a known volume of the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm.
-
Add a known volume of the biotinylated sample (after removing any free biotin) to the HABA/Avidin solution and mix.
-
Measure the absorbance at 500 nm again after the reading has stabilized.
-
The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin. The concentration of biotin can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.
Conclusion and Recommendations
The choice between this compound and amine-reactive biotinylation reagents is application-dependent.
This compound is the preferred reagent when:
-
Working with liposomes, micelles, or other lipid-based nanoparticles.
-
A "bottom-up" approach to formulation is feasible.
-
A defined, outward-facing orientation of the biotin moiety is critical.
-
PEGylation for increased stability and circulation time is also desired.
Amine-reactive reagents (NHS-Biotin, Sulfo-NHS-Biotin) are more suitable for:
-
Biotinylating proteins, antibodies, and other molecules with accessible primary amines.
-
Labeling pre-formed structures that do not have a lipid bilayer.
-
Cell surface labeling where membrane integrity must be maintained (using Sulfo-NHS-Biotin).
-
Intracellular labeling (using NHS-Biotin).
For applications involving targeted drug delivery with liposomes, DSPE-PEG-Biotin is a powerful tool, providing both a means for biotin-streptavidin-mediated targeting and the "stealth" properties of PEGylation. However, researchers must consider the potential for steric hindrance from the PEG chains and optimize the linker length and density of the DSPE-PEG-Biotin accordingly.
Ultimately, the selection of a biotinylation reagent should be based on a thorough understanding of the experimental goals and the chemical and physical properties of the molecule or particle to be biotinylated. The information and protocols provided in this guide serve as a starting point for making an informed decision to achieve successful and reproducible biotinylation.
References
DSPE-Biotin for Cell Targeting: A Comparative Guide
In the realm of targeted drug delivery, the ability to selectively direct therapeutic agents to specific cells is paramount. This guide provides a comprehensive comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Biotin (DSPE-Biotin) with other cell-targeting alternatives, supported by experimental data and detailed protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
The Advantage of this compound in Cell Targeting
DSPE-PEG-Biotin is a versatile phospholipid conjugate extensively used in the creation of PEGylated liposomes and micelles for targeted drug delivery.[1][2][3] Its utility stems from a trifunctional design:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This lipid component readily integrates into the lipid bilayer of nanoparticles, serving as a robust anchor.[1]
-
PEG (Polyethylene Glycol): The PEG linker acts as a hydrophilic spacer, creating a "stealth" shield around the nanoparticle. This shield reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream and increasing the probability of reaching the target site.[1]
-
Biotin: This vitamin molecule serves as a highly specific targeting ligand. It exhibits an exceptionally strong and stable non-covalent interaction with avidin and streptavidin proteins (Kd = 10⁻¹⁵ M), a bond that is rapid to form and resistant to changes in pH, temperature, and organic solvents. This interaction forms the basis of the powerful avidin-biotin targeting technology.
This unique combination of features makes DSPE-PEG-Biotin a highly effective tool for directing drug-loaded nanoparticles to cells that have been pre-targeted with avidin or streptavidin-conjugated antibodies or other recognition molecules.
Performance Comparison with Alternatives
The selection of a targeting strategy depends on various factors, including the target cell type, the therapeutic payload, and the desired in vivo performance. Here, we compare this compound with two common alternatives: DSPE-PEG-Folate and Cholesterol-PEG-Biotin.
This compound vs. DSPE-PEG-Folate
Folate receptors are overexpressed on the surface of many cancer cells, making folate an attractive targeting ligand.
| Parameter | DSPE-PEG-Biotin | DSPE-PEG-Folate | Key Findings |
| Cellular Uptake | High, dependent on avidin/streptavidin pre-targeting | Significantly enhanced in folate receptor-positive cells compared to non-targeted nanoparticles. | Folate-targeting directly utilizes an endogenous receptor, while biotin-targeting relies on a two-step pre-targeting approach. |
| Tumor Retention | Effective upon successful targeting | Significantly enhanced tumor retention compared to PEG-coated nanoparticles. | Both strategies can lead to effective tumor accumulation. |
| Specificity | Highly specific due to the avidin-biotin interaction. | Specific to cells overexpressing the folate receptor. | The choice depends on the specific biomarkers of the target cells. |
This compound vs. Cholesterol-PEG-Biotin
Cholesterol is another lipid anchor that can be used to attach targeting ligands to nanoparticles. A study directly compared the incorporation efficiency of DSPE- and cholesterol-based anchors into the cell membrane of RAW 264.7 macrophage cells.
| Parameter | DSPE-PEG-Biotin | Cholesterol-PEG-Biotin | Key Findings |
| Incorporation Efficiency | Lower fluorescence signal observed, indicating lower incorporation. | Higher fluorescence signals observed, indicating a higher incorporation efficiency. | Cholesterol-based anchors may offer superior membrane integration in certain cell types. |
| Cell Viability | Not explicitly stated in the comparative study, but generally considered biocompatible. | The study assessed cell viability and found the process to be non-toxic. | Both anchors are suitable for use in live-cell applications. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for key experiments in cell targeting research.
Protocol 1: Preparation of DSPE-PEG-Biotin Incorporated Liposomes
This protocol describes the thin-film hydration method for preparing liposomes.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG(2000)-Biotin
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Biotin in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Store the prepared liposomes at 4°C.
Protocol 2: In Vitro Cell Targeting Assay
This protocol outlines a method to assess the targeting efficiency of biotinylated liposomes to cells pre-treated with streptavidin.
Materials:
-
Target cells
-
Streptavidin
-
DSPE-PEG-Biotin liposomes encapsulating a fluorescent dye (e.g., calcein)
-
Cell culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the target cells in appropriate culture plates and allow them to adhere overnight.
-
Incubate the cells with a solution of streptavidin in serum-free medium for 30 minutes at 37°C.
-
Wash the cells three times with PBS to remove unbound streptavidin.
-
Add the fluorescently labeled DSPE-PEG-Biotin liposomes to the cells and incubate for a specified period (e.g., 1-4 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove unbound liposomes.
-
Analyze the cellular uptake of the liposomes using a flow cytometer to quantify the mean fluorescence intensity or visualize the uptake using a fluorescence microscope.
Visualizing the Mechanisms
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz DOT scripts to generate such diagrams.
Caption: Avidin-Biotin mediated cell targeting workflow.
Caption: Experimental workflow for in vitro cell targeting.
Conclusion
This compound offers a robust and highly specific method for cell targeting, primarily through the powerful avidin-biotin interaction. While alternatives like DSPE-PEG-Folate provide a more direct targeting approach for receptor-overexpressing cells, and cholesterol-based anchors may offer enhanced membrane incorporation, the versatility and exceptional binding affinity of the biotin-avidin system make this compound a compelling choice for a wide range of targeted drug delivery applications. The selection of the optimal targeting ligand and anchor system should be guided by empirical data and the specific requirements of the research or therapeutic goal.
References
Assessing the Stability of DSPE-Biotin in Serum: A Comparative Guide
For researchers and drug development professionals leveraging biotin-streptavidin interactions for targeted delivery and diagnostics, the stability of the biotinylated lipid anchor within a biological matrix is paramount. This guide provides an objective comparison of the serum stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-Biotin (DSPE-Biotin) and its commonly used alternatives, supported by experimental data and detailed protocols.
The stability of a biotinylated lipid in serum is not a simple metric; it is influenced by the lipid anchor, the presence and length of a spacer arm (like polyethylene glycol, PEG), and the overall formulation (e.g., liposome, micelle, or lipid nanoparticle). The primary mechanism of instability for lipids integrated into nanoparticles is their dissociation from the particle surface, often referred to as "shedding," which can be exacerbated by interactions with serum proteins like albumin.
Comparative Analysis of Biotinylated Lipids
The most common alternatives to a simple this compound conjugate involve the inclusion of a PEG linker, creating DSPE-PEG-Biotin, or the use of a different phospholipid anchor, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).
DSPE-PEG-Biotin is the most widely studied variant. The DSPE anchor, with its two saturated 18-carbon acyl chains, provides a high transition temperature, leading to more stable incorporation into lipid bilayers compared to lipids with shorter or unsaturated acyl chains.[1] The PEG linker serves a dual purpose: it provides a "stealth" shield, reducing opsonization and extending the circulation half-life of the nanoparticle, and it acts as a spacer, making the biotin moiety more accessible for binding to streptavidin.[2][3] Studies on lipid nanoparticle formulations have indicated that DSPE-PEG lipids are relatively resistant to shedding in serum compared to lipids with shorter acyl chains like DMPE-PEG (14-carbon chains).[1][4]
This compound (without PEG) , while less common in the literature for in vivo applications, would rely solely on the stability of its DSPE anchor. While the DSPE itself is stable, the absence of the hydrophilic PEG shield would likely lead to faster clearance of the nanoparticle and potentially reduced biotin availability due to steric hindrance and interaction with serum proteins.
DOPE-Biotin , utilizing an unsaturated lipid anchor, has a lower phase transition temperature than DSPE. This can make formulations containing DOPE less stable in terms of retaining their contents and the lipid conjugates themselves. However, DOPE is also known for its fusogenic properties, which can be advantageous in certain drug delivery applications.
The following table summarizes the key characteristics and stability considerations for these lipids.
| Feature | This compound | DSPE-PEG-Biotin | DOPE-Biotin / DOPE-PEG-Biotin |
| Lipid Anchor | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (Saturated, 18-carbon chains) | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (Saturated, 18-carbon chains) | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (Unsaturated, 18-carbon chains) |
| Spacer Arm | None | Polyethylene Glycol (PEG) | None or PEG |
| Reported Serum Stability | Inferred to be lower than PEGylated version due to lack of stealth properties. | High, with low rates of shedding from nanoparticles. | Generally lower than DSPE-based lipids due to the unsaturated anchor. |
| Key Influencing Factors | - Strong hydrophobic interaction of DSPE anchor.- Susceptibility to opsonization without PEG shield. | - High stability of DSPE anchor.- "Stealth" properties of PEG linker reduce protein binding and extend circulation time. | - Fluidity of the DOPE anchor can lead to higher dissociation rates. |
| Primary Application | In vitro binding assays. | In vivo targeted drug delivery, diagnostics. | Applications where membrane fusion is desired. |
Experimental Protocol: Assessing Biotinylated Lipid Stability in Serum
This protocol outlines a general method for quantifying the retention of a biotinylated lipid in a lipid-based nanoparticle formulation when exposed to serum.
Objective: To determine the percentage of the initial biotinylated lipid that remains associated with the nanoparticles after incubation in serum over time.
Materials:
-
Lipid nanoparticle formulation containing a known molar percentage of the biotinylated lipid (e.g., DSPE-PEG-Biotin).
-
A fluorescently labeled lipid incorporated into the nanoparticle as a stable marker (e.g., a lipid with a non-exchangeable fluorescent tag).
-
Human or mouse serum.
-
Phosphate-buffered saline (PBS).
-
Size exclusion chromatography (SEC) column.
-
High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) system.
Methodology:
-
Sample Preparation:
-
Prepare the lipid nanoparticle formulation with the biotinylated lipid and the fluorescent marker.
-
Characterize the initial formulation for size, polydispersity, and initial concentration of the biotinylated lipid.
-
-
Serum Incubation:
-
Mix the lipid nanoparticle formulation with serum at a defined ratio (e.g., 1:9 v/v) to mimic physiological conditions.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the mixture.
-
-
Separation of Nanoparticles from Serum Proteins:
-
For each aliquot, separate the lipid nanoparticles from the serum proteins and any dissociated lipids using size exclusion chromatography (SEC).
-
Collect the fractions containing the nanoparticles, identified by the fluorescence of the stable lipid marker.
-
-
Quantification of Biotinylated Lipid:
-
Extract the lipids from the collected nanoparticle fractions.
-
Quantify the amount of the biotinylated lipid in the extract using a validated LC-MS/MS method.
-
The concentration of the fluorescent lipid marker should also be measured to normalize for any sample loss during the process.
-
-
Data Analysis:
-
Calculate the percentage of the biotinylated lipid remaining in the nanoparticle fraction at each time point relative to the amount at time zero.
-
Plot the percentage of retained biotinylated lipid versus time to determine its stability profile and half-life in serum.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for assessing the serum stability of a biotinylated lipid.
Signaling Pathway of Biotin-Lipid Instability in Serum
The instability of a biotinylated lipid within a nanoparticle formulation in serum is primarily a physical process driven by interactions with serum components, rather than a classical signaling pathway. The diagram below illustrates the logical relationship of the factors leading to the dissociation of the lipid.
References
DSPE-Biotin Performance in Different Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-Biotin) performance in various buffer systems, offering insights into its application in drug delivery, diagnostics, and bioconjugation. We will delve into the stability of this compound-containing liposomes, its binding affinity to streptavidin, and compare its performance with an alternative biotinylation reagent, N-hydroxysuccinimide (NHS)-Biotin.
Executive Summary
This compound is a versatile phospholipid-PEG conjugate widely used for anchoring biotin moieties to lipid bilayers, enabling targeted drug delivery and surface functionalization through the high-affinity biotin-streptavidin interaction. While Phosphate Buffered Saline (PBS) at pH 7.4 is the most commonly reported buffer system for these applications, the choice of buffer can significantly impact the stability of the lipid formulation and the efficiency of biotin-streptavidin binding. This guide provides a comparative analysis to aid in the selection of an optimal buffer system for your specific research needs.
Comparison of this compound Performance in Key Buffer Systems
While direct quantitative comparisons of this compound performance across a range of buffer systems are limited in publicly available literature, we can infer performance based on the chemical properties of the buffers and the well-characterized biotin-streptavidin interaction. The following table summarizes the expected performance of this compound in commonly used biological buffers.
| Buffer System | Typical pH Range | Advantages for this compound Applications | Potential Disadvantages & Considerations | Relative Performance Score (Inferred) |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | - Mimics physiological ionic strength and pH. - Widely documented for use with this compound, providing a baseline for comparison. - Generally good stability for PEGylated liposomes.[1] | - Phosphate ions can sometimes interfere with certain enzymatic assays or cellular processes. - Buffering capacity is limited outside of its pKa range. | ★★★★★ |
| Tris-Buffered Saline (TBS) | 7.0 - 9.0 | - Good buffering capacity in the slightly alkaline range. - Less likely to interfere with certain biological assays compared to phosphate. | - Tris contains a primary amine that can react with amine-reactive crosslinkers if used in conjunction. - Temperature-dependent pH. | ★★★★☆ |
| HEPES-Buffered Saline (HBS) | 6.8 - 8.2 | - Maintains pH stability over a broad range. - Considered more biocompatible for many cell culture applications. | - More expensive than PBS or Tris. - Can generate reactive oxygen species under certain conditions (e.g., exposure to light). | ★★★★☆ |
Note: The relative performance score is an inferred rating based on the advantages and disadvantages listed and is intended for guidance purposes only. Experimental validation is crucial for specific applications.
This compound vs. NHS-Biotin: A Comparative Overview
This compound and NHS-Biotin represent two distinct strategies for biotinylation. The choice between them depends on the target molecule and the desired outcome.
| Feature | This compound | NHS-Biotin |
| Target Molecule | Lipid bilayers (liposomes, micelles, cell membranes) | Proteins, peptides, and other molecules with primary amines |
| Conjugation Chemistry | Incorporation into the lipid bilayer via its phospholipid anchor | Covalent amide bond formation with primary amines (-NH2) |
| Reaction Buffer | Typically prepared in an organic solvent and then hydrated with an aqueous buffer (e.g., PBS) | Amine-free buffers with a pH range of 7-9 are crucial for optimal reaction efficiency.[2] |
| Advantages | - Specific for lipidic structures. - PEG spacer reduces steric hindrance. - Self-assembles into lipid bilayers.[3] | - Well-established and widely used method. - High reaction efficiency under optimal conditions.[2] |
| Limitations | - Lower incorporation efficiency compared to some other lipid anchors.[4] - Indirectly labels molecules associated with the lipid structure. | - Can lead to heterogeneous labeling due to multiple lysine residues on a protein. - Reaction is pH-sensitive. - Potential for loss of protein activity if primary amines are in the active site. |
Experimental Protocols
Protocol 1: Preparation of this compound Functionalized Liposomes
This protocol describes the preparation of this compound incorporated liposomes using the thin-film hydration method.
Workflow for Liposome Preparation
References
A Researcher's Guide to DSPE-Biotin: A Comparative Analysis of Supplier Offerings
For researchers, scientists, and drug development professionals leveraging biotin-streptavidin interactions for targeted delivery systems, the quality and consistency of DSPE-Biotin are paramount. This guide provides a comparative analysis of this compound and its commonly used derivative, DSPE-PEG-Biotin, from various suppliers. We present a summary of key product specifications, detailed experimental protocols for in-house validation, and visual workflows to aid in the selection and application of this critical reagent.
Comparative Analysis of DSPE-PEG-Biotin from Leading Suppliers
The selection of a this compound supplier is a critical step in the development of targeted drug delivery systems, diagnostics, and other biotechnological applications. The purity, linker length (in the case of DSPE-PEG-Biotin), and overall quality can significantly impact the performance and reproducibility of experimental results. Below is a summary of DSPE-PEG-Biotin offerings from several reputable suppliers. Researchers are encouraged to consult the certificate of analysis for batch-specific data.
| Supplier | Product Name | Molecular Weight (PEG) | Purity | Form | Storage Temperature |
| Avanti Polar Lipids (via Sigma-Aldrich) | DSPE-PEG(2000) Biotin | 2000 Da | >99% (TLC) | Powder | -20°C |
| BiochemPeg | DSPE-PEG-Biotin | Various (e.g., 2000 Da) | ≥95% | Not Specified | -5°C |
| Cayman Chemical | DSPE-PEG(2000)-Biotin | 2000 Da | ≥90% (HPLC) | Not Specified | -20°C |
| Creative PEGWorks | DSPE-PEG-Biotin, MW 2k | 2000 Da | Not Specified | White or off-white powder | -20°C or lower |
| Larodan | DSPE-MPEG-2000-Biotin | 2000 Da | >95% | Not Specified | Not Specified |
| MedChemExpress | DSPE-PEG-Biotin, MW 3400 | 3400 Da | 98.43% (HPLC) | White Solid | -20°C |
| MOLNOVA | DSPE-PEG-Biotin (MW 2000) | 2000 Da | 98% (HPLC) | Not Specified | Not Specified |
| Nanocs | DSPE PEG Biotin | 3400 Da | Not Specified | Off-white/white solid or viscous liquid | -20°C |
| Tocris Bioscience | DSPE-PEG 2000 Biotin | 2000 Da | ≥90% (HPLC) | Not Specified | -20°C |
Essential Experimental Protocols for Quality Assessment
Prior to its inclusion in complex formulations such as liposomes or micelles for targeted drug delivery, rigorous quality control of this compound is crucial. Below are detailed protocols for key experiments to validate the integrity and functionality of the reagent.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound conjugate and identify the presence of any impurities, such as unconjugated DSPE or free biotin.
Methodology:
-
Mobile Phase Preparation: Prepare a gradient of two solvents. Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA). Solvent B: Acetonitrile with 0.1% TFA.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as chloroform or a chloroform:methanol mixture.
-
HPLC System: A reverse-phase C18 column is typically used.
-
Gradient Elution:
-
Start with a high concentration of Solvent A and gradually increase the concentration of Solvent B over 20-30 minutes.
-
This gradient will separate the polar biotin from the non-polar DSPE lipid tail.
-
-
Detection: Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for detection, as this compound lacks a strong UV chromophore.
-
Data Analysis: Integrate the peak areas to calculate the percentage purity of the this compound conjugate.
Structural Confirmation by NMR Spectroscopy
Objective: To confirm the chemical structure of this compound, ensuring the correct conjugation of the DSPE, PEG (if applicable), and biotin moieties.
Methodology:
-
Sample Preparation: Dissolve the this compound sample in a deuterated solvent, such as Deuterated Chloroform (CDCl3).
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum.
-
Identify characteristic peaks corresponding to the protons of the DSPE fatty acid chains, the ethylene glycol repeats of the PEG linker, and the biotin molecule.
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts for the different components of the molecule. The integration of the peaks can provide information on the relative ratio of the different moieties.
Functional Assessment of Biotin Binding to Streptavidin
Objective: To verify that the biotin moiety of the this compound conjugate is accessible and functional for binding to streptavidin. This is a critical functionality test for its use in targeted applications.
Methodology:
-
Liposome Formulation:
-
Prepare a lipid film containing a known molar ratio of a bulk phospholipid (e.g., DSPC), cholesterol, and this compound (e.g., 55:40:5 molar ratio).
-
Hydrate the lipid film with a buffered solution (e.g., PBS) to form multilamellar vesicles.
-
Extrude the liposome suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) to create unilamellar liposomes of a uniform size.
-
-
Binding Assay (Fluorescence-Based):
-
Incubate the biotinylated liposomes with a fluorescently labeled streptavidin (e.g., Streptavidin-FITC).
-
Separate the liposomes from the unbound streptavidin using size exclusion chromatography (e.g., a Sepharose CL-4B column).
-
Measure the fluorescence of the liposome-containing fractions.
-
-
Data Analysis: A significant increase in fluorescence in the liposome fractions compared to a negative control (liposomes without this compound) confirms the successful binding of streptavidin to the biotinylated liposomes.
Visualizing Experimental Workflows and Biological Applications
To further clarify the experimental processes and the biological context of this compound applications, the following diagrams are provided.
This compound is instrumental in creating targeted drug delivery systems. The biotin group allows for the attachment of targeting ligands via a streptavidin bridge, enabling the specific delivery of therapeutic agents to diseased cells, such as cancer cells overexpressing a particular receptor.
A Comparative Guide to Validating the DSPE-Biotin and Streptavidin Binding Affinity
The non-covalent interaction between biotin and streptavidin is one of the strongest known in nature, characterized by an exceptionally low dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M)[1][2]. This robust and highly specific binding has made it an indispensable tool in biotechnology, particularly for the functionalization of nanoparticles and liposomes in targeted drug delivery and diagnostic applications. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-Biotin) is a key reagent that anchors the biotin molecule to the lipid bilayer of a liposome, presenting it for binding to streptavidin-conjugated molecules.
This guide provides a comparative overview of the this compound-streptavidin interaction, outlines a detailed experimental protocol for its validation using Surface Plasmon Resonance (SPR), and presents supporting data for researchers and drug development professionals.
Binding Affinity: A Comparative Analysis
The affinity of this compound for streptavidin is fundamentally governed by the core biotin-streptavidin interaction. However, the context of the lipid bilayer and the presence of linkers like polyethylene glycol (PEG) can influence the binding kinetics. While direct, head-to-head comparative studies measuring the kinetic constants of different biotinylated lipids under identical conditions are not extensively available, the binding affinity is consistently understood to be extremely high.
Several factors can affect the binding of biotinylated liposomes to streptavidin:
-
Steric Hindrance: The crowded surface of a liposome can impede streptavidin's access to the biotin moiety. Incorporating a PEG spacer, as is common with DSPE-PEG-Biotin, helps to extend the biotin group away from the liposome surface, reducing steric hindrance and facilitating optimal binding.
-
Liposome Composition: The inclusion of other bulky molecules, such as monosialoganglioside (GM1), can create steric hindrance that may be alleviated by using biotinylated lipids with longer spacer arms[3].
-
Avidity: Since both liposomes (presenting multiple biotin molecules) and streptavidin (possessing four biotin-binding sites) are multivalent, the overall functional affinity (avidity) of the interaction can be significantly stronger than the affinity of a single biotin-streptavidin bond[4].
The following table summarizes the binding affinity for free biotin and provides context for biotinylated lipids like this compound.
| Ligand | Binding Affinity (KD) | Association Rate (kₐ) | Dissociation Rate (kₑ) | Methodology | Key Considerations |
| Free Biotin | ≈ 10⁻¹⁴ - 10⁻¹⁵ M[1] | ~10⁷ M⁻¹s⁻¹ | Extremely slow (~10⁻⁶ s⁻¹) | SPR, ITC, ESI-MS | The gold standard for biotin-streptavidin affinity; serves as a benchmark. |
| DSPE-PEG-Biotin | Expected to be in a similar high-affinity range (pM to fM) | Not widely reported | Not widely reported | SPR, QCM-D | The PEG linker is crucial for presenting biotin and overcoming steric hindrance from the liposome surface. |
| Other Biotinylated Lipids (e.g., DPPE-Biotin, DOPE-Biotin) | Expected to be in a similar high-affinity range (pM to fM) | Not widely reported | Not widely reported | Various | Affinity can be influenced by the lipid anchor, the length of any spacer arm, and overall liposome composition. |
| Streptavidin Affinity Tags (e.g., SBP-tag) | ~ 4 x 10⁻⁷ M | Not specified | Not specified | SPR | Designed for weaker, reversible binding, allowing for surface regeneration in biosensors, unlike the near-irreversible biotin bond. |
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for the real-time measurement of biomolecular interactions, making it ideal for quantifying the binding kinetics and affinity of this compound functionalized liposomes to streptavidin.
Materials and Reagents
-
Lipids: DSPE-PEG(2000)-Biotin, primary phospholipid (e.g., POPC, DSPC), cholesterol.
-
Protein: High-purity streptavidin.
-
SPR Instrument: Biacore, ProteOn, or similar.
-
Sensor Chips: CM5 (carboxymethylated dextran) or SA (streptavidin pre-coated) chip.
-
Buffers: HBS-N buffer (HEPES-buffered saline, pH 7.4), immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Immobilization Reagents (for CM5 chip): N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.
-
Regeneration Solution: 50 mM NaOH.
Preparation of Biotinylated Liposomes
-
Lipid Film Hydration: Co-dissolve the primary phospholipid, cholesterol, and DSPE-PEG-Biotin (e.g., at a 55:40:5 molar ratio) in chloroform in a round-bottom flask.
-
Film Formation: Evaporate the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.
-
Hydration: Hydrate the lipid film with HBS-N buffer by vortexing, creating multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to multiple freeze-thaw cycles. Extrude the suspension 10-20 times through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder to produce small unilamellar vesicles (SUVs).
SPR Sensor Chip and Ligand Preparation
-
Chip Priming: Prime the sensor chip surface as per the manufacturer's instructions.
-
Streptavidin Immobilization (on CM5 Chip):
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.
-
Inject streptavidin (diluted to ~10-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
Note: Alternatively, a pre-coated SA chip can be used, bypassing this step.
-
Binding Affinity and Kinetics Measurement
-
Analyte Injection: Prepare a series of dilutions of the biotinylated liposome suspension in running buffer (e.g., ranging from 0.1x to 10x the expected KD).
-
Association: Sequentially inject each liposome concentration over the streptavidin-functionalized surface at a constant flow rate (e.g., 10-30 µL/min) for a set duration (e.g., 3-5 minutes) to monitor the association phase. A buffer-only injection should be used as a reference.
-
Dissociation: Switch back to the running buffer flow to monitor the dissociation phase. Due to the extremely slow dissociation of the biotin-streptavidin complex, this phase may show a nearly flat line.
-
Regeneration: Inject the regeneration solution (e.g., 50 mM NaOH) to remove any non-specifically bound material. Note that due to the high affinity of the interaction, the captured biotinylated liposomes will likely not be removed without denaturing the immobilized streptavidin.
Data Analysis
-
Reference Subtraction: Subtract the sensorgram data from the reference flow cell (without streptavidin) from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Kinetic Modeling: Fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
Constant Determination: The fitting process will yield the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD = kₑ/kₐ).
Visualizations
References
- 1. Comparison of binding platforms yields insights into receptor binding differences between Shiga toxins 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptavidin - Wikipedia [en.wikipedia.org]
- 3. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the binding of biotin and biotinylated macromolecular ligands to an anti-biotin monoclonal antibody and to streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
DSPE-Biotin vs. DSPE-PEG-Biotin: A Comparative Guide for In Vivo Studies
For researchers, scientists, and drug development professionals, the choice between DSPE-Biotin and DSPE-PEG-Biotin is critical for the successful in vivo application of nanoparticle-based therapeutics and diagnostics. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal lipid for your research needs.
The fundamental difference between these two molecules lies in the presence of a polyethylene glycol (PEG) linker in DSPE-PEG-Biotin. This structural variation significantly impacts the in vivo behavior of nanoparticles, influencing their circulation half-life, biodistribution, and interaction with the immune system. While this compound offers a direct presentation of the biotin ligand for targeting, the PEGylated version provides a "stealth" characteristic, shielding the nanoparticle from rapid clearance.
Structural and Functional Differences
This compound integrates into the lipid bilayer of nanoparticles, exposing the biotin moiety on the surface. This allows for strong and specific binding to avidin or streptavidin, which can be conjugated to targeting molecules or used in pre-targeting strategies. However, without the protective PEG shield, these nanoparticles are more susceptible to opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.
DSPE-PEG-Biotin incorporates a flexible PEG spacer between the DSPE anchor and the biotin targeting ligand. This PEG linker creates a hydrophilic cloud around the nanoparticle, which sterically hinders the adsorption of plasma proteins (opsonins), thereby reducing MPS uptake and significantly prolonging circulation time.[1][2] This "stealth" property is crucial for enabling nanoparticles to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
In Vivo Performance Comparison
While direct head-to-head in vivo comparative studies are limited, a comparison can be drawn from individual studies characterizing nanoparticles formulated with either this compound or DSPE-PEG-Biotin. The following table summarizes key performance parameters based on available data and established principles of PEGylation.
| Parameter | This compound Nanoparticles | DSPE-PEG-Biotin Nanoparticles | Key Considerations |
| Circulation Half-life | Short | Long | PEGylation significantly reduces clearance by the MPS, leading to extended circulation times.[1] |
| Biodistribution | Predominant accumulation in liver and spleen | Reduced liver and spleen uptake; potential for higher accumulation in other tissues, including tumors | Non-PEGylated particles are rapidly cleared by the liver and spleen.[3] PEGylated particles exhibit a more favorable biodistribution for targeting non-MPS organs. |
| Tumor Accumulation (Passive Targeting) | Low | High | The prolonged circulation of PEGylated nanoparticles enhances their accumulation in tumor tissues via the EPR effect.[4] |
| Targeting Efficiency (Active Targeting) | Potentially higher binding affinity per interaction | May have reduced binding affinity due to steric hindrance from the PEG chain | The PEG linker can sometimes sterically hinder the interaction of biotin with avidin/streptavidin. The length of the PEG chain is a critical parameter to optimize. |
| Immunogenicity | Higher potential for immunogenic response | Lower immunogenicity | The "stealth" nature of PEG reduces the likelihood of an immune response against the nanoparticle. |
Experimental Protocols
Preparation of Liposomes Incorporating this compound or DSPE-PEG-Biotin
A common method for preparing liposomes is the thin-film hydration technique.
Materials:
-
This compound or DSPE-PEG-Biotin
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS, HEPES-buffered saline)
Procedure:
-
Dissolve the lipids (primary phospholipid, cholesterol, and this compound or DSPE-PEG-Biotin) in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.
In Vivo Biodistribution Study Using Radiolabeled Liposomes
Materials:
-
Liposome formulation incorporating this compound or DSPE-PEG-Biotin
-
Radiolabeling agent (e.g., 99mTc, 111In, or a lipid-soluble radiotracer)
-
Animal model (e.g., tumor-bearing mice)
-
SPECT/CT or PET/CT scanner
-
Gamma counter
Procedure:
-
Radiolabel the liposomes using an appropriate method. For instance, a chelating agent can be incorporated into the liposome formulation for subsequent labeling with a metallic radionuclide. Alternatively, a radiolabeled lipid can be included during the formulation process.
-
Administer the radiolabeled liposomes to the animal model via the desired route (e.g., intravenous injection).
-
At various time points post-injection, perform whole-body imaging using a SPECT/CT or PET/CT scanner to visualize the biodistribution of the liposomes in real-time.
-
At the end of the study, sacrifice the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.
-
Measure the radioactivity in each organ and in blood samples using a gamma counter to quantify the percentage of the injected dose (%ID) per gram of tissue.
-
Analyze the data to determine the pharmacokinetic parameters (e.g., blood half-life) and the biodistribution profile of the liposomes.
Visualizing the Concepts
To better illustrate the differences and the experimental approach, the following diagrams are provided.
Caption: Structural differences and their in vivo consequences.
References
Safety Operating Guide
Proper Disposal of DSPE-Biotin: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of specialized laboratory reagents like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)] (DSPE-Biotin) are paramount for ensuring a safe and compliant laboratory environment. While this compound is generally not classified as a hazardous substance, adherence to proper disposal protocols is essential to prevent environmental contamination and maintain institutional safety standards.[1][2] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound and associated materials.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure. Even with non-hazardous materials, good laboratory practice dictates a cautious approach.
Recommended Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from accidental splashes or contact with the powdered form of the reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents direct skin contact with the chemical.[1] |
| Body Protection | Standard laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
It is recommended to handle this compound in a well-ventilated area. In the event of an accidental spill, sweep up the solid material to avoid dust formation and place it in a suitable, closed container for disposal.[1] For skin contact, wash the affected area with soap and plenty of water.[1] If inhaled, move the individual to fresh air.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials should always be performed in accordance with local, state, and federal regulations. The primary point of contact for guidance should be your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation
Proper segregation is the foundational step in laboratory waste management. It prevents cross-contamination and ensures that waste is handled in the most appropriate and cost-effective manner.
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a new, clearly labeled, and sealed container designated for solid chemical waste.
-
Collect contaminated disposable materials, such as weigh boats, pipette tips, and microfuge tubes, in a separate, sealed plastic bag or container. This container should be clearly labeled as "Solid waste contaminated with this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).
-
The classification of this liquid waste (hazardous or non-hazardous) will depend on the solvent used. If a hazardous solvent (e.g., chloroform) was used, the entire solution must be treated as hazardous waste.
-
Clearly label the container "Liquid waste containing this compound" and list all solvent components and their approximate concentrations.
-
Step 2: Container Labeling
Accurate and comprehensive labeling of waste containers is mandatory for safety and regulatory compliance.
-
Attach a waste label to each container as soon as the first piece of waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
The estimated amount or concentration of the chemical.
-
A list of all other components in the container (e.g., solvents).
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or research group.
-
Step 3: Waste Storage
Proper temporary storage of chemical waste within the laboratory is crucial to prevent accidents until it can be collected.
-
Store all waste containers in a designated and clearly marked secondary containment bin to prevent spills.
-
Keep the waste storage area in a well-ventilated location, away from incompatible chemicals.
-
Ensure all waste containers are securely sealed to prevent leaks or the release of vapors.
Step 4: Consultation and Disposal
The final step is to arrange for the proper disposal of the collected waste.
-
Consult your EHS Department: Before proceeding with any disposal, contact your institution's EHS department. They will provide specific guidance based on local regulations and institutional policies. Some institutions may permit the disposal of non-hazardous solid waste in the regular trash after it has been securely contained and labeled.
-
Schedule a Waste Pickup: If deemed necessary by your EHS department, or if the waste is classified as hazardous due to solvents, schedule a chemical waste pickup.
-
Documentation: Maintain a detailed inventory of the waste being disposed of, including the chemical names, quantities, and dates of disposal.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling DSPE-Biotin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling DSPE-Biotin (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)]) including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
While this compound is generally not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.
| Task | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or goggles.[3][4] | Nitrile gloves.[2] | Lab coat (fully buttoned), long pants, and closed-toe shoes. | N95 respirator or higher, especially if not handled in a containment hood, to prevent inhalation of dust. |
| Dissolving/Diluting | Chemical splash goggles or a face shield worn over safety glasses. | Chemical-resistant nitrile gloves. | Lab coat or a chemical-resistant apron over a lab coat. | If not in a fume hood, a respirator with an organic vapor cartridge is recommended. |
| General Handling (Solutions) | Safety glasses with side shields. | Nitrile gloves. | Lab coat, long pants, and closed-toe shoes. | Not generally required when working with solutions in a well-ventilated area. |
Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are critical for maintaining laboratory safety and compliance.
Handling and Storage
-
Ventilation : Always work in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Avoid Contact : Prevent direct contact with eyes and skin, and avoid inhaling the powder.
-
Hygiene : Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage : Store this compound in a tightly sealed container in a cool, dry place, protected from light. Recommended storage is often at -20°C.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact : Remove contaminated clothing and rinse the affected skin thoroughly with plenty of soap and water.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate : Evacuate unnecessary personnel from the area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.
-
Cleanup :
-
For powdered this compound, gently sweep or scoop the material into a suitable, labeled container for disposal. A wet cloth can also be used to collect the material to minimize dust.
-
For solutions , absorb the spill with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a sealed container for disposal.
-
-
Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.
Disposal Plan
-
Waste Segregation : Segregate this compound waste from other laboratory waste streams.
-
Containment : Place waste in a clearly labeled, sealed, and leak-proof container.
-
Disposal : Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
